Rebamipide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045937 | |
| Record name | Rebamipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90098-04-7 | |
| Record name | Rebamipide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebamipide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebamipide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rebamipide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rebamipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rebamipide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBAMIPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rebamipide's Multifaceted Mechanism of Action in Gastric Mucosal Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebamipide is a gastroprotective agent with a well-established clinical profile in the management of gastritis and peptic ulcers. Its therapeutic efficacy is underpinned by a complex and multifaceted mechanism of action that enhances the physiological defense systems of the gastric mucosa. This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on its influence on prostaglandin synthesis, mucus production, and its anti-inflammatory and cytoprotective properties. Detailed summaries of quantitative data from key studies are presented in tabular format for comparative analysis. Furthermore, this guide outlines the experimental protocols employed in pivotal research and provides visualizations of the key signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a deeper understanding of this compound's molecular interactions within the gastric mucosa.
Introduction
The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors, such as gastric acid and pepsin, and a range of defensive mechanisms. These defenses include the mucus-bicarbonate barrier, adequate mucosal blood flow, and the production of prostaglandins.[1][2] Disruption of this equilibrium can lead to mucosal injury, resulting in conditions like gastritis and peptic ulcer disease. This compound, a quinolinone derivative, is a gastroprotective drug that reinforces these endogenous defense mechanisms.[3][4] Unlike anti-secretory agents that primarily focus on reducing gastric acid, this compound's approach is cytoprotective, aiming to bolster the resilience of the gastric lining against injury and promote healing.[3] This guide will dissect the key molecular pathways through which this compound exerts its protective effects.
Enhancement of Prostaglandin Synthesis
Prostaglandins, particularly prostaglandin E2 (PGE2), are pivotal in maintaining gastric mucosal homeostasis. They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion. This compound has been shown to augment the levels of PGE2 in the gastric mucosa through a dual mechanism involving both the synthesis and degradation pathways.
Induction of Cyclooxygenase-2 (COX-2)
This compound induces the expression of COX-2, a key enzyme in the synthesis of prostaglandins. This induction occurs at both the transcriptional and translational levels in gastric epithelial cells. The signaling cascades implicated in this upregulation include the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways.
Downregulation of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
In addition to promoting synthesis, this compound also appears to increase the local concentration of PGE2 by inhibiting its catabolism. It has been demonstrated to decrease the mRNA expression of 15-PGDH, the primary enzyme responsible for the degradation of prostaglandins. This reduction in PGE2 breakdown contributes to its sustained protective effects.
Table 1: Quantitative Data on this compound's Effect on Prostaglandin Pathways
| Parameter | Experimental Model | This compound Concentration/Dose | Result | Reference |
| COX-2 mRNA Expression | Rat Gastric Mucosa | 100 mg/kg | 2-fold increase | |
| COX-2 Protein Expression | Rat Gastric Epithelial (RGM1) Cells | Not specified | ~6-fold increase | |
| PGE2 Concentration | Mouse Gastric Tissue | Not specified | 1.4-fold increase | |
| 15-PGDH mRNA Expression | Mouse Gastric Tissue | 100 mg/kg | 89% decrease |
Experimental Protocols
2.2.1. Western Blot Analysis for COX-2 Expression
-
Cell Culture and Treatment: Rat gastric mucosal cells (RGM1) are cultured to confluence and then treated with this compound at various concentrations and for different durations.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2.2.2. Real-Time PCR for 15-PGDH mRNA Expression
-
Animal Model and Treatment: C57BL/6 mice are administered this compound (e.g., 30 mg/kg or 100 mg/kg) or a vehicle control.
-
RNA Isolation: After a specified time, the gastric tissue is harvested, and total RNA is isolated using a suitable kit (e.g., ISOGEN).
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is subjected to real-time PCR using specific primers and probes for 15-PGDH. The relative expression is normalized to a housekeeping gene (e.g., GAPDH).
Diagram 1: Prostaglandin Synthesis Pathway
Caption: this compound's dual action on prostaglandin E2 levels.
Augmentation of Gastric Mucus Secretion
The gastric mucus layer provides a crucial first line of defense against the corrosive luminal environment. This compound enhances this protective barrier by increasing the production and secretion of mucus glycoproteins.
Increased Mucin Gene Expression and Protein Secretion
This compound upregulates the gene expression of several mucins, including MUC1, MUC2, and MUC4. This leads to an increased synthesis and subsequent secretion of mucin proteins. Studies using human colonic goblet cell lines (LS174T) have demonstrated a concentration-dependent increase in MUC2 secretion following this compound treatment. Furthermore, in human studies, a 4-week administration of this compound resulted in a significant increase in total gastric mucin output, particularly acidic mucin rich in sialic acid.
Involvement of the Akt Signaling Pathway
The mechanism underlying this compound-induced mucin secretion involves the activation of the Akt signaling pathway. This compound has been shown to increase the phosphorylation of Akt, and the use of an Akt inhibitor abrogates the this compound-induced MUC2 secretion, confirming the pathway's involvement.
Table 2: Quantitative Data on this compound's Effect on Mucus Production
| Parameter | Experimental Model | This compound Administration | Result | Reference |
| Total Gastric Mucin Output | Healthy Human Volunteers | 4 weeks | 53% increase | |
| Soluble Mucus Content | Rats | 1 hour post-administration | ~160% of control | |
| MUC2 Secretion | LS174T Cells | Concentration-dependent | Significant increase | |
| MUC1 and MUC4 Gene Expression | Human Corneal Epithelial Cells | 24 hours | Significant increase |
Experimental Protocols
3.2.1. Dot Blot for MUC2 Secretion
-
Cell Culture and Treatment: LS174T cells are cultured and treated with varying concentrations of this compound.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Dot Blotting: The supernatant is applied to a nitrocellulose membrane using a dot blot apparatus.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody against MUC2, followed by a secondary antibody.
-
Quantification: The signal intensity of the dots is quantified using densitometry to determine the relative amount of secreted MUC2.
3.2.2. Endoscopic Gastrin Test (EGT) for Mucus Secretion in Humans
-
Baseline Collection: After an overnight fast, a gastroscope is inserted, and any residual gastric juice is aspirated.
-
Stimulation: Gastrin is administered to stimulate gastric secretion.
-
Sample Collection: Over a 10-minute period, freshly secreted gastric juice is collected under direct endoscopic visualization.
-
Mucin Analysis: The collected gastric juice is analyzed for total mucin content, often measured as hexose concentration. This procedure is performed before and after a course of this compound treatment.
Diagram 2: Mucin Secretion Signaling Pathway
Caption: this compound-induced mucin secretion via the Akt pathway.
Anti-inflammatory and Cytoprotective Actions
Inflammation and oxidative stress are key contributors to gastric mucosal damage. This compound exhibits potent anti-inflammatory and cytoprotective properties, mitigating these harmful processes.
Inhibition of Neutrophil Activation and Inflammatory Cytokine Production
This compound attenuates the inflammatory response by inhibiting the activation of neutrophils, a key cell type in gastric inflammation. It reduces the expression of adhesion molecules like CD18 on neutrophils, thereby decreasing their adherence to endothelial cells. Furthermore, this compound suppresses the production of pro-inflammatory cytokines, including interleukin-8 (IL-8), by gastric epithelial cells, particularly in the context of Helicobacter pylori infection.
Scavenging of Reactive Oxygen Species (ROS)
This compound is a potent scavenger of reactive oxygen species, particularly hydroxyl radicals. This antioxidant activity helps to protect gastric mucosal cells from oxidative damage. The second-order rate constant for the reaction between this compound and hydroxyl radicals has been calculated to be 2.24 x 1010 M-1/s-1.
Promotion of Angiogenesis and Epithelial Cell Proliferation
For ulcer healing, the formation of new blood vessels (angiogenesis) and the proliferation of epithelial cells are crucial. This compound promotes angiogenesis by upregulating the expression of pro-angiogenic genes such as vascular endothelial growth factor (VEGF) and fibroblast growth factor receptor-2 (FGFR2) in gastric epithelial cells. It also directly stimulates the proliferation and migration of gastric epithelial cells, contributing to the restoration of the mucosal barrier.
Modulation of the Toll-like Receptor 4 (TLR4)/NF-κB Pathway
The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit this pathway, which in turn suppresses the production of inflammatory mediators.
Table 3: Quantitative Data on this compound's Anti-inflammatory and Cytoprotective Effects
| Parameter | Experimental Model | This compound Concentration | Result | Reference |
| Neutrophil Adherence to Endothelial Cells | In vitro (H. pylori extract stimulated) | 10-5 and 10-6 M | Reduction | |
| Hydroxyl Radical Scavenging Rate Constant | In vitro (EPR study) | N/A | 2.24 x 1010 M-1/s-1 | |
| VEGF Gene Expression | Rat Gastric Epithelial (RGM1) Cells | Not specified | 7.5-fold increase | |
| FGFR2 Gene Expression | Rat Gastric Epithelial (RGM1) Cells | Not specified | 4.4-fold increase | |
| In Vitro Angiogenesis | Rat Gastric Mucosal Endothelial Cells | Not specified | ~240% stimulation vs. control |
Experimental Protocols
4.4.1. Neutrophil Adhesion Assay
-
Cell Isolation and Culture: Human neutrophils are isolated from peripheral blood. Human umbilical vein endothelial cells (HUVECs) are cultured to form a monolayer.
-
Stimulation and Treatment: Neutrophils are stimulated with an inflammatory agent (e.g., H. pylori extract) in the presence or absence of this compound.
-
Co-culture: The treated neutrophils are added to the HUVEC monolayer and incubated.
-
Quantification: Non-adherent neutrophils are washed away, and the number of adherent neutrophils is quantified, for example, by measuring myeloperoxidase (MPO) activity.
4.4.2. Electron Paramagnetic Resonance (EPR) for Hydroxyl Radical Scavenging
-
Reaction Mixture: A reaction mixture containing a spin trapping agent (e.g., DMPO), a source of hydroxyl radicals (e.g., Fenton reaction), and varying concentrations of this compound is prepared.
-
EPR Spectroscopy: The EPR spectrum of the spin-trapped radical is recorded.
-
Analysis: The signal intensity of the hydroxyl radical adduct is measured in the presence and absence of this compound to determine its scavenging activity. The second-order rate constant can be calculated from these measurements.
Diagram 3: Anti-inflammatory and Cytoprotective Pathways
References
- 1. This compound protects against activation of neutrophils by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Rebamipide in Enhancing Mucosal Defense: A Technical Guide
Abstract
Rebamipide is a gastroprotective agent with a multifaceted mechanism of action that enhances the defensive capabilities of the gastrointestinal mucosa. Initially developed for the treatment of gastric ulcers and gastritis, its pleiotropic effects are now recognized to extend to various aspects of mucosal integrity. This technical guide provides an in-depth overview of this compound's core mechanisms, including its role in prostaglandin synthesis, mucus production, anti-inflammatory and antioxidant activities, and the promotion of mucosal healing. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of gastroenterology and mucosal biology.
Core Mechanisms of Mucosal Defense
This compound exerts its protective effects through several distinct but interconnected pathways that collectively bolster the mucosal barrier, suppress inflammatory insults, and promote tissue repair.
Stimulation of Prostaglandin Synthesis
Prostaglandins (PGs), particularly Prostaglandin E2 (PGE2), are critical mediators of mucosal defense, stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.[1] this compound enhances the endogenous production of PGs through two primary mechanisms:
-
Induction of Cyclooxygenase-2 (COX-2): this compound upregulates the expression of COX-2, the key enzyme in prostaglandin synthesis.[2][3] This induction is mediated through the activation of several signaling pathways, including the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2), p38 mitogen-activated protein kinase (p38MAPK), and 5' adenosine monophosphate-activated protein kinase (AMPK) pathways.[4]
-
Inhibition of Prostaglandin Degradation: this compound has been shown to decrease the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the catabolism of PGs.[5] This action increases the local concentration and prolongs the activity of protective prostaglandins in the gastric tissue.
Enhancement of the Mucus Barrier
The gastric mucus layer is the first line of defense against luminal acid and pepsin. This compound strengthens this barrier by:
-
Increasing Mucin Production: It stimulates the secretion of gastric mucus and increases the content of mucus glycoproteins. Specifically, this compound promotes the gene expression of MUC1, MUC2, and MUC4.
-
Activating Prostaglandin E Receptor 4 (EP4): The drug augments the expression of the EP4 receptor gene. PGE2 binding to EP4 receptors on mucus-producing cells is a key signal for mucus secretion, a process that this compound enhances.
Anti-inflammatory and Antioxidant Actions
Chronic inflammation and oxidative stress are key drivers of mucosal injury. This compound counteracts these processes through:
-
Inhibition of Neutrophil Activity: It attenuates the activity of neutrophils, a key source of inflammatory mediators and reactive oxygen species (ROS). This compound inhibits neutrophil adhesion to the endothelium by suppressing the expression of adhesion molecules like CD11 and CD18 and down-regulating E-selectin and P-selectin.
-
Suppression of Pro-inflammatory Cytokines: this compound inhibits the production of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Scavenging of Free Radicals: It possesses direct antioxidant properties, effectively scavenging harmful ROS such as hydroxyl radicals and inhibiting superoxide production from neutrophils.
Promotion of Mucosal Healing and Repair
Beyond protection, this compound actively promotes the healing of existing mucosal damage.
-
Angiogenesis: The drug stimulates angiogenesis (the formation of new blood vessels), which is crucial for delivering nutrients and oxygen to the healing tissue. It achieves this by upregulating the expression of proangiogenic genes, including Vascular Endothelial Growth Factor (VEGF), Heparin-Binding EGF-like Growth Factor (HB-EGF), and Fibroblast Growth Factor Receptor-2 (FGFR2).
-
Epithelial Restitution: this compound accelerates the migration and proliferation of gastric epithelial cells to cover the ulcerated area. This process of restitution is enhanced through the phosphorylation of ERK and the activation of Rho kinase.
-
Restoration of Tight Junctions: In NSAID-induced injury models, this compound helps restore the integrity of the epithelial barrier by reversing the inhibition of tight junction proteins like zonula-occludens (ZO-1) and claudin-1.
Quantitative Efficacy Data
The clinical and molecular effects of this compound have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of this compound in Ulcer Healing
| Study Context | This compound Group | Control Group | Control Agent | Outcome | Reference |
| Post-H. pylori Eradication | 80.0% healing rate | 66.1% healing rate | Placebo | Significantly higher healing | |
| Post-H. pylori Eradication | 81.5% healing rate | 82.5% healing rate | Omeprazole (20mg) | Non-inferior healing efficacy | |
| Post-ESD Ulcers (>20mm) at 4 weeks | 68.0% healing rate | 36.0% healing rate | PPI (Proton Pump Inhibitor) alone | Superior healing with combination | |
| Post-ESD Ulcers at 8 weeks | 93.3% healing rate | 90.9% healing rate | PPI (Lansoprazole) | Comparable healing efficacy | |
| Erosive Gastritis (2 weeks) | 39.7% improvement (150mg BID) | 43.8% improvement (100mg TID) | This compound (Standard Dose) | Non-inferior efficacy of new formulation |
Table 2: Molecular and Cellular Effects of this compound (In Vitro & In Vivo)
| Parameter Measured | Effect of this compound | Fold/Percentage Change | Model System | Reference |
| Gene Expression | ||||
| VEGF mRNA | Upregulation | 7.5-fold increase | Rat Gastric Epithelial Cells | |
| HB-EGF mRNA | Upregulation | ~5-fold increase | Rat Gastric Epithelial Cells | |
| FGFR-2 mRNA | Upregulation | 4.4-fold increase | Rat Gastric Epithelial Cells | |
| COX-2 mRNA | Upregulation | 9.3-fold increase | Rat Gastric Epithelial Cells | |
| COX-2 Protein | Upregulation | ~6-fold increase | Rat Gastric Epithelial Cells | |
| Biochemical Effects | ||||
| PGE2 Concentration | Increase | 1.4-fold increase | Mouse Gastric Tissue | |
| Soluble Mucus Content | Increase | ~160% of control | Rat Gastric Contents | |
| Cellular Processes | ||||
| In Vitro Angiogenesis | Stimulation | ~240% increase vs. control | Rat Gastric Endothelial Cells | |
| Neutrophil Adhesion | Inhibition | Concentration-dependent | HUVECs |
Key Experimental Methodologies
The characterization of this compound's mechanisms relies on a range of established laboratory techniques.
Quantification of Prostaglandin E2 (PGE2)
-
Principle: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method. This assay relies on the competition between PGE2 in the sample and a known amount of enzyme-labeled PGE2 (tracer) for binding to a limited number of sites on a PGE2-specific antibody coated onto a microplate. The signal generated by the enzyme is inversely proportional to the concentration of PGE2 in the sample.
-
Methodology:
-
Sample Preparation: Biological samples (e.g., cell culture supernatants, tissue homogenates) are collected.
-
Assay Procedure: Standards and samples are pipetted into the antibody-coated microplate wells.
-
The PGE2-enzyme tracer is added to all wells.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate for the enzyme is added, which develops a colorimetric signal.
-
The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 405-420 nm).
-
Quantification: A standard curve is generated using known concentrations of PGE2, and the concentrations in the samples are interpolated from this curve.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Induction of cyclooxygenase-2 in rat gastric mucosa by this compound, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastro-protective agent this compound induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Cellular pathways modulated by Rebamipide treatment
An In-depth Technical Guide on the Cellular Pathways Modulated by Rebamipide Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms of this compound, with a focus on the cellular pathways it modulates. It includes quantitative data presented in structured tables, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows using Graphviz.
Introduction
This compound is a gastroprotective agent that has demonstrated efficacy in the treatment of gastritis and gastric ulcers.[1][2] Its therapeutic effects are attributed to a multifaceted mechanism of action at the cellular and molecular level.[3] This technical guide delves into the core cellular pathways modulated by this compound, providing researchers and drug development professionals with an in-depth understanding of its pharmacological activities.
Core Cellular Pathways Modulated by this compound
This compound exerts its cytoprotective and therapeutic effects through the modulation of several key cellular pathways. These can be broadly categorized into:
-
Enhancement of Mucosal Defense: Upregulation of prostaglandins and mucin production.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and neutrophil activation.
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS).
-
Promotion of Tissue Repair and Regeneration: Stimulation of growth factor expression and maintenance of epithelial barrier integrity.
Prostaglandin Synthesis and Cyclooxygenase (COX) Pathway
This compound stimulates the production of prostaglandins, particularly Prostaglandin E2 (PGE2), which play a crucial role in maintaining gastric mucosal integrity.[3][4] This is primarily achieved through the upregulation of Cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.
Caption: this compound-induced COX-2 expression pathway.
Anti-inflammatory Pathways
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of inflammatory cells like neutrophils. A key target in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: this compound's inhibition of the NF-κB pathway.
Antioxidant and Cytoprotective Pathways
This compound directly scavenges reactive oxygen species (ROS), particularly hydroxyl radicals, and induces the expression of cytoprotective proteins like heat-shock proteins (HSPs).
Caption: Experimental workflow for antioxidant assays.
Growth Factor Signaling and Tissue Repair
This compound promotes the healing of mucosal damage by upregulating the expression of various growth factors and their receptors, and by enhancing the integrity of the epithelial barrier through the modulation of tight junction proteins.
Caption: this compound's effect on growth factor expression.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various cellular and molecular targets as reported in the literature.
Table 1: Effect of this compound on Gene Expression
| Gene | Cell Type/Model | This compound Concentration/Dose | Fold Change (vs. Control) | Reference |
| COX-2 | Rat Gastric Epithelial Cells (RGM1) | Not Specified | 9.3-fold (mRNA) | |
| COX-2 | Rat Gastric Mucosa | 100 mg/kg | ~2-fold (mRNA) | |
| VEGF | Rat Gastric Epithelial Cells (RGM1) | Not Specified | 7.5-fold | |
| HB-EGF | Rat Gastric Epithelial Cells (RGM1) | Not Specified | ~5-fold | |
| FGFR2 | Rat Gastric Epithelial Cells (RGM1) | Not Specified | 4.4-fold | |
| IGF-1 | Rat Gastric Epithelial Cells (RGM1) | Not Specified | 5-fold | |
| MUC1 | Human Corneal Epithelial Cells | Not Specified | Increased | |
| MUC4 | Human Corneal Epithelial Cells | Not Specified | Increased | |
| 15-PGDH | Mouse Gastric Tissue | 100 mg/kg | 89% decrease (mRNA) |
Table 2: Effect of this compound on Protein Expression and Secretion
| Protein/Molecule | Cell Type/Model | This compound Concentration/Dose | Effect | Reference |
| COX-2 | Rat Gastric Epithelial Cells (RGM1) | Not Specified | ~6-fold increase | |
| IL-8 | Human Umbilical Vein Endothelial Cells (HUVECs) | 2 mM | Decreased expression | |
| Mucin-like Glycoproteins | Human Corneal Epithelial Cells | Not Specified | Significantly increased | |
| PGE2 | Mouse Gastric Tissue | 100 mg/kg | 1.4-fold increase | |
| HSP70 | Cultured Gastric Mucosal Cells | Dose-dependent | Significantly increased | |
| Claudin-3 | Rat Model of GERD | 100 mg/kg | Significantly higher expression | |
| Claudin-4 | Rat Model of GERD | 100 mg/kg | Significantly higher expression |
Table 3: Effect of this compound on Cellular Processes
| Process | Cell Type/Model | This compound Concentration/Dose | Effect | Reference |
| In Vitro Angiogenesis | Rat Gastric Mucosal Endothelial Cells | Not Specified | ~240% increase | |
| Oxygen Free Radical Production | H. pylori-activated Human Neutrophils | 1.0 mM | Potent inhibition | |
| Transepithelial Electrical Resistance (TER) | Human Corneal Epithelial Cells | Concentration-dependent | Increased | |
| Hydroxyl Radical Scavenging | In Vitro (UVB/H2O2) | Concentration-dependent | Second order rate constant: 5.62 x 10(10) M(-1) s(-1) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Protein Expression (e.g., COX-2, p-Akt, HSP70)
This protocol is a general guideline based on standard Western blotting procedures and information from studies on this compound.
Objective: To determine the effect of this compound on the expression levels of specific proteins.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the protein of interest, e.g., anti-COX-2, anti-p-Akt, anti-HSP70)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression (e.g., COX-2, MUC1, VEGF)
This protocol is a general guideline based on standard RT-qPCR procedures and information from studies on this compound.
Objective: To quantify the effect of this compound on the mRNA expression levels of target genes.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
RT-qPCR instrument
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction with the cDNA template, gene-specific primers, and RT-qPCR master mix. Run the reaction in an RT-qPCR instrument.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene. The comparative Ct (ΔΔCt) method is commonly used for quantification, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (e.g., IL-8)
This protocol is a general guideline based on standard ELISA procedures and information from studies on this compound.
Objective: To measure the concentration of secreted cytokines in cell culture supernatants following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
ELISA kit for the cytokine of interest (e.g., IL-8)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described previously.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding standards and samples (cell supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Immunofluorescence for Tight Junction Protein Localization (e.g., ZO-1)
This protocol is a general guideline based on standard immunofluorescence procedures and information from studies on this compound.
Objective: To visualize the effect of this compound on the localization and expression of tight junction proteins.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-ZO-1)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with fixative, then permeabilize with permeabilization buffer.
-
Blocking: Block non-specific binding sites with blocking solution.
-
Antibody Staining: Incubate with the primary antibody, followed by incubation with the fluorescently-labeled secondary antibody.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the stained cells using a fluorescence microscope and capture images.
Conclusion
This compound's therapeutic efficacy stems from its ability to modulate a complex network of cellular pathways. Its actions on prostaglandin synthesis, inflammation, oxidative stress, and growth factor signaling collectively contribute to its gastroprotective and ulcer-healing properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and scientists working to further elucidate the molecular mechanisms of this compound and to explore its potential in other therapeutic areas. The provided visualizations of key signaling pathways and experimental workflows serve as a quick reference for understanding the intricate cellular effects of this drug. This in-depth technical guide is intended to facilitate future research and development efforts in the field.
References
- 1. This compound protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Additive Effects of this compound Plus Proton Pump Inhibitors on the Expression of Tight Junction Proteins in a Rat Model of Gastro-Esophageal Reflux Disease [gutnliver.org]
- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Rebamipide's Interaction with Growth Factor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebamipide, a gastroprotective agent, has demonstrated a complex and multifaceted interaction with various growth factor signaling pathways, contributing to its therapeutic effects in mucosal protection and ulcer healing. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's engagement with key growth factor signaling cascades, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Hepatocyte Growth Factor (HGF) pathways. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
This compound's therapeutic efficacy extends beyond its ability to increase mucus production and scavenge reactive oxygen species. A significant component of its mechanism of action involves the modulation of growth factor signaling, which is crucial for cell proliferation, migration, and angiogenesis – processes essential for tissue repair and regeneration. This guide explores the intricate details of these interactions.
Interaction with Key Growth Factor Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling
This compound has been shown to positively modulate the EGFR signaling pathway, a critical regulator of cell proliferation and migration. Studies have indicated that this compound treatment leads to an increased expression of both EGF and its receptor, EGF-R, in gastric mucosal cells[1][2]. This upregulation is a key mechanism for its ulcer-healing properties, as EGFR activation is crucial for epithelial cell proliferation and re-epithelialization of damaged tissues[2]. In human corneal epithelial cells, this compound enhances the expression of mucin genes (MUC1, MUC4, and MUC16) through the activation of the EGFR pathway[3].
The downstream effects of EGFR activation by this compound involve the stimulation of the ERK1/2 and PI3K/Akt pathways, which are pivotal in promoting cell survival and proliferation[3].
Diagram: this compound's Influence on EGFR Signaling
Caption: this compound upregulates EGF and EGFR expression, activating downstream PI3K/Akt and ERK pathways.
Vascular Endothelial Growth Factor (VEGF) Signaling
Angiogenesis, the formation of new blood vessels, is a critical process in ulcer healing, and VEGF is a potent pro-angiogenic factor. This compound promotes angiogenesis in the gastric mucosa by upregulating the expression of proangiogenic genes, including VEGF. This effect contributes significantly to the restoration of blood flow to the damaged tissue, facilitating healing. This compound has been shown to have a direct pro-angiogenic effect on microvascular endothelial cells.
Fibroblast Growth Factor (FGF) Signaling
This compound also influences the FGF signaling pathway. It has been demonstrated to upregulate the expression of fibroblast growth factor receptor-2 (FGFR2). The FGF/FGFR system plays a vital role in tissue repair and regeneration by stimulating cell proliferation, migration, and differentiation. In cyclooxygenase-2 (COX-2)-deficient mice, where ulcer healing is delayed, this compound was found to reverse the inhibition of basic fibroblast growth factor (bFGF) mRNA expression, suggesting a COX-2-independent mechanism for its effect on FGF signaling.
Hepatocyte Growth Factor (HGF) Signaling
The HGF/c-Met signaling pathway is another important contributor to gastric mucosal healing. This compound has been shown to upregulate the expression of both HGF and its receptor, c-Met, in a rat model of acetic acid-induced gastric ulcer. This upregulation was correlated with an increase in proliferating cell nuclear antigen (PCNA)-labeled epithelial cells, indicating enhanced cell proliferation. The study also suggested a link between prostaglandin induction by this compound and subsequent HGF upregulation.
Downstream Signaling Cascades
This compound's interaction with growth factor receptors triggers several downstream signaling cascades that are central to its cellular effects.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling axis downstream of many growth factor receptors and is crucial for cell survival, proliferation, and growth. This compound has been shown to activate the Akt pathway. For instance, in intestinal goblet cells, this compound increases mucin secretion via Akt phosphorylation. Conversely, in the context of inflammation, such as in acetic acid-induced colitis, this compound has been observed to inhibit the pro-inflammatory PI3K/Akt pathway. This dual role suggests that this compound's effect on the PI3K/Akt pathway is context-dependent, promoting its cytoprotective functions while dampening inflammatory responses.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream target. This compound activates the ERK1/2 pathway, which is essential for the induction of COX-2 expression, a key enzyme in prostaglandin synthesis that contributes to gastric mucosal protection. In the context of chemotherapy-induced cytotoxicity, this compound administration suppresses the harmful effects of agents like 5-fluorouracil and cisplatin by activating the ERK1/2 pathway, among others. Interestingly, in gastric cancer cells, this compound-induced phosphorylation of ERK2 has been linked to the expression of the cell cycle inhibitor p21, suggesting a role in suppressing cancer cell growth.
Diagram: Downstream Signaling Pathways Modulated by this compound
Caption: this compound activates PI3K/Akt and ERK pathways downstream of growth factor receptors, influencing cellular responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression and activity of key molecules in growth factor signaling pathways.
Table 1: Effect of this compound on Gene and Protein Expression
| Target Molecule | Cell/Tissue Type | Change in Expression | Reference |
| VEGF | Rat gastric epithelial cells (RGM1) | 7.5-fold increase (mRNA) | |
| HB-EGF | Rat gastric epithelial cells (RGM1) | ~5-fold increase (mRNA) | |
| FGFR2 | Rat gastric epithelial cells (RGM1) | 4.4-fold increase (mRNA) | |
| IGF-1 | Rat gastric epithelial cells (RGM1) | 5-fold increase (mRNA) | |
| Cox2 | Rat gastric epithelial cells (RGM1) | 9.3-fold increase (mRNA) | |
| Cox2 | Rat gastric epithelial cells (RGM1) | ~6-fold increase (protein) | |
| EGF | Rat normal gastric mucosa | Significant increase (P < 0.001) | |
| EGF-R | Rat normal gastric mucosa | Significant increase (P < 0.001) | |
| HGF | Rat gastric ulcer tissue | Upregulation (mRNA) | |
| c-met | Rat gastric ulcer tissue | Upregulation (mRNA) | |
| MUC2 | Human intestinal goblet-like cells (LS174T) | Significant increase (mRNA) |
Table 2: Effect of this compound on Signaling Protein Activity
| Target Molecule | Cell/Tissue Type | Change in Activity | Reference |
| p-Akt | Human intestinal goblet-like cells (LS174T) | Significant increase | |
| PI3K | Rat colonic tissue (acetic acid-induced colitis) | 30.2% decrease in immunostaining | |
| p-AKT | Rat colonic tissue (acetic acid-induced colitis) | 44.2% decrease in immunostaining | |
| ERK2 | Human gastric cancer cells (AGS) | Increased phosphorylation | |
| Smad2/3 | Human gastric cancer cells (AGS) | Increased phosphorylation |
Experimental Protocols
This section details the methodologies employed in key studies investigating this compound's interaction with growth factor signaling.
Gene Expression Analysis (Microarray)
-
Objective: To identify genes activated by this compound in gastric epithelial cells.
-
Cell Line: Normal rat gastric epithelial cells (RGM1).
-
Treatment: Cells were treated with either vehicle or this compound.
-
Method: Gene expression was determined using Affymetrix rat genome U34A gene chip arrays. Data was analyzed using the GeneSpring program.
-
Validation: Activation of specific genes was confirmed by RT-PCR and Western blotting.
-
Reference:
Western Blotting for Protein Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation of signaling proteins.
-
Cell Lines: Human intestinal goblet-like cells (LS174T) or human gastric cancer cells (AGS).
-
Treatment: Cells were treated with varying concentrations of this compound for specific durations.
-
Protocol:
-
Cell lysis to extract total protein.
-
Protein quantification using a BCA or Bradford assay.
-
Separation of proteins by SDS-PAGE.
-
Transfer of proteins to a PVDF or nitrocellulose membrane.
-
Blocking of the membrane with non-fat milk or BSA.
-
Incubation with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK).
-
Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection of chemiluminescence using an imaging system.
-
The membrane was often stripped and re-probed with an antibody for the total protein as a loading control.
-
-
References:
In Vitro Angiogenesis Assay
-
Objective: To evaluate the direct effect of this compound on angiogenesis.
-
Cell Line: Rat gastric mucosal endothelial cells.
-
Method: The in vitro angiogenesis assay, likely a tube formation assay on Matrigel, was used.
-
Protocol:
-
Endothelial cells were seeded on a layer of Matrigel in the presence or absence of this compound.
-
After a specific incubation period, the formation of capillary-like structures (tubes) was observed and quantified under a microscope.
-
-
Result: this compound stimulated in vitro angiogenesis by approximately 240% compared to controls (P < 0.001).
-
Reference:
Immunohistochemistry
-
Objective: To determine the expression and localization of proteins in tissue samples.
-
Animal Model: Rats with acetic acid-induced gastric ulcers or colitis.
-
Treatment: Rats were administered this compound or a placebo.
-
Protocol:
-
Tissue samples were fixed, embedded in paraffin, and sectioned.
-
Sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed.
-
Sections were incubated with primary antibodies against the target protein (e.g., EGF, EGF-R, PCNA, PI3K).
-
A secondary antibody conjugated to a detectable label (e.g., a fluorophore or an enzyme) was applied.
-
The signal was visualized and quantified using microscopy and image analysis software.
-
-
References:
Diagram: General Experimental Workflow for Investigating this compound's Effects
Caption: A generalized workflow for studying the molecular effects of this compound in vitro and in vivo.
Conclusion
This compound's interaction with growth factor signaling is a cornerstone of its therapeutic action. By upregulating the expression and activation of key growth factors and their receptors, such as EGFR, VEGF, FGF, and HGF, and modulating downstream pathways like PI3K/Akt and ERK, this compound orchestrates a pro-regenerative cellular response. This intricate network of interactions promotes cell proliferation, migration, angiogenesis, and mucin production, all of which are vital for mucosal defense and the healing of gastrointestinal lesions. A thorough understanding of these molecular mechanisms is essential for optimizing the clinical application of this compound and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment activates epidermal growth factor and its receptor expression in normal and ulcerated gastric mucosa in rats: one mechanism for its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics and Pharmacokinetics of Rebamipide: A Technical Guide
Rebamipide, a quinolinone derivative, is a gastroprotective agent with a multifaceted mechanism of action. This in-depth technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound, designed for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved in its therapeutic effects.
Pharmacodynamics: A Multifaceted Mechanism of Action
This compound exerts its gastroprotective and ulcer-healing effects through several distinct but interconnected mechanisms, rather than a single target. These actions collectively enhance the integrity of the gastric mucosa, promote tissue repair, and reduce inflammation.
Key Pharmacodynamic Actions:
-
Stimulation of Prostaglandin Synthesis: this compound increases the production of endogenous prostaglandin E2 (PGE2) in the gastric mucosa.[1][2][3] This is achieved through the induction of cyclooxygenase-2 (COX-2) expression.[4] Prostaglandins are crucial for maintaining mucosal blood flow, stimulating mucus and bicarbonate secretion, and promoting epithelial cell proliferation.[3]
-
Mucus Secretion and Glycoprotein Enhancement: The drug enhances the synthesis and secretion of gastric mucus and its glycoprotein components, forming a protective barrier against noxious substances.
-
Free Radical Scavenging: this compound possesses antioxidant properties, effectively scavenging reactive oxygen species (ROS) that contribute to mucosal damage and inflammation.
-
Anti-inflammatory Effects: It attenuates the activity of neutrophils and inhibits the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which are often stimulated by factors like Helicobacter pylori or NSAIDs.
-
Epithelial Cell Proliferation and Migration: this compound promotes the healing of mucosal erosions and ulcers by stimulating the migration and proliferation of gastric epithelial cells. This is partly mediated by increasing the expression of Epidermal Growth Factor (EGF) and its receptor.
-
Angiogenesis: The drug promotes angiogenesis in the gastric mucosa, which is essential for the healing of ulcers.
Signaling Pathways
This compound's diverse pharmacodynamic effects are mediated through the activation of several intracellular signaling pathways.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound is characterized by its absorption pattern, high protein binding, and primary elimination through feces.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult males following a single oral dose of 100 mg.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |
| Peak Plasma Concentration (Cmax) | ~210 ng/mL | |
| Elimination Half-life (t1/2) | ~1.5 - 2.0 hours | |
| Plasma Protein Binding | 98.4% - 98.6% | |
| Bioavailability | < 10% | |
| Excretion (Urine, unchanged) | ~10% |
Detailed Pharmacokinetic Profile
-
Absorption: this compound is a lipophilic and poorly water-soluble molecule, leading to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug. Its absorption is poor in the acidic environment of the upper gastrointestinal tract and better in the lower GI tract, which can result in two distinct peaks in its plasma concentration profile. While food intake can slow the rate of absorption, it does not significantly affect the overall bioavailability.
-
Distribution: this compound exhibits a high affinity for plasma proteins, with 98.4-98.6% of the drug being bound. In preclinical studies using radiolabeled this compound in rats, the highest concentrations of the drug were found in the stomach, intestines, kidneys, and liver.
-
Metabolism: this compound undergoes minimal first-pass metabolism. The primary site of metabolism is the liver, where it is hydroxylated to 6-hydroxy-rebamipide and 8-hydroxy-rebamipide, mainly by the cytochrome P450 enzyme CYP3A4. Even at high concentrations, this compound has not been shown to have a significant impact on various cytochrome P450 subtype-mediated drug metabolism pathways, suggesting a low potential for drug-drug interactions.
-
Excretion: Following oral administration, approximately 10% of the dose is excreted unchanged in the urine. The remainder of the drug is eliminated in the feces, primarily as inactive metabolites.
Key Experimental Protocols
The understanding of this compound's pharmacodynamics and pharmacokinetics has been established through a variety of in-vivo and in-vitro experimental models.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is widely used to evaluate the ulcer healing properties of this compound.
Methodology:
-
Male rats (e.g., Sprague-Dawley or Wistar) are fasted overnight with free access to water.
-
Under anesthesia, a laparotomy is performed to expose the stomach.
-
A solution of acetic acid (e.g., 20% or 75%) is injected into the subserosal layer of the gastric wall, typically at the junction of the fundus and antrum.
-
The abdominal incision is closed, and the animals are allowed to recover.
-
This compound or a vehicle control is administered orally for a specified period (e.g., 7, 14, or more days).
-
At the end of the treatment period, the animals are sacrificed, and the stomachs are removed.
-
The ulcerated area is measured, and tissue samples are collected for histological examination and biochemical assays (e.g., measurement of PGE2, IL-8, and malondialdehyde (MDA) levels).
Pharmacokinetic Studies in Healthy Volunteers
These studies are essential for determining the pharmacokinetic profile of this compound in humans.
Methodology:
-
Healthy adult male volunteers who meet the inclusion criteria are enrolled in the study.
-
The study is often designed as a randomized, single-dose, two-period, crossover study with a washout period between doses.
-
Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 100 mg) with a standardized volume of water.
-
Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with either UV or fluorescence detection.
-
Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and the area under the plasma concentration-time curve (AUC) are calculated from the concentration-time data.
In Vitro Prostaglandin E2 Synthesis Assay
This assay is used to confirm this compound's ability to stimulate PGE2 production in gastric mucosal cells.
Methodology:
-
A rat gastric mucosal cell line (e.g., RGM1) is cultured under standard conditions.
-
The cells are stimulated with various concentrations of this compound for a specified period.
-
The cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The expression of COX-2 can also be assessed at the mRNA and protein levels using RT-PCR and Western blotting, respectively.
Conclusion
This compound is a well-established gastroprotective agent with a complex and multifaceted pharmacodynamic profile that contributes to its efficacy in treating various gastric mucosal disorders. Its pharmacokinetic properties, including its absorption characteristics, high plasma protein binding, and metabolic pathway, are well-defined. The experimental models and protocols outlined in this guide provide a foundation for further research and development of this and similar therapeutic agents. The comprehensive understanding of this compound's mechanisms of action and disposition within the body is crucial for its optimal clinical use and for the exploration of its potential in new therapeutic areas.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Pharmacokinetics and bioequivalence of two formulations of this compound 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Unveiling the Anti-Inflammatory Potential of Rebamipide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide, a quinolinone derivative, is a well-established gastroprotective agent with a growing body of evidence supporting its potent anti-inflammatory properties. Initially recognized for its ability to enhance mucosal defense mechanisms, extensive research has elucidated its multifaceted role in modulating key inflammatory pathways. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its action on cellular signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a combination of mechanisms, primarily centered around the inhibition of pro-inflammatory signaling pathways, reduction of inflammatory mediators, and suppression of immune cell activation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway at multiple points.
A key mechanism of this compound's action is the inhibition of IκB-α phosphorylation. This prevents the degradation of the IκB-α inhibitory protein and the subsequent translocation of the active NF-κB p65 subunit into the nucleus. By sequestering NF-κB in the cytoplasm, this compound effectively blocks the transcription of target genes, including those for pro-inflammatory cytokines like IL-8. Studies have also demonstrated that this compound can inhibit the binding of NF-κB to its target DNA promoter sites, further attenuating the inflammatory cascade.
// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_p65 [label="IκBα-p65/p50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p65_p50 [label="p65/p50 (NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Transcription\n(e.g., IL-8)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TNFa -> TNFR [label="Binds"]; TNFR -> IKK [label="Activates"]; IKK -> IkBa_p65 [label="Phosphorylates IκBα"]; IkBa_p65 -> p65_p50 [label="IκBα Degradation"]; p65_p50 -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Promotes"]; this compound -> IKK [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> p65_p50 [label="Blocks Nuclear\nTranslocation", style=dashed, color="#EA4335", arrowhead=tee];
// Invisible edges for layout {rank=same; TNFa; this compound} } caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of Pro-Inflammatory Cytokines
This compound has been demonstrated to significantly reduce the production and expression of various pro-inflammatory cytokines. This includes a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). This broad-spectrum inhibition of key inflammatory messengers contributes to its therapeutic effects in various inflammatory conditions, from gastritis to ocular inflammation.
Regulation of Cyclooxygenase-2 (COX-2) and Prostaglandin Synthesis
This compound exhibits a dual role in the prostaglandin synthesis pathway. It stimulates the generation of endogenous prostaglandins, particularly prostaglandin E2 (PGE2), which plays a crucial role in mucosal protection. This is achieved, in part, through the transcriptional induction of cyclooxygenase-2 (COX-2). Paradoxically, while COX-2 is often associated with inflammation, its induction by this compound in the gastric mucosa appears to be a key component of its protective and healing properties.
Scavenging of Reactive Oxygen Species (ROS)
Oxidative stress is a major contributor to inflammation and tissue damage. This compound is a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals. This antioxidant activity helps to protect cells from oxidative damage and reduces the perpetuation of the inflammatory cycle.
Inhibition of Neutrophil Activation and Infiltration
Neutrophils are key cellular mediators of acute inflammation. This compound has been shown to inhibit several aspects of neutrophil function, including their activation, chemotaxis, and adhesion to endothelial cells. It can suppress the expression of adhesion molecules such as CD11b and CD18 on the surface of neutrophils, thereby reducing their ability to infiltrate inflamed tissues.
Quantitative Data on the Anti-Inflammatory Effects of this compound
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in preclinical and clinical studies.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines
| Cytokine | Model System | This compound Concentration/Dose | % Inhibition / Fold Change | Reference |
| IL-8 | TNF-α-stimulated HUVECs | 2 mM | Significant decrease | |
| IL-8 | H. pylori-stimulated gastric epithelial cells | 100-1000 µM | Significant inhibition | |
| TNF-α | Mouse corneal epithelial wound model | 2% eyedrop | Significantly lower vs. control | |
| IL-6 | PolyI:C-stimulated human conjunctival epithelial cells | Not specified | Suppression of production | |
| IL-1β | Particulate matter-induced ocular inflammation (rat) | 2% eyedrop | Marked reduction |
Table 2: Effect of this compound on Prostaglandin Synthesis and COX-2 Expression
| Parameter | Model System | This compound Dose | Fold Change | Reference |
| PGE2 Concentration | Mouse gastric tissue | 100 mg/kg | 1.4-fold increase | |
| COX-2 mRNA Expression | Mouse gastric tissue | 100 mg/kg | 2-fold increase | |
| COX-2 Protein Expression | Rat gastric mucosa | 5, 15, 50 mg/kg/day for 14 days | Dose-dependent enhancement |
Table 3: Effect of this compound on Neutrophil Function
| Parameter | Model System | This compound Concentration | Effect | Reference |
| Neutrophil Adhesion | Human neutrophils and endothelial cells | 10⁻⁵ and 10⁻⁶ M | Reduction | |
| CD18 Expression | Human neutrophils | 10⁻⁵ and 10⁻⁶ M | Reduction | |
| Superoxide Production | Isolated human neutrophils | Dose-dependent | Inhibition | |
| Chemotaxis | Isolated human neutrophils | Not specified | Suppression |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to investigate the anti-inflammatory properties of this compound.
Protocol 1: Assessment of NF-κB Inhibition in Human Umbilical Vein Endothelial Cells (HUVECs)
Objective: To determine the effect of this compound on TNF-α-induced NF-κB activation.
Methodology:
-
Cell Culture: HUVECs are cultured in appropriate media until confluent.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with TNF-α (e.g., 10 ng/mL).
-
Western Blot Analysis for IκB-α Phosphorylation:
-
Cell lysates are collected at various time points after TNF-α stimulation.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated IκB-α and total IκB-α, followed by HRP-conjugated secondary antibodies.
-
Bands are visualized using a chemiluminescence detection system.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Cells grown on coverslips are fixed and permeabilized.
-
They are then incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope to visualize the localization of p65.
-
// Nodes Start [label="Start: HUVEC Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment:\n1. This compound Pre-treatment\n2. TNF-α Stimulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysate [label="Cell Lysis and Protein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE and Western Blot", fillcolor="#FBBC05", fontcolor="#202124"]; Probing [label="Antibody Probing:\n- p-IκBα\n- Total IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescence Detection and Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fixation [label="Cell Fixation and Permeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immunostaining [label="Immunofluorescence Staining:\n- p65 Subunit\n- DAPI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microscopy [label="Fluorescence Microscopy and Imaging", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Lysate; Lysate -> SDS_PAGE; SDS_PAGE -> Probing; Probing -> Detection; Treatment -> Fixation; Fixation -> Immunostaining; Immunostaining -> Microscopy; } caption: Workflow for assessing NF-κB inhibition.
Protocol 2: Quantification of Pro-Inflammatory Cytokines by ELISA
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Stimulation: Appropriate cells (e.g., gastric epithelial cells, macrophages) are cultured and stimulated with an inflammatory agent (e.g., H. pylori extract, LPS) in the presence or absence of this compound.
-
Supernatant Collection: Culture supernatants are collected at designated time points.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-8).
-
The plate is blocked to prevent non-specific binding.
-
Samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is added, and the color development is measured using a microplate reader.
-
Cytokine concentrations are calculated based on the standard curve.
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To assess the ROS scavenging activity of this compound.
Methodology:
-
Cell Loading: Cells (e.g., neutrophils) are loaded with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Treatment and Stimulation: Cells are treated with this compound and then stimulated with an ROS-inducing agent (e.g., PMA, H₂O₂).
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates the oxidation of DCFH to the highly fluorescent DCF by ROS.
Signaling Pathways and Logical Relationships
The anti-inflammatory actions of this compound involve a complex interplay of various signaling pathways. The following diagrams illustrate these relationships.
// Nodes this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2 Expression", fillcolor="#FBBC05", fontcolor="#202124"]; PGE2 [label="Prostaglandin E2\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutrophil [label="Neutrophil Activation\n& Infiltration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokine Production\n(TNF-α, IL-6, IL-8)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Mucosal_Protection [label="Mucosal Protection\n& Healing", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> NFkB [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> COX2 [label="Induces"]; this compound -> ROS [label="Scavenges", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> Neutrophil [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; NFkB -> Cytokines [label="Promotes"]; COX2 -> PGE2 [label="Leads to"]; PGE2 -> Mucosal_Protection [label="Promotes"]; ROS -> Inflammation [label="Promotes"]; Neutrophil -> Inflammation [label="Promotes"]; Cytokines -> Inflammation [label="Promotes"]; this compound -> Inflammation [style=invis]; // for layout } caption: Overview of this compound's anti-inflammatory mechanisms.
Conclusion
This compound's anti-inflammatory properties are well-documented and stem from its ability to modulate multiple key pathways involved in the inflammatory response. Its inhibitory effects on NF-κB signaling, pro-inflammatory cytokine production, and neutrophil activity, coupled with its antioxidant and prostaglandin-stimulating actions, make it a compelling molecule for further investigation and development in the context of various inflammatory diseases. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental frameworks, to aid researchers in their exploration of this compound's therapeutic potential.
The Chemical Architecture and Functional Profile of Rebamipide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebamipide, a quinolinone derivative, is a well-established gastroprotective and mucosal healing agent. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and pharmacological mechanisms of action. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Detailed experimental protocols for key mechanistic studies are provided to enable replication and further investigation. Furthermore, critical signaling pathways and experimental workflows are visually represented using Graphviz diagrams, offering a clear and concise understanding of the molecular interactions and research methodologies associated with this compound.
Chemical Identity and Structure
This compound is chemically known as 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[1]. Its chemical structure is characterized by a quinolinone core linked to a propanoic acid moiety, which is further substituted with a 4-chlorobenzoyl amino group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | [1] |
| CAS Number | 90098-04-7 | [1] |
| PubChem CID | 5042 | [1] |
| Molecular Formula | C₁₉H₁₅ClN₂O₄ | [1] |
| Molecular Weight | 370.79 g/mol | |
| SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| InChI Key | ALLWOAVDORUJLA-UHFFFAOYSA-N |
Physicochemical Properties
The therapeutic efficacy and formulation of a drug are significantly influenced by its physicochemical properties. This compound is a white crystalline powder. A comprehensive summary of its key physicochemical parameters is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Method | Reference |
| Melting Point | 288-290 °C (decomposition) | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) | |
| pKa (Strongest Acidic) | 3.38 - 3.52 | Potentiometric titration or computational prediction (Chemaxon) | |
| logP | 2.76 - 2.99 | Computational prediction (Chemaxon, ALOGPS) | |
| Solubility in Water | 0.045 ± 0.011 mg/mL | Shake-flask method followed by UV-spectrophotometry | |
| Solubility in DMSO | >5 mg/mL | Not specified | |
| Solubility in DMF | ~1 mg/mL | Not specified | |
| Solubility in Ethanol | 0.83 ± 0.038 mg/mL | Shake-flask method followed by UV-spectrophotometry | |
| Solubility in Methanol | 1.41 ± 0.076 mg/mL | Shake-flask method followed by UV-spectrophotometry | |
| Solubility in Phosphate Buffer (pH 7.4) | 3.88 ± 0.25 mg/mL | Shake-flask method followed by UV-spectrophotometry |
Crystal Structure
The solid-state form of this compound has been investigated, revealing the existence of different polymorphs and solvates. The crystal structure of this compound has been determined by single-crystal X-ray diffraction. These studies are crucial for understanding the drug's stability, dissolution, and bioavailability. A monohydrate crystal form has also been identified and characterized using X-ray powder diffraction (XRPD), infrared spectroscopy, and differential thermal-thermogravimetric analysis.
Pharmacological Properties and Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on enhancing the mucosal defense system and suppressing inflammatory processes.
Enhancement of Mucosal Defense
A primary mechanism of this compound is the stimulation of endogenous prostaglandin production. It induces the expression of cyclooxygenase-2 (COX-2), leading to an increased synthesis of prostaglandin E₂ (PGE₂) in the gastric mucosa. Prostaglandins play a critical role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow.
Anti-inflammatory and Antioxidant Activity
This compound exhibits significant anti-inflammatory and antioxidant properties. It is known to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Furthermore, it can inhibit the production of pro-inflammatory cytokines.
Modulation of Signaling Pathways
Recent studies have indicated that this compound can modulate specific intracellular signaling pathways. For instance, it has been shown to activate the Smad signaling pathway in gastric cancer cells, which may contribute to its anti-proliferative effects observed in some studies.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Determination of Physicochemical Properties
The equilibrium solubility of this compound in various solvents is determined using the shake-flask method.
-
Protocol:
-
An excess amount of this compound is added to a known volume of the selected solvent (e.g., deionized water, ethanol, phosphate buffer pH 7.4) in a sealed container.
-
The suspension is agitated in a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear supernatant is determined by a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 325-327 nm) or High-Performance Liquid Chromatography (HPLC).
-
Single-crystal X-ray diffraction (SXRD) and X-ray powder diffraction (XRPD) are employed to characterize the solid-state structure.
-
SXRD Protocol:
-
Suitable single crystals of this compound are grown by slow evaporation from a suitable solvent.
-
A selected crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected and processed to solve and refine the crystal structure.
-
-
XRPD Protocol:
-
A powdered sample of this compound is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded as a function of the diffraction angle (2θ) to identify the crystalline form.
-
In Vivo Pharmacological Assays
This protocol describes the in vivo assessment of this compound's effect on prostaglandin synthesis.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound is administered orally at various doses (e.g., 5, 15, 50 mg/kg) once daily for a specified period (e.g., 14 days). A control group receives the vehicle.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and the stomachs are removed. The gastric mucosa is scraped.
-
PGE₂ Measurement: The mucosal scrapings are homogenized in a suitable buffer. The concentration of PGE₂ in the homogenate is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
COX-2 Expression Analysis:
-
Western Blotting: Proteins are extracted from the mucosal homogenates. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against COX-2 and a loading control (e.g., β-actin).
-
Immunohistochemistry: Gastric tissue sections are prepared and stained with a COX-2 specific antibody to visualize the localization and expression level of the protein.
-
In Vitro Mechanistic Studies
This protocol details the investigation of this compound's effect on the Smad pathway in a human gastric adenocarcinoma cell line (AGS).
-
Cell Culture: AGS cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with different concentrations of this compound (e.g., 1.4, 2.7, 5.4 mM) for various time points (e.g., 30 minutes for phosphorylation events).
-
Western Blot Analysis for Phosphorylated Smad2/3:
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.
-
After incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. The ratio of phosphorylated to total Smad2/3 is calculated to determine the activation status.
-
-
Co-immunoprecipitation for Smad2/3-Smad4 Complex Formation:
-
Cell lysates are incubated with an antibody against Smad2/3 to immunoprecipitate the protein complex.
-
The immunoprecipitated proteins are then analyzed by Western blotting using an antibody against Smad4 to detect the formation of the Smad2/3-Smad4 complex.
-
Conclusion
This compound is a multifaceted molecule with a well-defined chemical structure and a range of beneficial physicochemical and pharmacological properties. Its gastroprotective effects are attributed to its ability to enhance mucosal defense mechanisms, scavenge free radicals, and modulate key signaling pathways involved in inflammation and cell proliferation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development, facilitating a deeper understanding and further exploration of this important therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Measuring Rebamipide's Effect on Mucin Production
Introduction
Rebamipide, a gastroprotective and mucoprotective agent, has been demonstrated to increase mucin production in various tissues, including the gastric mucosa, intestines, and ocular surface.[1][2][3][4] Mucin, a key component of the mucus layer, plays a crucial role in protecting epithelial surfaces.[5] Measuring the effect of this compound on mucin production is essential for understanding its mechanism of action and for the development of novel therapeutic strategies. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the impact of this compound on mucin synthesis and secretion.
The following sections detail various techniques, from histological staining to molecular and protein analysis, to quantitatively and qualitatively evaluate this compound-induced changes in mucin levels.
I. Histological Assessment of Mucin Production
Periodic Acid-Schiff (PAS) Staining
PAS staining is a widely used histological technique to detect glycoproteins, including mucins, in tissue sections or cultured cells. It provides a qualitative assessment of intracellular mucin content.
Principle: The periodic acid oxidizes the vicinal diols in carbohydrates to aldehydes, which then react with the Schiff reagent to produce a purple-magenta color.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture goblet-like cells, such as LS174T cells, in appropriate culture vessels until confluent.
-
Treat the cells with varying concentrations of this compound (e.g., 1–100 µM) for a specified duration (e.g., 24 hours). A vehicle-treated group should be included as a control.
-
-
Fixation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 10.5% formaldehyde at 4°C for an appropriate time.
-
-
Staining:
-
Wash the fixed cells with distilled water.
-
Incubate the cells with 0.5% periodic acid solution for 5 minutes at room temperature.
-
Rinse with distilled water.
-
Incubate with Schiff reagent for 15 minutes at room temperature.
-
Wash thoroughly with lukewarm tap water for 5-10 minutes.
-
Counterstain with hematoxylin for 1 minute to visualize the nuclei.
-
Wash with tap water.
-
Dehydrate the cells through a graded series of ethanol and clear with xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the stained cells under a light microscope. An increase in the intensity of the magenta color in this compound-treated cells compared to controls indicates increased intracellular mucin production.
-
II. Molecular Analysis of Mucin Gene Expression
Real-Time Polymerase Chain Reaction (RT-PCR)
RT-PCR is a sensitive method to quantify the expression of specific mucin genes (e.g., MUC2, MUC5AC) at the mRNA level.
Principle: This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA using specific primers and a fluorescent dye (e.g., SYBR Green) for real-time detection.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., LS174T) and treat with this compound (e.g., 10 µM) for different time points (e.g., 6 and 24 hours).
-
-
RNA Isolation:
-
Isolate total RNA from the cells using a commercial RNA isolation reagent according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform PCR reactions using a real-time PCR system with SYBR Green dye to detect the PCR products.
-
Use specific primers for the target mucin genes (e.g., MUC2, MUC5AC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The cycling conditions should be optimized for the specific primers and PCR system used.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.
-
Compare the fold change in gene expression between this compound-treated and control groups.
-
III. Protein Analysis of Mucin Secretion and Production
Dot Blot Analysis for Secreted Mucin
Dot blot analysis is a simplified Western blot technique used to quantify the amount of a specific protein, such as secreted MUC2, in a liquid sample.
Principle: The sample containing the protein of interest is directly applied to a membrane, which is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.
Experimental Protocol:
-
Sample Collection:
-
Culture cells (e.g., LS174T) and treat with various concentrations of this compound (e.g., 1–100 µM) for 24 hours.
-
Collect the culture supernatant and centrifuge to remove cell debris.
-
-
Blotting:
-
Apply the supernatant to a nitrocellulose membrane using a dot blot apparatus.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 1% BSA in Tris-buffered saline) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target mucin (e.g., anti-MUC2 antibody).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the dot intensity using densitometry software.
-
Compare the relative amount of secreted mucin in this compound-treated samples to controls.
-
Western Blot Analysis for Signaling Proteins
Western blotting can be used to investigate the signaling pathways involved in this compound-induced mucin production, such as the phosphorylation of Akt.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Experimental Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., LS174T) with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Lyse the cells in a lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, and a loading control like GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the ratio of phosphorylated protein to total protein to assess the activation of the signaling pathway.
-
IV. Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of this compound on mucin production.
Table 1: Effect of this compound on MUC2 mRNA Expression in LS174T Cells
| Treatment Time | This compound Concentration | Fold Change in MUC2 mRNA (vs. Control) | P-value |
| 6 hours | 10 µM | ~2.5 | P=0.003 |
| 24 hours | 10 µM | ~2.0 | P<0.05 |
Table 2: Effect of this compound on MUC2 Secretion from LS174T Cells (Dot Blot Analysis)
| This compound Concentration | Relative MUC2 Secretion (Arbitrary Units) | P-value (vs. Control) |
| 0 µM (Control) | ~1.0 | - |
| 1 µM | ~1.5 | <0.05 |
| 10 µM | ~2.0 | <0.05 |
| 100 µM | ~2.2 | <0.05 |
Table 3: Effect of this compound on Gastric Mucin Secretion in Humans
| Parameter | Pre-Rebamipide Administration | Post-Rebamipide Administration (4 weeks) | P-value |
| Mucin Concentration (µg hexose/ml) | 93.6 ± 37.8 | 155.8 ± 81.3 | < 0.01 |
| Total Mucin Output (mg hexose/10 min) | 3.2 ± 1.2 | 4.9 ± 2.2 | < 0.01 |
V. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Mucin Production
This compound has been shown to increase mucin secretion in intestinal goblet cells through the phosphorylation of Akt.
Caption: this compound stimulates Akt phosphorylation, leading to increased mucin secretion.
Experimental Workflow for Measuring this compound's Effect on Mucin Production
The following diagram outlines a typical experimental workflow to assess the impact of this compound on mucin production in a cell-based model.
Caption: Workflow for assessing this compound's effect on mucin production.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a Cytoprotective Drug, Increases Gastric Mucus Secretion in Human: Evaluations with Endoscopic Gastrin Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases the mucin-like glycoprotein production in corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Quality of Gastric Ulcer Healing with Rebamipide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the quality of gastric ulcer healing, with a specific focus on the effects of Rebamipide. The protocols outlined below cover macroscopic, histological, and molecular techniques to allow for a thorough evaluation of mucosal repair and regeneration.
Introduction to this compound and Gastric Ulcer Healing
This compound is a gastroprotective agent that has demonstrated efficacy in promoting the healing of gastric ulcers and improving the quality of the healed mucosa.[1][2] Unlike simple acid suppressants, this compound's mechanism of action is multifaceted. It involves the stimulation of prostaglandin synthesis, enhancement of mucus secretion, scavenging of free radicals, and modulation of inflammatory responses and angiogenic pathways.[1][2][3] Assessing the "quality" of ulcer healing, rather than just the rate of healing, is crucial as it relates to the prevention of ulcer recurrence. High-quality healing is characterized by the restoration of normal mucosal architecture, including well-formed glands and a robust microvascular network.
Preclinical Assessment of Gastric Ulcer Healing
A common and well-established animal model for studying gastric ulcer healing is the acetic acid-induced gastric ulcer model in rats.
Experimental Workflow: Acetic Acid-Induced Gastric Ulcer Model
Caption: Workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
Protocol 2.2.1: Acetic Acid-Induced Gastric Ulcer in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (200-250g). Fast the animals for 24 hours prior to surgery, with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure: Perform a midline laparotomy to expose the stomach.
-
Ulcer Induction: Apply a cylindrical mold (e.g., 6 mm diameter) to the serosal surface of the anterior gastric wall. Fill the mold with 100% acetic acid and leave it in place for 60 seconds.
-
Post-Procedure: Remove the acetic acid and wash the area with sterile saline. Close the abdominal incision in layers.
-
Housing: House the animals individually and provide them with a standard diet and water ad libitum.
Protocol 2.2.2: this compound Administration
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing: Administer this compound orally via gavage at a predetermined dose (e.g., 30-100 mg/kg) once or twice daily, starting 24 hours after ulcer induction. The control group should receive the vehicle alone.
Macroscopic and Endoscopic Evaluation
Macroscopic assessment provides a primary measure of ulcer healing by quantifying the reduction in ulcer size.
Protocol: Macroscopic Ulcer Measurement
-
Stomach Excision: At the designated time points, euthanize the animals and excise the stomachs.
-
Preparation: Open the stomach along the greater curvature and rinse gently with saline to remove any contents.
-
Imaging: Pin the stomach flat on a board and photograph the mucosal surface.
-
Measurement: Measure the length and width of the ulcer using a digital caliper or image analysis software. Calculate the ulcer area (mm²).
-
Healing Rate Calculation: The healing rate can be expressed as the percentage reduction in ulcer area compared to a baseline measurement or a control group.
Endoscopic Evaluation in Clinical Settings
In human studies, endoscopy is the standard method for visualizing and assessing ulcer healing. Endoscopic ultrasonography (EUS) can provide a more detailed assessment of the quality of healing by visualizing the layers of the gastric wall.
Table 1: Endoscopic and EUS Parameters for Assessing Ulcer Healing Quality
| Parameter | Method | Description | Reference |
| Ulcer Stage | Endoscopy | Classification based on the Sakita and Miwa scale (Active, Healing, Scarring stages). | |
| Scar Quality | Endoscopy | Evaluation of the healed scar as flat (white) or raised (red, granular). Flat scars are associated with better quality healing. | |
| Contraction Rate of Ulcer Crater | EUS | Measurement of the reduction in the width and cross-sectional area of the ulcer crater over time. | |
| Restoration of Muscularis Propria | EUS | Assessment of the integrity of the muscularis propria layer at the ulcer base. | |
| Hypoechoic Area | EUS | Measurement of the reduction and disappearance of the hypoechoic area at the ulcer base, which corresponds to granulation tissue and inflammation. |
Histological Assessment of Healing Quality
Histological examination is critical for evaluating the microscopic quality of the healed mucosa.
Protocol: Tissue Processing and Staining
-
Fixation: Fix the stomach tissue containing the ulcer or scar in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, assessment of inflammation, and granulation tissue formation.
-
Masson's Trichrome: To assess the degree of fibrosis in the ulcer scar.
-
Periodic acid-Schiff (PAS): To quantify the amount of protective mucus.
-
Histological Scoring System
A semi-quantitative scoring system can be used to objectively assess the quality of healing.
Table 2: Histological Scoring Criteria for Gastric Ulcer Healing
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 | Reference |
| Epithelial Defect | No defect | Small focal defect | Moderate defect | Large defect | Extensive defect with necrosis | |
| Glandular Architecture | Normal | Mild disorganization | Moderate disorganization, some dilated glands | Severe disorganization, many dilated or atrophic glands | Complete loss of glands | |
| Inflammatory Infiltration | None | Mild infiltration of inflammatory cells | Moderate infiltration | Severe infiltration | Transmural inflammation | |
| Granulation Tissue Depth | Not applicable | Thin layer | Moderate thickness | Thick layer | Very thick, disorganized layer | |
| Fibrosis | None | Mild, delicate fibers | Moderate, organized fibers | Dense, disorganized collagen | Extensive, dense fibrosis |
Molecular and Mechanistic Evaluation
This compound improves the quality of ulcer healing by modulating various molecular pathways.
Signaling Pathways Influenced by this compound
Caption: this compound's multifaceted mechanism of action.
Protocols for Molecular Analysis
Protocol 5.2.1: Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from gastric mucosal tissue samples using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
-
qPCR: Perform real-time quantitative PCR using specific primers for target genes (e.g., VEGF, EGF, COX-2, MUC1, MUC4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol 5.2.2: Protein Expression Analysis (Western Blotting & Immunohistochemistry)
-
Western Blotting:
-
Extract total protein from tissue samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against proteins of interest (e.g., VEGF, EGFR, COX-2, PCNA).
-
Incubate with a corresponding secondary antibody and detect using an enhanced chemiluminescence (ECL) system.
-
-
Immunohistochemistry (IHC):
-
Use paraffin-embedded tissue sections.
-
Perform antigen retrieval.
-
Incubate with primary antibodies (e.g., CD31 for angiogenesis, Ki-67 for proliferation).
-
Apply a labeled secondary antibody and visualize with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the staining intensity and the number of positive cells.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound, providing a benchmark for experimental outcomes.
Table 3: Effect of this compound on Ulcer Healing Rates
| Study Type | Comparison | This compound Healing Rate | Control/Comparator Healing Rate | Timepoint | Reference |
| Clinical (Post-ESD) | This compound vs. PPI | 93.3% | 90.9% | 8 weeks | |
| Clinical (Post-ESD) | This compound + PPI vs. PPI alone | 68% | 36% | 4 weeks | |
| Clinical (H. pylori+) | This compound vs. Omeprazole | 81.5% | 82.5% | 12 weeks | |
| Preclinical (Rat Model) | This compound vs. Control | Ulcer Area: 9.2 ± 1.0 mm² | Ulcer Area: 22.3 ± 1.8 mm² | 7 days |
Table 4: Molecular and Cellular Effects of this compound
| Parameter | Method | This compound Effect | Fold/Percent Change | Model System | Reference |
| Angiogenesis | |||||
| VEGF Gene Expression | Gene Chip Array | Upregulation | 7.5-fold | Rat Gastric Epithelial Cells | |
| In vitro Angiogenesis | Endothelial Cell Assay | Stimulation | ~240% vs. control | Rat Gastric Endothelial Cells | |
| Growth Factors | |||||
| EGF/EGFR Expression | Immunohistochemistry | Increased Expression | Significant (P < 0.001) | Rat Gastric Mucosa | |
| HGF mRNA Expression | RT-PCR | Upregulation | Significant (P < 0.05) | Rat Gastric Ulcer Model | |
| Mucosal Protection | |||||
| Total Mucin Output | Endoscopic Gastrin Test | Increased Secretion | 53% increase | Human Volunteers | |
| PGE2 Level | ELISA | Increased Level | 103.5 ± 12.5 pg/ml vs. 55.0 ± 22.5 pg/ml (control) | Rat Gastric Mucosa | |
| Inflammation | |||||
| IL-8 Level | ELISA | Decreased Level | 970.0 ± 91.6 pg/ml vs. 1387.8 ± 132.6 pg/ml (control) | Rat Gastric Mucosa |
By employing these detailed protocols and evaluation methods, researchers can conduct a robust assessment of the quality of gastric ulcer healing and elucidate the therapeutic benefits of this compound beyond simply accelerating ulcer closure. This comprehensive approach is essential for the development of new and improved therapies for peptic ulcer disease.
References
- 1. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
Application of Rebamipide in Helicobacter pylori Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide, a quinolinone derivative, is a gastroprotective agent widely used in the management of gastritis and peptic ulcers. Its therapeutic efficacy extends to infections with Helicobacter pylori (H. pylori), a major causative agent of various gastroduodenal diseases. This compound's multifaceted mechanism of action in the context of H. pylori infection involves enhancing the mucosal defense, exerting anti-inflammatory effects, and directly interfering with the bacterium's ability to colonize the gastric epithelium. This document provides detailed application notes and experimental protocols for studying the effects of this compound in H. pylori infection models, intended for researchers, scientists, and professionals in drug development.
Mechanisms of Action of this compound in H. pylori Infection
This compound's therapeutic effects in H. pylori infection are not attributed to a direct bactericidal activity but rather to a combination of cytoprotective and anti-inflammatory actions.[1][2] Key mechanisms include:
-
Inhibition of H. pylori Adhesion: this compound has been shown to inhibit the adhesion of H. pylori to gastric epithelial cells, a crucial initial step for colonization and subsequent pathogenesis.[1][3][4]
-
Anti-inflammatory Properties: this compound attenuates the inflammatory response induced by H. pylori by suppressing the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and other chemokines. This is achieved, in part, through the inhibition of the NF-κB signaling pathway.
-
Scavenging of Reactive Oxygen Species (ROS): The drug effectively scavenges ROS produced by neutrophils activated by H. pylori, thereby reducing oxidative stress and subsequent mucosal damage.
-
Modulation of Host Signaling Pathways: this compound can interfere with H. pylori-induced cellular signaling, including the dysregulation of pathways involving β-catenin and the effects of the virulence factor CagA.
-
Enhancement of Mucosal Defense: this compound stimulates the synthesis of prostaglandins and mucus glycoproteins, which are essential components of the gastric mucosal barrier.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the application of this compound in H. pylori infection models.
Table 1: Efficacy of this compound in H. pylori Eradication Therapy (Clinical Studies)
| Treatment Regimen | Duration | Eradication Rate (%) | Reference |
| Omeprazole + Amoxicillin (OA) | 2 weeks | 51.7% (Intent-to-treat) | |
| Omeprazole + Amoxicillin + this compound (OAR) | 2 weeks | 73.3% (Intent-to-treat) | |
| Lansoprazole + Amoxicillin (LA) | 2 weeks | 57.4% | |
| Lansoprazole + Amoxicillin + this compound (LAM) | 2 weeks | 75.0% | |
| Dual Therapy + this compound | - | Odds Ratio: 1.766 (p=0.006) | |
| Triple Therapy + this compound | - | Odds Ratio: 1.638 (p=0.152) | |
| Overall Eradication with this compound Supplementation | - | Odds Ratio: 1.753 (p<0.001) |
Table 2: Effect of this compound on Inflammatory Markers in H. pylori Infection Models
| Model System | Marker | Effect of this compound | Reference |
| Gastric Mucosal Biopsies (Clinical) | Malondialdehyde (MDA) | Significantly lower levels | |
| Gastric Mucosal Biopsies (Clinical) | Myeloperoxidase (MPO) | Significantly lower levels | |
| Gastric Mucosal Biopsies (Clinical) | IL-1, IL-6, TNF-α, IL-8, GRO-α, RANTES | Significantly decreased levels | |
| Gastric Mucosal Biopsies (Clinical) | Nitrotyrosine | Significantly decreased immunoreactivity | |
| H. pylori-stimulated Gastric Epithelial Cells (In Vitro) | IL-8 Production | Inhibition | |
| H. pylori-stimulated Gastric Epithelial Cells (In Vitro) | NF-κB Activation | Inhibition | |
| H. pylori-stimulated Neutrophils (In Vitro) | Reactive Oxygen Species (ROS) | Inhibition |
Table 3: Effect of this compound on H. pylori Adhesion to Gastric Epithelial Cells (In Vitro)
| Cell Line | This compound Concentration | Incubation Time | Adhesion Inhibition | Reference |
| MKN-28 | 100 µg/mL | 90 min | Significant | |
| MKN-45 | 100 µg/mL | 90 min | Significant |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in H. pylori infection models.
Protocol 1: In Vitro H. pylori Adhesion Assay
Objective: To quantify the inhibitory effect of this compound on the adhesion of H. pylori to gastric epithelial cells.
Materials:
-
Gastric epithelial cell lines (e.g., MKN-28, MKN-45, AGS, KATO III)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
H. pylori strains (e.g., NCTC 11637)
-
This compound
-
96-well tissue culture plates
-
ELISA reader
-
Antibodies for ELISA (primary anti-H. pylori antibody, HRP-conjugated secondary antibody)
-
TMB substrate
Procedure:
-
Cell Culture: Culture the gastric epithelial cells in RPMI 1640 supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2. Seed the cells into 96-well plates and grow to confluence.
-
H. pylori Culture: Culture H. pylori on appropriate agar plates under microaerophilic conditions. Harvest the bacteria and suspend them in the cell culture medium.
-
This compound Treatment: Prepare stock solutions of this compound. Before infection, treat the confluent gastric epithelial cells with varying concentrations of this compound (e.g., 25-100 µg/mL) for a specified period (e.g., 90 minutes).
-
H. pylori Infection: After the this compound pretreatment, wash the cells to remove the compound. Add the H. pylori suspension to the cells and incubate for a defined period (e.g., 90 minutes) to allow for adhesion.
-
Quantification of Adhesion (ELISA):
-
Wash the wells to remove non-adherent bacteria.
-
Fix the cells and adherent bacteria.
-
Incubate with a primary antibody specific for H. pylori.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm using an ELISA reader. The optical density is proportional to the number of adherent bacteria.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To assess the scavenging effect of this compound on ROS produced by neutrophils stimulated with H. pylori.
Materials:
-
Human neutrophils isolated from peripheral blood
-
H. pylori suspension
-
This compound
-
Luminol
-
Chemiluminescence reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using standard density gradient centrifugation methods.
-
Chemiluminescence Assay:
-
In a luminometer cuvette, combine the isolated neutrophils, luminol, and varying concentrations of this compound.
-
Initiate the reaction by adding the H. pylori suspension.
-
Immediately measure the chemiluminescence generated over time using a chemiluminescence reader. The light emission is proportional to the amount of ROS produced.
-
Protocol 3: In Vivo Animal Model of H. pylori Infection
Objective: To evaluate the therapeutic efficacy of this compound in an animal model of H. pylori-induced gastritis.
Materials:
-
Animal model (e.g., Mongolian gerbils, C57BL/6 mice, Sprague-Dawley rats)
-
H. pylori strain adapted for the animal model (e.g., SS1 strain for mice)
-
This compound
-
Oral gavage needles
-
Histology equipment and reagents
-
ELISA kits for cytokine measurement
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
H. pylori Inoculation: Inoculate the animals with a suspension of H. pylori via oral gavage. For some models, pretreatment with an antibiotic like streptomycin may be required to facilitate colonization.
-
This compound Administration: After a period to allow for the establishment of infection (e.g., 2-4 weeks), administer this compound to the treatment group. This compound can be mixed with the diet or administered daily by oral gavage.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect stomach tissues and blood samples.
-
Analysis:
-
Histopathology: Fix a portion of the stomach tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess the severity of gastritis and inflammation.
-
H. pylori Colonization: Use another portion of the stomach for quantitative culture or urease test to determine the bacterial load.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines in the stomach tissue homogenates or serum using ELISA.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Effect of this compound, a novel antiulcer agent, on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficiency of the Inclusion of this compound in the Eradication Therapy for Helicobacter pylori Infection: Meta-Analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Novel Antiulcer Agent, on Helicobacter pylori Adhesion to Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound during chronic gastritis: H. pylori eradication therapy and restoration of gastric mucosa barrier function | Lapina | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]
Application Notes and Protocols for Quantifying Prostaglandin E2 Levels Following Rebamipide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Prostaglandin E2 (PGE2) in response to treatment with Rebamipide, a gastroprotective agent. The protocols outlined below are intended for use in a laboratory setting by trained professionals.
Introduction
This compound is a mucoprotective drug utilized in the management of gastritis and peptic ulcers.[1] Its therapeutic effects are, in part, attributed to its ability to stimulate the synthesis of endogenous prostaglandins, particularly PGE2.[2][3] An increase in PGE2 levels enhances the gastric mucosal defense mechanisms.[2] this compound has been shown to upregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, through the activation of signaling cascades including the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2), p38 mitogen-activated protein kinase (p38MAPK), and 5' adenosine monophosphate-activated protein kinase (AMPK) pathways.[4]
Accurate quantification of PGE2 levels following this compound administration is crucial for understanding its mechanism of action and for the development of novel therapeutic strategies. This document outlines two primary methods for PGE2 quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Effects of this compound on PGE2 Levels
The following tables summarize the quantitative data on the effects of this compound on PGE2 levels from various experimental models.
Table 1: In Vivo Studies on the Effect of this compound on PGE2 Levels in Gastric Mucosa
| Animal Model | This compound Dosage | Duration of Treatment | Fold Increase in PGE2 | Reference |
| Rat | 5, 15, 50 mg/kg/day | 14 days | Dose-dependent increase | |
| Mouse | 100 mg/kg | 4 hours | 1.4-fold |
Table 2: In Vitro Studies on the Effect of this compound on PGE2 Levels in Gastric Epithelial Cells
| Cell Line | This compound Concentration | Incubation Time | Observation | Reference |
| RGM1 (rat gastric mucosal cells) | 0-200 µM | 12 hours | Dose-dependent increase in PGE2 production |
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound induces COX-2 expression and subsequent PGE2 synthesis.
Caption: this compound signaling pathway for PGE2 synthesis.
Experimental Protocols
Protocol 1: Quantification of PGE2 in Gastric Mucosal Tissue using ELISA
This protocol describes the measurement of PGE2 levels in gastric mucosal tissue samples.
1. Sample Preparation:
-
Excise gastric mucosal tissue from the animal model.
-
Weigh the tissue and immediately place it in a tube containing 100% ethanol with an appropriate prostaglandin synthetase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for PGE2 analysis. The supernatant can be stored at -80°C until use.
2. ELISA Procedure (Competitive Assay): Note: This is a general protocol. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add a specific volume of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE2 to each well.
-
Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The extent of color development is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Quantification of PGE2 in Cell Culture Supernatants using LC-MS/MS
This protocol provides a method for the highly sensitive and specific quantification of PGE2 in cell culture supernatants.
1. Cell Culture and Treatment:
-
Plate gastric epithelial cells (e.g., RGM1) at a suitable density in culture plates.
-
After cell attachment and growth, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired period (e.g., 12 or 24 hours).
2. Sample Preparation (Supernatant Collection and Extraction):
-
After incubation, collect the cell culture supernatant from each well.
-
To prevent degradation and interference, add an internal standard (e.g., d4-PGE2) to the supernatant.
-
Acidify the samples to approximately pH 3.5 with a suitable acid.
-
Perform a liquid-liquid extraction by adding a mixture of hexane and ethyl acetate (1:1, v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the upper organic phase. Repeat the extraction process for optimal recovery.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., a mixture of methanol and ammonium acetate buffer) for LC-MS/MS analysis.
3. LC-MS/MS Analysis: Note: The following are general parameters and should be optimized for your specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile with a small percentage of formic acid (Solvent B).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 10-20 µL).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for both PGE2 and the internal standard (d4-PGE2).
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of PGE2.
-
Determine the concentration of PGE2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the quantification of PGE2 using ELISA and LC-MS/MS.
Caption: General workflow for PGE2 quantification by ELISA.
References
- 1. This compound induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of cyclooxygenase-2 in rat gastric mucosa by this compound, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastro-protective agent this compound induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sustained-Release Rebamipide Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide is a gastroprotective agent utilized in the treatment of gastritis and gastric ulcers.[1][2] Its mechanism of action is multifaceted, involving the enhancement of mucosal defense, scavenging of free radicals, and modulation of inflammatory processes.[1][3] Conventional formulations of this compound often require frequent administration to maintain therapeutic efficacy. The development of sustained-release (SR) formulations offers the potential to improve patient compliance, enhance bioavailability, and provide prolonged therapeutic effects.[2]
These application notes provide a comprehensive overview of the formulation and evaluation of sustained-release this compound tablets. Detailed experimental protocols for manufacturing, in-vitro characterization, and in-vivo pharmacokinetic evaluation are presented, along with a summary of relevant quantitative data from published studies. Furthermore, key signaling pathways involved in this compound's mechanism of action are visualized to provide a deeper understanding of its therapeutic effects.
I. Formulation and Manufacturing of Sustained-Release this compound Tablets
Sustained-release tablets of this compound can be formulated using various hydrophilic polymers to control the drug release rate. The wet granulation technique is a commonly employed method for preparing these matrix tablets.
A. Formulation Composition
The following table summarizes typical compositions for sustained-release this compound tablets based on published literature.
| Ingredient | Function | Concentration Range (% w/w) | Reference |
| This compound | Active Pharmaceutical Ingredient | 30 - 40 | |
| Polyethylene Oxide (PEO N12K) | Sustained-release polymer | 20 - 40 | |
| Microcrystalline Cellulose (MCC) | Diluent/Binder | 20 - 40 | |
| Camphor | Pore-forming agent | 5 - 15 | |
| Polyvinylpyrrolidone (PVP K30) | Binder | 2 - 5 | |
| Magnesium Stearate | Lubricant | 0.5 - 2 | |
| Isopropyl Alcohol / Ethanol | Granulating fluid | q.s. |
B. Manufacturing Protocol: Wet Granulation
The following protocol outlines the steps for preparing sustained-release this compound tablets using a conventional wet granulation method.
Experimental Workflow for Wet Granulation
Caption: Workflow for Wet Granulation of this compound Tablets.
Step-by-Step Protocol:
-
Sieving: Pass this compound, Microcrystalline Cellulose (MCC), and milled Camphor through a 45-mesh sieve to ensure uniformity.
-
Dry Mixing: Thoroughly blend the sieved powders in a suitable mixer for 15-20 minutes.
-
Binder Preparation: Prepare a 5% w/w solution of PVP K30 in 70% ethanol or isopropyl alcohol.
-
Wet Granulation: While mixing the powder blend, gradually add the binder solution to form a coherent wet mass.
-
Wet Sieving: Pass the wet mass through a #30 sieve to form granules.
-
Drying: Dry the granules in a convection oven at 50°C for 1 hour or until the desired moisture content is achieved.
-
Dry Sieving: Sieve the dried granules through a #25 sieve.
-
Lubrication: Add magnesium stearate to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.
II. In-Vitro Evaluation of Sustained-Release this compound Tablets
A series of in-vitro tests are essential to characterize the physical properties and drug release profile of the formulated tablets.
A. Pre-Compression Parameter Evaluation
The flow properties of the lubricated granules are assessed before compression.
| Parameter | Method | Acceptance Criteria | Reference |
| Bulk Density | Graduated Cylinder Method | Varies with formulation | |
| Tapped Density | Graduated Cylinder Method | Varies with formulation | |
| Angle of Repose | Funnel Method | < 30° (Excellent flow) | |
| Hausner's Ratio | (Tapped Density / Bulk Density) | < 1.25 (Good flow) |
Summary of Pre-Compression Data
| Formulation Code | Bulk Density (g/mL) | Tapped Density (g/mL) | Angle of Repose (°) | Hausner's Ratio |
| F1 | 0.335 | 0.409 | 28.98 | 1.22 |
| F2 | 0.387 | 0.458 | 27.45 | 1.18 |
| F3 | 0.412 | 0.476 | 25.68 | 1.15 |
| F4 | 0.365 | 0.442 | 26.89 | 1.21 |
| F5 | 0.398 | 0.465 | 27.12 | 1.17 |
| F6 | 0.371 | 0.453 | 28.05 | 1.22 |
Data adapted from Kumar et al., 2021.
B. Post-Compression Parameter Evaluation
The physical characteristics of the compressed tablets are evaluated to ensure they meet pharmacopeial standards.
| Parameter | Method | Acceptance Criteria | Reference |
| Weight Variation | Weigh 20 tablets individually | ± 5% of average weight | |
| Hardness | Monsanto Hardness Tester | 4 - 6 kg/cm ² | |
| Thickness | Vernier Caliper | Varies with tooling | |
| Friability | Roche Friabilator | < 1% | |
| Drug Content | UV-Spectrophotometry (at 325 nm) | 98% - 102% |
Summary of Post-Compression Data
| Formulation Code | Avg. Weight (mg) | Hardness ( kg/cm ²) | Thickness (mm) | Friability (%) | Drug Content (%) |
| F1 | 795 ± 2.5 | 5.2 ± 0.3 | 6.1 ± 0.1 | 0.55 | 99.65 ± 0.4 |
| F2 | 801 ± 3.1 | 5.5 ± 0.2 | 6.2 ± 0.2 | 0.48 | 100.1 ± 0.5 |
| F3 | 803 ± 2.8 | 5.8 ± 0.4 | 6.3 ± 0.1 | 0.42 | 100.2 ± 0.3 |
| F4 | 798 ± 3.5 | 5.4 ± 0.3 | 6.2 ± 0.2 | 0.51 | 99.85 ± 0.6 |
| F5 | 800 ± 2.9 | 5.6 ± 0.2 | 6.3 ± 0.1 | 0.45 | 100.0 ± 0.4 |
| F6 | 796 ± 3.2 | 5.3 ± 0.4 | 6.1 ± 0.2 | 0.53 | 99.75 ± 0.5 |
Data adapted from Kumar et al., 2021.
C. In-Vitro Drug Release Studies
Protocol for In-Vitro Dissolution Testing:
-
Apparatus: USP Type II (Paddle) Dissolution Test Apparatus.
-
Dissolution Medium: 900 mL of 0.1N HCl (pH 1.2).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 100 rpm.
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a UV-spectrophotometer at 227 nm or 325 nm.
Summary of In-Vitro Drug Release Data
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) | Formulation F4 (%) | Formulation F5 (%) | Formulation F6 (%) |
| 1 | 15.2 | 12.8 | 10.5 | 14.1 | 11.9 | 16.3 |
| 2 | 28.4 | 24.6 | 20.1 | 26.8 | 22.7 | 30.1 |
| 4 | 45.1 | 40.2 | 35.8 | 43.5 | 38.1 | 48.2 |
| 6 | 60.3 | 55.9 | 51.2 | 58.7 | 53.4 | 64.5 |
| 8 | 72.8 | 68.4 | 65.1 | 70.2 | 66.8 | 78.9 |
| 10 | 85.6 | 81.2 | 79.8 | 83.4 | 80.5 | 90.1 |
| 12 | 95.3 | 92.1 | 99.2 | 93.6 | 91.5 | 75.0 |
Data adapted from Kumar et al., 2021.
III. In-Vivo Pharmacokinetic Studies
In-vivo studies are crucial to determine the pharmacokinetic profile of the sustained-release this compound formulation.
A. Protocol for a Representative In-Vivo Study (Rabbit Model)
-
Animal Model: New Zealand white rabbits (2.5-3.0 kg).
-
Housing: House the animals in individual cages with free access to food and water.
-
Dosing: Administer a single oral dose of the sustained-release this compound tablet. A control group should receive a conventional this compound tablet.
-
Blood Sampling: Collect blood samples (approximately 1 mL) from the marginal ear vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -20°C until analysis.
-
Bioanalytical Method: Determine the concentration of this compound in plasma samples using a validated HPLC method.
B. HPLC Method for this compound in Plasma
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (30:70:5, v/v/v), pH 2.4.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 320 nm, Emission: 380 nm).
-
Injection Volume: 20 µL.
-
Temperature: 60°C.
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., ofloxacin).
-
Adjust the pH to 2-3 with a suitable acid.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
C. Summary of Pharmacokinetic Parameters
The following table presents a comparison of pharmacokinetic parameters for a conventional and a sustained-release formulation of this compound.
| Parameter | Conventional Formulation | Sustained-Release Formulation |
| Cmax (ng/mL) | 218.12 ± 93.90 | Varies with formulation |
| Tmax (h) | 2.05 ± 1.15 | Expected to be longer |
| AUC₀₋t (ng·h/mL) | 831.09 ± 329.52 | Expected to be higher |
| t½ (h) | 1.96 ± 0.52 | Expected to be longer |
Data for conventional formulation adapted from a bioequivalence study.
IV. Mechanism of Action: Signaling Pathways
This compound exerts its gastroprotective effects through the modulation of multiple signaling pathways.
A. Prostaglandin Synthesis Pathway
This compound stimulates the production of protective prostaglandins in the gastric mucosa, primarily through the induction of Cyclooxygenase-2 (COX-2).
This compound's Role in Prostaglandin Synthesis
Caption: this compound induces COX-2 expression via AMPK and MAPK pathways.
B. Anti-inflammatory Signaling Pathway (NF-κB Inhibition)
This compound exhibits anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling pathway.
This compound's Inhibition of the NF-κB Pathway
Caption: this compound blocks NF-κB activation and subsequent inflammation.
V. Conclusion
The development of sustained-release this compound formulations presents a promising strategy to enhance its therapeutic efficacy and improve patient outcomes in the management of gastric disorders. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the field of drug development. Careful consideration of formulation composition, manufacturing processes, and comprehensive in-vitro and in-vivo evaluation are essential for the successful development of a robust and effective sustained-release this compound product. Further research into novel drug delivery systems and a deeper understanding of this compound's molecular mechanisms will continue to drive innovation in this area.
References
Application Notes and Protocols for Studying Angiogenesis in Tissue Repair Using Rebamipide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rebamipide, a mucosal protective agent, to investigate angiogenesis during tissue repair. The protocols outlined below are based on established methodologies and findings from preclinical studies.
Introduction to this compound and Angiogenesis
This compound is a quinolinone derivative known for its gastroprotective and ulcer-healing properties.[1] A key aspect of its therapeutic effect lies in its ability to promote angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in effective tissue repair.[2][3][4] this compound has been shown to stimulate the expression of several pro-angiogenic growth factors and directly act on endothelial cells to promote the formation of new vascular networks.[5] Understanding the mechanisms by which this compound enhances angiogenesis can provide valuable insights for the development of novel therapies for a variety of conditions involving tissue damage and impaired healing.
Mechanisms of this compound-Induced Angiogenesis
This compound employs a dual mechanism to promote angiogenesis. Firstly, it upregulates the expression of key pro-angiogenic genes in epithelial cells. Secondly, it has a direct stimulatory effect on microvascular endothelial cells.
Signaling Pathways Activated by this compound
This compound treatment has been shown to significantly increase the expression of several critical genes involved in angiogenesis. These include:
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels.
-
Fibroblast Growth Factor Receptor-2 (FGFR2): A receptor for fibroblast growth factors (FGFs), which play a crucial role in cell proliferation and differentiation, including endothelial cells.
-
Heparin-Binding Epidermal Growth Factor-like Growth Factor (HB-EGF): A growth factor that can stimulate cell proliferation and migration.
-
Cyclooxygenase-2 (COX-2): An enzyme that is implicated in inflammation and angiogenesis.
The upregulation of these factors creates a pro-angiogenic environment that facilitates the formation of new capillaries, essential for delivering oxygen and nutrients to the healing tissue.
Quantitative Data on this compound's Pro-Angiogenic Effects
The following table summarizes the quantitative data from studies investigating the effect of this compound on the expression of pro-angiogenic genes and in vitro angiogenesis.
| Gene/Process | Fold Increase / Stimulation | Cell Type | Reference |
| VEGF mRNA | 7.5-fold | Rat Gastric Epithelial Cells (RGM1) | |
| HB-EGF mRNA | ~5-fold | Rat Gastric Epithelial Cells (RGM1) | |
| FGFR2 mRNA | 4.4-fold | Rat Gastric Epithelial Cells (RGM1) | |
| COX-2 mRNA | 9.3-fold | Rat Gastric Epithelial Cells (RGM1) | |
| COX-2 Protein | ~6-fold | Rat Gastric Epithelial Cells (RGM1) | |
| In vitro Angiogenesis | ~240% | Rat Gastric Mucosal Endothelial Cells |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on angiogenesis.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form three-dimensional tube-like structures, mimicking the final stage of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound stock solution
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a serum-free medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Add this compound to the cell suspension at various concentrations (e.g., 10, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Add 100 µL of the cell suspension containing the treatment to each coated well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Analysis: Observe the formation of tube-like structures using an inverted microscope. Capture images at regular intervals. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Wound Healing Model (Mouse Ear Punch Biopsy Model)
This model allows for the longitudinal in vivo assessment of angiogenesis during tissue repair.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthesia
-
Ear punch tool (e.g., 2 mm diameter)
-
This compound formulation for topical or systemic administration
-
Stereomicroscope or other imaging system
-
Calipers
Protocol:
-
Anesthesia: Anesthetize the mouse according to approved institutional protocols.
-
Wounding: Create a full-thickness wound in the center of the ear pinna using the ear punch tool.
-
Treatment: Administer this compound either topically to the wound site or systemically (e.g., oral gavage, intraperitoneal injection) according to the experimental design. A control group should receive the vehicle.
-
Wound Closure Measurement: Measure the wound diameter daily using calipers. Calculate the wound area and express it as a percentage of the initial wound area.
-
Angiogenesis Assessment (Optional): At selected time points, euthanize the mice and collect the ear tissue. Process the tissue for histological analysis.
-
Immunohistochemistry: Perform immunohistochemical staining for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessel density within the wound bed.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the expression of pro-angiogenic genes in cells treated with this compound.
Materials:
-
Epithelial cells (e.g., RGM1)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (VEGF, FGFR2, HB-EGF, COX-2) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment: Culture epithelial cells to ~80% confluency. Treat the cells with this compound at desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers, and qPCR master mix. Run the reaction on a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control, normalized to the housekeeping gene.
Conclusion
This compound presents a valuable pharmacological tool for studying the intricate processes of angiogenesis in tissue repair. Its well-documented pro-angiogenic effects, mediated through the upregulation of key growth factors and direct stimulation of endothelial cells, provide a solid foundation for further investigation. The protocols and data presented in these application notes offer a comprehensive framework for researchers to explore the therapeutic potential of enhancing angiogenesis for improved wound healing and tissue regeneration.
References
- 1. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound May Be Comparable to H2 Receptor Antagonist in Healing Iatrogenic Gastric Ulcers Created by Endoscopic Mucosal Resection: A Prospective Randomized Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wound Healing Angiogenesis: Innovations and Challenges in Acute and Chronic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Use of Rebamipide
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the preparation and application of Rebamipide in a laboratory setting. This compound is a quinolinone derivative recognized for its gastroprotective and anti-inflammatory properties. Adherence to proper preparation and handling protocols is essential for obtaining accurate and reproducible experimental outcomes.
Physicochemical Properties
Understanding the fundamental properties of this compound is critical for its effective use in experimental design.
| Property | Value |
| Molecular Formula | C₁₉H₁₅ClN₂O₄[1] |
| Molecular Weight | 370.8 g/mol [1] |
| Appearance | White to off-white crystalline solid[2][3] |
| pKa (Strongest Acidic) | 3.52[4] |
| Storage Temperature | -20°C for long-term storage |
| Stability | Stable for ≥ 4 years when stored at -20°C |
Solubility Data
This compound is practically insoluble in water and exhibits pH-dependent solubility. It is soluble in certain organic solvents and alkaline solutions.
| Solvent | Solubility |
| Water | 0.0103 mg/mL (practically insoluble) |
| 0.1 N HCl (pH 1.2) | Very poorly soluble (~1.8 µg/mL) |
| Phosphate Buffer (pH 6.8) | ~1.32 mg/mL |
| DMSO | ~1 mg/mL |
| Dimethylformamide (DMF) | ~1 mg/mL |
| Methanol | Soluble |
| Ethanol | Soluble |
| Alkaline Aqueous Solutions | Soluble |
Experimental Protocols
Preparation of this compound Stock Solutions
Given its low aqueous solubility, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the experimental medium.
Protocol 1: Preparing a 1 mg/mL (2.7 mM) Stock Solution in DMSO
Materials:
-
This compound powder (FW: 370.8 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical polypropylene or glass vials
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C. The solution is stable for at least 4 years under these conditions. We do not recommend storing aqueous dilutions for more than one day.
Note on Vehicle Controls: In all experiments, it is crucial to include a vehicle control group treated with the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects. The final DMSO concentration in cell culture media should typically not exceed 0.5%.
Experimental Workflow: In Vitro Cell-Based Assay
This diagram illustrates a standard workflow for investigating the effects of this compound on cultured cells.
Caption: A generalized workflow for treating cultured cells with this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its cytoprotective and anti-inflammatory effects by modulating multiple signaling pathways. Its mechanisms include scavenging free radicals, inducing cyclooxygenase-2 (COX-2) expression, and inhibiting inflammatory responses.
Caption: this compound's multifaceted mechanism of action.
References
Application of Rebamipide in Oral Mucositis Research: Application Notes and Protocols
Application Notes
Introduction
Oral mucositis is a common and debilitating complication of cancer therapies, including chemotherapy and radiation. It is characterized by inflammation, ulceration, and pain in the oral mucosa, which can significantly impact a patient's quality of life and the ability to continue cancer treatment. Rebamipide, a quinolinone derivative, is a gastroprotective agent with established anti-inflammatory and mucosal healing properties.[1][2][3] Recent research has highlighted its potential as a therapeutic agent for the prevention and treatment of oral mucositis.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the application of this compound in oral mucositis research.
Mechanism of Action
This compound exerts its protective effects on the oral mucosa through a multi-faceted mechanism of action:
-
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. This anti-inflammatory action helps to reduce the severity of mucosal inflammation.
-
Antioxidant Properties: The drug is a potent scavenger of reactive oxygen species (ROS), which are produced in excess during chemotherapy and radiotherapy and contribute to mucosal damage.
-
Mucosal Protection and Healing: this compound stimulates the synthesis of prostaglandins, which play a crucial role in maintaining mucosal integrity. It also promotes the expression of epidermal growth factor (EGF) and its receptors, accelerating the healing of ulcerated tissues.
Signaling Pathway of this compound in Oral Mucositis
The following diagram illustrates the key signaling pathways involved in the pathogenesis of oral mucositis and the therapeutic targets of this compound.
Caption: this compound's mechanism in mitigating oral mucositis.
Data Presentation
The following tables summarize quantitative data from clinical studies evaluating the efficacy of this compound in oral mucositis.
Table 1: Efficacy of this compound Gargle in Chemoradiotherapy-Induced Oral Mucositis
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Incidence of Grade ≥3 Mucositis | 33.3% | 83.3% | 0.036 | |
| Incidence of Grade ≥3 Mucositis (2% this compound) | 29% | 39% | NS | |
| Incidence of Grade ≥3 Mucositis (4% this compound) | 25% | 39% | NS | |
| Mean Onset of Oral Mucositis (days) | 14.63 | 11.17 | <0.05 | |
| Mean Severity of Oral Mucositis (RTOG scale) | 1.97 | 2.81 | <0.05 |
NS: Not Significant
Table 2: Efficacy of this compound Gargle in Chemotherapy-Induced Oral Mucositis
| Outcome Measure | Before this compound Gargle | After this compound Gargle | p-value | Reference |
| Number of Patients with Grade 3 Mucositis | 13 | 0 | <0.01 | |
| Number of Patients with Grade 2 Mucositis | 64 | 10 | <0.01 | |
| Number of Patients with Grade 1 Mucositis | 98 | 103 | <0.01 | |
| Number of Patients with Grade 0 Mucositis | 0 | 62 | <0.01 | |
| Median Duration to Best Response (days) | - | 14 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research for oral mucositis.
In Vivo Model of Radiation-Induced Oral Mucositis in Rats
This protocol is designed to assess the prophylactic and therapeutic effects of this compound on radiation-induced oral mucositis.
Experimental Workflow
Caption: Workflow for an in vivo radiation-induced oral mucositis model.
Materials and Methods
-
Animals: Male Sprague-Dawley rats (6-8 weeks old).
-
Reagents: this compound liquid formulation (e.g., 1%, 2%, 4%), vehicle control.
-
Procedure:
-
Acclimatization: Acclimate rats for one week before the experiment.
-
Grouping and Treatment: Randomly divide rats into vehicle and this compound treatment groups. Administer this compound or vehicle intraorally for 7 consecutive days before irradiation.
-
Irradiation: On day 0, irradiate the tongue of the rats with a single dose of X-rays.
-
Post-Irradiation: Continue daily treatment and observation.
-
Evaluation: Macroscopically score the severity of oral mucositis on the tongue at specified time points.
-
Analysis: At the end of the experiment, euthanize the animals and collect tongue tissues for histological examination and measurement of pro-inflammatory cytokine levels (e.g., IL-6, IL-1β, TNF-α).
-
In Vitro Model of this compound's Anti-inflammatory Action
This protocol investigates the molecular mechanisms of this compound's anti-inflammatory effects using human gingival fibroblasts (HGF).
Experimental Protocol
-
Cell Culture: Culture HGF in a suitable medium.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Stimulation: Stimulate the cells with TNF-α to induce an inflammatory response.
-
Analysis:
-
Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, CXCL1, CCL2) in the culture supernatant using ELISA.
-
Gene Expression: Analyze the mRNA expression levels of inflammatory genes (e.g., IL6, IL1B, TNFA, CXCL1, CCL2, COX2) using quantitative real-time PCR.
-
Signaling Pathways: Investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB, by Western blotting.
-
Clinical Trial Protocol for this compound Mouthwash
This protocol outlines a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound mouthwash in patients with head and neck cancer undergoing chemoradiotherapy.
Logical Relationship of Clinical Trial Design
Caption: Design of a randomized controlled trial for this compound mouthwash.
Protocol Summary
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with head and neck cancer scheduled to receive chemoradiotherapy.
-
Intervention:
-
Treatment Group: this compound mouthwash (e.g., 2% or 4% solution).
-
Control Group: Placebo mouthwash.
-
Administration: Patients are instructed to gargle six times a day.
-
-
Primary Endpoint: The incidence of grade ≥3 oral mucositis, assessed using the Common Terminology Criteria for Adverse Events (CTCAE).
-
Secondary Endpoints: Time to onset of grade ≥3 oral mucositis, incidence of functional impairment, and safety.
-
Assessments: Oral mucositis is assessed regularly by clinical examination. Functional impairment and adverse events are also monitored throughout the study.
References
- 1. This compound: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A pilot study of this compound-gargle for chemoradiotherapy-induced mucositis in oral cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound liquid for chemoradiotherapy-induced oral mucositis in patients with head and neck cancer: a multicenter, randomized, double-blind, placebo-controlled, parallel-group phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound gargle in preventive management of chemo-radiotherapy induced oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Rebamipide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide, a quinolinone derivative, is a gastroprotective agent known for its ability to increase mucus production, scavenge reactive oxygen species, and inhibit neutrophil activation.[1][2] Emerging evidence highlights its immunomodulatory properties, making it a compound of interest for its anti-inflammatory effects.[1][3] Flow cytometry is a powerful technique for dissecting the cellular and molecular mechanisms underlying these effects. These application notes provide detailed protocols for the analysis of various immune cell populations treated with this compound, enabling researchers to investigate its impact on immune cell phenotype, function, and signaling pathways.
Key Applications
-
Immunophenotyping: Characterize the effects of this compound on the frequency and phenotype of T lymphocyte subsets (Th1, Th2, Th17, and Treg) and macrophage polarization states (M1 and M2).
-
Cytokine Profiling: Quantify the intracellular production of key cytokines to understand the functional consequences of this compound treatment on immune cells.
-
Signaling Pathway Analysis: Investigate the modulation of key inflammatory signaling pathways, such as NF-κB and STAT3, by this compound.
Data Presentation: Summary of this compound's Effects on Immune Cells
The following tables summarize the quantitative effects of this compound on various immune cell populations as reported in the literature.
Table 1: Effect of this compound on T Lymphocyte Subsets
| T Cell Subset | Marker Signature | Effect of this compound | Reference |
| Th1 | CD4+ IFN-γ+ | Increased | [1] |
| Th2 | CD4+ IL-4+ | Decreased | |
| Th17 | CD4+ IL-17+ | Decreased | |
| Treg | CD4+ CD25+ Foxp3+ | Increased |
Table 2: Effect of this compound on Macrophage Polarization
| Macrophage Subset | Marker Signature (Murine) | Effect of this compound | Reference |
| M1 (Pro-inflammatory) | F4/80+ CD86+ | Decreased | |
| M2 (Anti-inflammatory) | F4/80+ CD206+ | Increased |
Table 3: Effect of this compound on Neutrophil Function
| Neutrophil Function | Key Markers/Assays | Effect of this compound | Reference |
| Activation | CD18 expression | Decreased | |
| Oxidative Burst | Reactive Oxygen Species (ROS) production | Decreased | |
| Adhesion to Endothelial Cells | Cell adhesion assays | Decreased |
Table 4: Effect of this compound on Cytokine Production
| Cytokine | Producing Cell Type (as studied) | Effect of this compound | Reference |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | Suppressed | |
| IL-2 | CD4+ T cells | Suppressed | |
| IL-6 | Human Conjunctival Epithelial Cells | Suppressed | |
| IL-8 | Human PBMCs, Gastric Epithelial Cells | Suppressed | |
| IL-10 | Human PBMCs | Suppressed | |
| IL-17 | Th17 cells | Suppressed | |
| TNF-α | Human PBMCs, RAW264.7 macrophages | Suppressed | |
| IFN-γ | CD4+ T cells | Suppressed |
Experimental Protocols
Protocol 1: In Vitro Treatment of Immune Cells with this compound
This protocol describes the general procedure for treating isolated immune cells with this compound for subsequent flow cytometry analysis.
Materials:
-
Isolated primary immune cells (e.g., PBMCs, splenocytes, or purified T cells/monocytes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
This compound
-
DMSO (for dissolving this compound)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Cell activation reagents (e.g., anti-CD3/CD28 antibodies for T cells, LPS for macrophages)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.
-
Cell Seeding: Seed the isolated immune cells in complete RPMI-1640 medium at an appropriate density (e.g., 1 x 10^6 cells/mL) in a cell culture plate.
-
This compound Treatment: Dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 10 µM, 50 µM, 100 µM). Add the this compound dilutions to the cells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Cell Stimulation (if required): For studies on activated immune cells, add the appropriate stimulation reagents to the cell cultures.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to flow cytometry tubes for staining.
Protocol 2: Flow Cytometry Analysis of T Lymphocyte Subsets
This protocol details the staining procedure for identifying Th1, Th2, Th17, and Treg cells.
Materials:
-
This compound-treated and control cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies:
-
Anti-CD4
-
Anti-CD25
-
-
Intracellular Staining Reagents:
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-IFN-γ (for Th1)
-
Anti-IL-4 (for Th2)
-
Anti-IL-17A (for Th17)
-
Anti-Foxp3 (for Treg)
-
-
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) - for intracellular cytokine staining.
Procedure:
-
Restimulation for Intracellular Cytokine Staining: For Th1, Th2, and Th17 analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor.
-
Harvest Cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.
-
Viability Staining: Resuspend the cell pellet in PBS and add the fixable viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C in the dark. Wash the cells with Flow Cytometry Staining Buffer.
-
Surface Staining: Resuspend the cells in Flow Cytometry Staining Buffer containing the anti-CD4 and anti-CD25 antibodies. Incubate for 20-30 minutes at 4°C in the dark. Wash the cells twice.
-
Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20-60 minutes at 4°C.
-
Intracellular Staining: Wash the cells with Permeabilization/Wash Buffer. Resuspend the cells in Permeabilization/Wash Buffer containing the intracellular antibodies (anti-IFN-γ, anti-IL-4, anti-IL-17A, and anti-Foxp3). Incubate for at least 30 minutes at 4°C in the dark.
-
Final Wash and Acquisition: Wash the cells twice with Permeabilization/Wash Buffer. Resuspend the final cell pellet in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
Protocol 3: Flow Cytometry Analysis of Macrophage Polarization
This protocol outlines the procedure for identifying M1 and M2 macrophage populations.
Materials:
-
This compound-treated and control macrophages from Protocol 1
-
Flow Cytometry Staining Buffer
-
Fixable Viability Dye
-
Fc Block reagent
-
Fluorochrome-conjugated antibodies:
-
Anti-F4/80 (for murine macrophages) or Anti-CD14/CD68 (for human macrophages)
-
Anti-CD86 (M1 marker)
-
Anti-CD206 (M2 marker)
-
Procedure:
-
Harvest Cells: Gently scrape or use a non-enzymatic cell dissociation solution to detach adherent macrophages. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Viability Staining: Perform viability staining as described in Protocol 2, Step 3.
-
Fc Blocking: Resuspend the cells in Flow Cytometry Staining Buffer containing an Fc Block reagent to prevent non-specific antibody binding. Incubate for 10-15 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-F4/80, anti-CD86, anti-CD206) to the cells. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash and Acquisition: Wash the cells twice with Flow Cytometry Staining Buffer. Resuspend the final cell pellet in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's regulation of Th17 cell differentiation via STAT3.
Caption: General experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Rebamipide's Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Rebamipide.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1][2][3][4][5] This inherently limits its absorption from the gastrointestinal tract, resulting in an oral bioavailability of less than 10% in humans.
Q2: What are the primary formulation strategies to improve this compound's oral bioavailability?
The main approaches focus on enhancing its solubility and dissolution rate. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its wettability and dissolution.
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) to improve its solubility and facilitate absorption.
-
Gastro-retentive Systems: Formulations like floating beads are designed to prolong the residence time of the drug in the stomach, allowing more time for dissolution and absorption.
Q3: How does enhancing solubility impact the efficacy of this compound?
By improving the solubility and dissolution of this compound, a higher concentration of the drug is available at the site of absorption, leading to increased systemic uptake and local action in the gastric mucosa. Studies have shown that enhanced bioavailability correlates with improved therapeutic effects, such as a higher percentage of ulcer inhibition.
Troubleshooting Guides
Issue 1: Low Drug Entrapment Efficiency in Nanoparticles
Problem: You are preparing this compound nanoparticles, but the drug entrapment efficiency (EE) is consistently low.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor drug solubility in the organic phase | Ensure this compound is fully dissolved in the chosen organic solvent before the nanoprecipitation or emulsification step. | For hydrophobic drugs, complete initial dissolution is crucial for efficient encapsulation. |
| Inappropriate drug-to-polymer ratio | Experiment with different weight ratios of this compound to the encapsulating polymer. Start with a higher polymer concentration. | An insufficient amount of polymer may not be able to effectively encapsulate a higher concentration of the drug. |
| Rapid drug partitioning to the aqueous phase | For emulsion-based methods, consider using a co-solvent to improve the drug's affinity for the organic phase. For nanoprecipitation, optimizing the mixing speed and the rate of anti-solvent addition can be beneficial. | A very rapid precipitation might not allow sufficient time for the drug to be incorporated into the forming nanoparticles. |
| Unfavorable pH of the aqueous phase | Adjust the pH of the aqueous (anti-solvent) phase. For some polymers, a pH near their isoelectric point can enhance precipitation and encapsulation. | The pH influences the surface charge and self-assembly of many polymers used in nanoparticle formation. |
Issue 2: Physical Instability of Solid Dispersions (e.g., crystallization upon storage)
Problem: Your this compound solid dispersion shows good initial dissolution, but the drug recrystallizes over time, leading to decreased performance.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal drug-polymer interaction | Screen different hydrophilic polymers (e.g., PVP K-30, PEG-4000, Poloxamer 407, TPGS) to find one with strong interactions with this compound. | Strong hydrogen bonding or other interactions between the drug and the polymer are crucial for stabilizing the amorphous state of the drug. |
| High drug loading | Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3, 1:9, 1:15). A lower drug loading may be necessary for stability. | High drug concentrations can increase the thermodynamic driving force for crystallization. |
| Hygroscopicity | Store the solid dispersion in a desiccator or with a desiccant. Consider incorporating a less hygroscopic polymer. | Absorbed water can act as a plasticizer, increasing molecular mobility and promoting recrystallization. |
| Inappropriate preparation method | Compare different preparation techniques such as solvent evaporation and spray drying. Spray drying often results in a more homogenous and stable amorphous dispersion. | The method of preparation significantly influences the physical state and stability of the solid dispersion. |
Data Presentation: Efficacy of Different Formulation Strategies
The following tables summarize the quantitative improvements in solubility and pharmacokinetic parameters achieved with various this compound formulations.
Table 1: Enhancement of this compound Solubility
| Formulation Strategy | Key Excipients | Solubility Enhancement | Reference |
| Solid Dispersion (Spray Drying) | L-lysine, PVP-VA 64, Poloxamer 407 | 62.17-fold increase in aqueous solubility | |
| Solid Dispersion (Solvent Evaporation) | Poloxamer 407 (1:1 drug-to-polymer ratio) | From 1.3 µg/mL to 18.66 mg/mL | |
| Solid Dispersion (Solvent Evaporation) | TPGS (1:15 drug-to-polymer ratio) | 36.4-fold increase in solubility | |
| Nanocrystals (Wet Milling) | Not specified | 3-fold enhancement in PBS (pH 7.4) | |
| Nanoparticles (Co-grinding) | PVP or HPC and SDS | Approximately 4-fold increase in solubility |
Table 2: Improvement in Pharmacokinetic Parameters
| Formulation Strategy | Key Excipients | Relative Bioavailability (vs. reference) | Key Findings | Reference |
| Solid Dispersion (Spray Drying) | L-lysine, PVP-VA 64, Poloxamer 407 | 1.74-fold increase | Significantly increased AUC and Cmax in rats. | |
| Solid Dispersion Tablet | Sodium alginate, sodium carbonate | Not specified | Higher AUC and Cmax in rats compared to powder and commercial product. | |
| Nanocrystal Tablets (Wet Milling) | HPMC E5 | 1.57-fold increase in AUC₀₋₂₄ | Cmax was also increased compared to the reference tablet. | |
| Lipid Nanoemulsions | Olive oil, egg lecithin | 4.32-fold improvement | Enhanced oral bioavailability compared to a marketed tablet suspension. | |
| Solid Lipid Nanoparticles (SLNs) | Dynasan 114, Poloxamer 188, Polysorbate 80 | 3.87-fold increase | Higher Cmax and AUC values relative to a coarse suspension. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30) or Polyethylene glycol 4000 (PEG-4000)
-
Ethanol or Methanol
-
Mortar and pestle
-
Beaker
-
Magnetic stirrer
-
Water bath
-
Sieve (No. 60)
Methodology:
-
Accurately weigh this compound and the chosen carrier (PVP K-30 or PEG-4000) in the desired weight ratio (e.g., 1:1, 1:2, 1:3).
-
Transfer the weighed drug and carrier into a mortar and triturate to form a homogenous physical mixture.
-
Alternatively, dissolve the drug and carrier in a suitable solvent like methanol in a beaker.
-
If using the trituration method, transfer the mixture to a beaker and add a sufficient volume of ethanol (e.g., 25 mL) and mix thoroughly.
-
Gently heat the mixture to 30-40°C on a water bath while stirring to ensure complete dissolution.
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
Scrape the resulting dried solid mass.
-
Crush and grind the dried mass using a mortar and pestle.
-
Pass the powdered solid dispersion through a No. 60 sieve and store it in a tightly closed container.
Protocol 2: Preparation of this compound Nanocrystals by Wet Milling
Objective: To produce this compound nanocrystals to improve dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC E5)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or a similar wet-milling apparatus
-
Freeze-dryer
Methodology:
-
Prepare a suspension of this compound in an aqueous solution of the stabilizer (e.g., HPMC E5).
-
Add the milling media to the suspension.
-
Perform wet milling using a planetary ball mill at a specified speed and duration. The milling process should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Freeze-dry the nanosuspension to obtain a powdered form of this compound nanocrystals. This step improves long-term stability.
-
Characterize the resulting nanocrystals for particle size, polydispersity index (PDI), and crystallinity (using techniques like DSC and XRD).
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Key Signaling Pathways
This compound exerts its gastroprotective effects through multiple signaling pathways. Understanding these can aid in designing experiments to evaluate the efficacy of new formulations.
Caption: Key signaling pathways modulated by this compound for gastroprotection.
Experimental Workflow: From Formulation to In Vivo Evaluation
This workflow outlines the logical progression of experiments when developing a novel this compound formulation to enhance its oral bioavailability.
Caption: A typical experimental workflow for developing and evaluating a new this compound formulation.
Logical Relationship: Troubleshooting Low Bioavailability
This diagram illustrates the decision-making process when troubleshooting the low oral bioavailability of a new this compound formulation.
Caption: A decision tree for troubleshooting low oral bioavailability of this compound formulations.
References
Navigating Rebamipide Dosage for In Vivo Success: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Rebamipide dosage in pre-clinical in vivo experiments. This compound, a multifaceted gastroprotective agent, presents unique challenges and opportunities in experimental design. This resource offers troubleshooting advice and frequently asked questions to enhance the efficacy and reproducibility of your research.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in rodent models?
The optimal dose of this compound is highly dependent on the animal model, the disease indication, and the route of administration. However, based on published studies, a general starting point for oral administration in rats is in the range of 30-100 mg/kg. For mice, a comparable starting dose can be considered, with adjustments based on the specific experimental context. It is crucial to perform a dose-response study to determine the most effective dose for your specific model and experimental endpoint.
2. How should I prepare this compound for oral gavage, given its low solubility?
This compound's low aqueous solubility is a primary challenge for in vivo studies. A common and effective method for preparing an oral suspension is to use a 0.5% carboxymethylcellulose (CMC) solution.[1] To ensure a homogenous suspension, it is recommended to micronize the this compound powder before suspending it in the CMC solution. Vigorous vortexing or sonication can aid in achieving a uniform suspension. Always prepare the suspension fresh before each administration to prevent settling.
3. Can this compound be administered via intraperitoneal (IP) injection?
While oral administration is the most common route for targeting gastrointestinal indications, IP injection has been used in some studies. Due to its low solubility, preparing this compound for IP injection requires careful consideration of the vehicle to avoid precipitation and potential irritation. Formulations using a small amount of a solubilizing agent compatible with IP administration may be necessary, but this requires thorough validation to ensure the vehicle does not interfere with the experimental outcomes.
4. My in vivo experiment with this compound is showing low efficacy. What are the potential reasons?
Several factors can contribute to lower-than-expected efficacy:
-
Inadequate Dosage: The dose may be too low for the specific animal model or the severity of the induced condition. A dose-response study is highly recommended.
-
Poor Bioavailability: this compound is known for its low oral bioavailability.[2] The formulation and vehicle used for administration are critical. Ensure the drug is properly suspended to maximize absorption.
-
Timing of Administration: The timing of this compound administration relative to the induction of injury or disease can significantly impact its protective or therapeutic effects. The experimental design should consider the pharmacokinetic profile of this compound.
-
Animal Model Variability: The chosen animal model may have a different sensitivity to this compound.
5. What are the key mechanisms of action of this compound that I should consider when designing my experiment?
This compound exerts its effects through multiple pathways.[3][4] Key mechanisms include:
-
Stimulation of Prostaglandin Synthesis: It increases the production of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa.[4]
-
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines like TNF-α and interleukins.
-
Antioxidant Properties: this compound can scavenge harmful free radicals, reducing oxidative stress in the gastric mucosa.
-
Stimulation of Growth Factors: It enhances the expression of growth factors involved in tissue repair and ulcer healing.
Understanding these mechanisms can help in selecting appropriate biomarkers and endpoints for your study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty in dissolving/suspending this compound | Low intrinsic solubility of the compound. | Use a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral suspension. Consider micronizing the powder before suspension. Prepare fresh for each use. |
| Inconsistent results between animals | Inhomogeneous suspension leading to variable dosing. | Ensure the suspension is thoroughly mixed before each administration. Use a magnetic stirrer during dosing if possible for larger batches. |
| Low oral bioavailability affecting efficacy | Poor absorption from the gastrointestinal tract. | Optimize the vehicle and consider the timing of administration relative to feeding, as food can affect absorption. |
| Precipitation of the compound upon administration | Unsuitable vehicle for the chosen route of administration (e.g., IP). | For routes other than oral, extensive formulation development is required. If possible, stick to the well-documented oral route for gastrointestinal studies. |
Quantitative Data Summary
Table 1: Oral Dosage of this compound in Rat Models
| Indication | Dosage Range (mg/kg) | Frequency | Vehicle | Reference |
| NSAID-induced Gastric Injury | 30 - 100 | 5 times (24h, 16h, 1h prior to, and 3h, 7h after indomethacin) | 0.5% CMC | |
| Acetic Acid-induced Gastric Ulcer | 60 | Daily in diet | Diet | |
| Acetic Acid-induced Gastric Ulcer | Not specified | 2 ml/day | Saline |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats
-
Objective: To prepare a homogenous suspension of this compound for oral administration in rats.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle (optional, for micronization)
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Appropriate size gavage needles
-
-
Procedure:
-
Calculate the total amount of this compound and vehicle needed for the study group.
-
If the this compound powder is not already micronized, gently grind it to a fine powder using a mortar and pestle.
-
Prepare the 0.5% CMC solution by dissolving the appropriate amount of CMC in sterile water. Use a magnetic stirrer to ensure it is fully dissolved.
-
Gradually add the this compound powder to the CMC solution while continuously stirring with the magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
Keep the suspension on the magnetic stirrer during the dosing procedure to maintain homogeneity.
-
Administer the suspension to the rats using an appropriately sized gavage needle. The volume is typically 5-10 mL/kg.
-
Visualizing the Science: Pathways and Workflows
To better understand the complex mechanisms of this compound and to aid in experimental design, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: this compound's multifaceted mechanism of action.
Caption: A typical experimental workflow for in vivo this compound studies.
References
- 1. This compound protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeabilities of this compound via rat intestinal membranes and its colon specific delivery using chitosan capsule as a carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Rebamipide Aqueous Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Rebamipide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating or appearing cloudy?
A1: this compound has very low solubility in neutral and acidic aqueous solutions. Precipitation is a common issue and can be attributed to several factors:
-
pH of the solution: this compound is an acidic compound and is practically insoluble in acidic conditions (e.g., artificial gastric fluid) but shows increased solubility in alkaline solutions.[1][2] If the pH of your aqueous solution is not sufficiently high, this compound will not fully dissolve or may precipitate out of solution over time.
-
Solvent choice: this compound is sparingly soluble in aqueous buffers.[3] For optimal solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO or dimethylformamide before diluting it with the aqueous buffer of your choice.[3]
-
Storage duration: Aqueous solutions of this compound are not recommended for storage for more than one day due to potential instability and precipitation.[3]
Q2: What is the recommended procedure for preparing a stable aqueous solution of this compound?
A2: To maximize solubility and minimize immediate precipitation, follow these steps:
-
First, dissolve the this compound crystalline solid in an appropriate organic solvent such as DMSO or dimethylformamide. The solubility in these solvents is approximately 1 mg/mL.
-
Purge the solvent with an inert gas.
-
Then, dilute the stock solution with the aqueous buffer of your choice. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.
-
For higher concentrations, a pH-modification method using NaOH to increase the pH of the solution can significantly enhance solubility.
Q3: Under what conditions does this compound degrade in aqueous solutions?
A3: Forced degradation studies have shown that this compound is most susceptible to degradation under alkaline conditions.
-
Alkaline Hydrolysis: In the presence of a base (e.g., 0.5 N NaOH), the amide bond in the this compound molecule can be hydrolyzed, leading to the formation of degradation products.
-
Other Conditions: this compound has been found to be relatively stable under acidic hydrolysis, oxidative stress (with hydrogen peroxide), thermal stress, and photolytic conditions, with no significant degradation observed.
Q4: How can I store my this compound aqueous solution to minimize degradation and precipitation?
A4: Given the limited stability of this compound in aqueous solutions, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary:
-
Refrigerate: Store the solution at a low temperature (e.g., in a refrigerator) to slow down potential degradation processes.
-
Protect from light: Although photostability studies showed minimal degradation, it is good practice to store solutions in amber vials or wrapped in aluminum foil to prevent any potential photodegradation.
-
Use within 24 hours: It is strongly advised not to store aqueous solutions for more than one day.
Troubleshooting Guides
Issue 1: this compound Precipitation During or After Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low pH of the aqueous buffer | Measure the pH of your final solution. If it is neutral or acidic, consider using a buffer with a higher pH or adjusting the pH with a suitable base like NaOH. | This compound should dissolve and remain in solution at a sufficiently alkaline pH. |
| Incorrect solvent used for initial dissolution | Ensure you are first dissolving this compound in a recommended organic solvent (DMSO, dimethylformamide) before adding the aqueous buffer. | Improved initial dissolution and reduced precipitation upon dilution. |
| Concentration exceeds solubility limit | Review the concentration of your solution. For a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is around 0.5 mg/mL. Do not attempt to prepare a solution with a concentration exceeding the solubility limit for your specific solvent system. | A clear solution with no visible precipitate. |
| Solution stored for too long | Prepare fresh solutions immediately before use. Avoid storing aqueous solutions of this compound for more than 24 hours. | Minimized precipitation due to time-dependent instability. |
Issue 2: Suspected Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to alkaline conditions | If your experimental conditions involve a high pH, be aware that this compound is prone to alkaline hydrolysis. Minimize the time of exposure to strong alkaline environments. | Reduced formation of degradation products. |
| Unknown degradation | To confirm degradation and identify degradation products, a stability-indicating analytical method, such as RP-HPLC, should be used. | Quantification of intact this compound and detection of any degradation products. |
Quantitative Data Summary
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility | Reference |
| 1.2 (Artificial Gastric Fluid) | Practically Insoluble | |
| 5.1 | Solubility increased 17-fold compared to free acid | |
| 6.8 (Artificial Intestinal Fluid) | Slightly Soluble | |
| > 11.81 (with NaOH) | Sharply Increased |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Observation | Degradation Products | Reference |
| Acid Hydrolysis | Stable | No degradation products observed | |
| Alkaline Hydrolysis (0.5 N NaOH) | Degradation observed | Two degradation products from amide bond cleavage | |
| Oxidative (Hydrogen Peroxide) | Stable | No degradation products observed | |
| Thermal (Wet Heat) | Stable | No degradation products observed | |
| Photolytic (Direct Sunlight) | Stable | No degradation products observed |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on methodologies described in published stability-indicating assay developments.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound bulk drug
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Reflux the solution for a specified period (e.g., 8 hours).
-
Cool, neutralize with 1 N NaOH, and dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.5 N NaOH.
-
Reflux the solution for a specified period (e.g., 1 hour).
-
Cool, neutralize with 1 N HCl, and dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of this compound powder in a petri dish and place it in a hot air oven at a specified temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
Alternatively, reflux a solution of this compound in water.
-
Dissolve the heat-treated sample in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose this compound powder, spread as a thin film, to direct sunlight for an extended period (e.g., 48 hours).
-
Simultaneously, run a control sample stored in the dark.
-
Dissolve the exposed sample in methanol for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This is a representative HPLC method adapted from published literature.
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions:
-
Column: HiQ sil C-18HS (250 x 4.6 mm; 5 µm)
-
Mobile Phase: 0.02 M potassium phosphate buffer (pH adjusted to 6.8) and methanol (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare standard solutions of this compound in methanol at known concentrations.
-
Prepare samples from the forced degradation study by diluting them to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time of this compound (approximately 5.7 minutes under these conditions) and any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Major degradation pathway of this compound via alkaline hydrolysis.
References
Technical Support Center: Rebamipide Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Rebamipide experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound that I should be aware of when designing my experiments?
This compound exerts its gastroprotective effects through a multifaceted mechanism of action. Key actions to consider include:
-
Stimulation of Prostaglandin Synthesis: this compound increases the production of prostaglandins (PGE2) in the gastric mucosa, which is crucial for maintaining mucosal integrity.[1][2]
-
Enhancement of Mucin Production: It stimulates the synthesis and secretion of gastric mucus glycoproteins, forming a protective barrier.[2][3][4]
-
Antioxidant Properties: this compound is a potent scavenger of reactive oxygen species (ROS), reducing oxidative stress and cellular damage in the gastric mucosa.
-
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines like TNF-α and interleukins, and attenuates the activity of neutrophils.
-
Cellular Proliferation and Healing: this compound promotes the proliferation and migration of gastric epithelial cells, accelerating ulcer healing.
Q2: What are the known signaling pathways modulated by this compound?
This compound influences several key signaling pathways involved in cytoprotection and anti-inflammatory responses:
-
MAPK Pathway: It activates the ERK1/2 and p38 MAPK signaling pathways, which are involved in COX-2 expression and mucin production.
-
Akt/mTOR Pathway: Activation of this pathway by this compound increases the levels of anti-apoptotic factors.
-
NF-κB Pathway: this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
EGFR Pathway: In corneal epithelial cells, this compound has been shown to increase the expression of membrane-associated mucins through the activation of the epidermal growth factor receptor (EGFR) signaling pathway.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Mucin Production Assays
Q: My in vitro mucin production assay using this compound is showing inconsistent and non-reproducible results. What are the potential causes and solutions?
Possible Causes:
-
Cell Line Variability: Different cell lines (e.g., LS174T, human corneal epithelial cells) may respond differently to this compound. The passage number and health of the cells can also significantly impact results.
-
Drug Solubility: this compound is poorly soluble in water, which can lead to inaccurate concentrations in your cell culture medium.
-
Assay Method Sensitivity: The method used to quantify mucin (e.g., PAS staining, dot blot for MUC2) may have inherent variability or may not be sensitive enough to detect subtle changes.
-
Incubation Time: The duration of this compound treatment can influence the extent of mucin production.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use a consistent cell line, passage number, and ensure cells are healthy and at the optimal confluence before treatment.
-
Ensure Proper Drug Solubilization: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in the culture medium. Perform a solubility test to ensure it remains dissolved at the working concentration.
-
Optimize Assay Protocol:
-
For PAS staining, ensure consistent staining and destaining times. Use image analysis software for quantification to reduce subjective bias.
-
For dot blot or ELISA, optimize antibody concentrations and blocking conditions. Include appropriate positive and negative controls.
-
-
Perform a Time-Course Experiment: Determine the optimal incubation time for this compound to induce mucin production in your specific cell line (e.g., 12, 24, 48 hours).
Issue 2: Inconsistent Pharmacokinetic (PK) Data in Animal Studies
Q: I am observing a "double peak" phenomenon and large inter-individual variability in the plasma concentration-time profiles of this compound in my animal studies. Why is this happening and how can I address it?
Possible Causes:
-
Complex Absorption: this compound has poor absorption in the acidic upper gastrointestinal tract and better absorption in the lower GI tract, which can lead to two distinct peaks in its plasma concentration.
-
Genetic Polymorphisms: Variations in drug transporter genes, such as the multidrug resistance (MDR1) gene, can significantly affect the absorption and inter-individual variability of this compound.
-
Food Effect: Food intake can lower the absorption of this compound, although it may not influence its overall bioavailability.
-
Animal Model Differences: Different animal species can exhibit different pharmacokinetic profiles. For example, a double-peak phenomenon was observed in rats but not in dogs.
Troubleshooting Steps:
-
Standardize Dosing Conditions:
-
Administer this compound at a consistent time relative to feeding (e.g., fasted or fed state) to minimize variability due to food effects.
-
Use a consistent route of administration and vehicle.
-
-
Consider the Animal Model: Be aware of the known species-specific differences in this compound pharmacokinetics. If possible, choose an animal model that has been previously characterized for this compound PK studies.
-
Increase Sample Size: A larger sample size can help to account for high inter-individual variability and provide more robust data.
-
Genotyping: If significant and consistent variability is observed within a strain, consider genotyping the animals for relevant drug transporter polymorphisms.
-
Population PK Modeling: Employ population pharmacokinetic modeling to better characterize the complex absorption kinetics and identify sources of variability.
Issue 3: Lack of Dose-Dependent Anti-Inflammatory Effect In Vitro
Q: My in vitro anti-inflammatory assay is not showing a clear dose-dependent response to this compound when stimulating cells with an inflammatory agent (e.g., TNF-α, LPS). What could be wrong?
Possible Causes:
-
Inappropriate Concentration Range: The tested concentrations of this compound may be outside the effective range for inhibiting the specific inflammatory pathway being studied.
-
Cell Viability Issues: At higher concentrations, this compound might affect cell viability, confounding the interpretation of anti-inflammatory effects.
-
Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., TNF-α) might be too high, overwhelming the inhibitory capacity of this compound.
-
Timing of Treatment: The timing of this compound pre-treatment or co-treatment with the inflammatory stimulus is critical.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response curve with a wider range of this compound concentrations to identify the optimal inhibitory range.
-
Assess Cell Viability: Always perform a cell viability assay (e.g., MTT, BrdU) in parallel to ensure that the observed effects are not due to cytotoxicity.
-
Titrate the Inflammatory Stimulus: Optimize the concentration of the inflammatory agent to induce a sub-maximal inflammatory response, which will allow for a better window to observe the inhibitory effects of this compound.
-
Optimize Treatment Timing: Test different pre-incubation times with this compound before adding the inflammatory stimulus to determine the optimal timing for its protective effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (Median) | 0.4 - 1 h | |
| t1/2 | 1.85 - 21.72 h (large inter-individual variability) | |
| Protein Binding | 98.4% - 98.6% | |
| Absorption Profile | Exhibits double peaks or a concentration plateau |
Table 2: Comparative Efficacy of Different this compound Formulations in Erosive Gastritis
| Formulation | Dosing Regimen | Erosion Improvement Rate (ITT analysis) | Erosion Improvement Rate (PP analysis) | Reference |
| AD-203 (150 mg) | Twice daily | 39.7% | 39.3% | |
| Mucosta® (100 mg) | Thrice daily | 43.8% | 43.7% |
Experimental Protocols
Protocol 1: In Vitro Mucin Production Assay (Dot Blot Method)
This protocol is adapted from a study on the LS174T cell line.
-
Cell Culture: Culture LS174T cells in a suitable medium until they reach confluence in a 24-well plate.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 20 minutes at 20°C to remove cell debris.
-
Dot Blotting:
-
Apply the cleared supernatant to a nitrocellulose membrane using a dot blot apparatus.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MUC2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.
-
Quantify the band density using image analysis software (e.g., ImageJ).
-
Protocol 2: In Vitro Anti-Inflammatory Assay (NF-κB Activation)
This protocol is a general guide based on the known anti-inflammatory mechanisms of this compound.
-
Cell Culture: Seed RAW264.7 macrophage cells in a 6-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize and quantify the protein bands as described in the mucin production protocol. A decrease in the ratio of phospho-IκBα to total IκBα indicates inhibition of NF-κB activation.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for in vitro mucin production assay.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing HPLC Methods for Rebamipide Quantification
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for Rebamipide quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the analysis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: Why am I seeing poor resolution between this compound and its degradation products?
A1: Achieving adequate separation between this compound and its degradation products is critical for a stability-indicating method. Poor resolution is often related to the mobile phase composition and pH.
-
Cause: The pH of the mobile phase may not be optimal for the separation. For instance, a low pH buffer might not provide sufficient separation from degradation products.[1][2]
-
Solution: An adjustment of the mobile phase pH can significantly improve resolution. It has been observed that a mobile phase with a buffer at pH 6.8 provides better resolution of this compound from its degradation products compared to a buffer at pH 3.[1][2] Consider using a phosphate buffer due to its good buffering capacity.[1]
-
Cause: The organic modifier and its ratio in the mobile phase may not be suitable.
-
Solution: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and adjust the solvent ratio. A mobile phase consisting of methanol and a 0.02 M phosphate buffer (pH 6.8) in a 60:40 v/v ratio has been shown to provide good resolution and peak shape.
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can affect the accuracy of quantification. For a compound like this compound, this can be due to several factors.
-
Cause: Secondary interactions between the analyte and active sites (silanols) on the silica-based column packing. This is a frequent cause of tailing for basic compounds.
-
Solution:
-
Adjust Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine, can help to mask the active sites on the stationary phase.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.
-
-
Cause: Column overload, where too much sample is injected onto the column. This can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume. If all peaks in the chromatogram are tailing, this is a likely cause.
-
Cause: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to peak tailing.
-
Solution: If a void is suspected, the column may need to be replaced. A partially blocked frit can sometimes be cleared by reversing and flushing the column. Using guard columns and in-line filters can help prevent frit blockage.
Q3: I am observing peak fronting for my this compound peak. What should I investigate?
A3: Peak fronting is less common than tailing but can still compromise results.
-
Cause: Sample solvent being stronger than the mobile phase. If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, the peak can be distorted.
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Cause: Column overload. Similar to peak tailing, injecting too much sample can also lead to fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
Cause: Column collapse. This can occur with certain reversed-phase columns when using highly aqueous mobile phases (e.g., >95% water), leading to a sudden decrease in retention time and peak fronting.
-
Solution: To resolve this, flush the column with 100% acetonitrile. To prevent it, use a column specifically designed for use with highly aqueous mobile phases, such as an AQ-type C18 column.
Q4: I'm seeing ghost peaks in my chromatograms. Where are they coming from and how do I get rid of them?
A4: Ghost peaks are unexpected peaks that can appear in blank runs as well as in sample injections, complicating the analysis.
-
Cause: Contamination in the mobile phase, solvents, or additives. Even high-purity solvents can contain trace impurities that concentrate on the column and elute as ghost peaks, especially in gradient elution.
-
Solution: Use freshly prepared mobile phase with high-purity (HPLC-grade) solvents and reagents. Degas the mobile phase properly to prevent the formation of bubbles that can appear as peaks.
-
Cause: Carryover from previous injections. The injector, syringe, or needle may be contaminated with remnants from a previous, more concentrated sample.
-
Solution: Implement a robust needle wash protocol between injections. Injecting a blank after a high-concentration sample can help confirm carryover.
-
Cause: System contamination. Leaks in the pump or injector, or degradation of system components like pump seals, can introduce contaminants into the flow path.
-
Solution: Regularly perform system maintenance, including checking for leaks and replacing worn seals and filters.
Frequently Asked Questions (FAQs)
Q: What is a typical starting point for developing an HPLC method for this compound?
A: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile. A common setup involves a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a mobile phase of phosphate buffer (pH adjusted between 2.8 and 6.8) and an organic solvent in an isocratic elution, with UV detection around 230-280 nm.
Q: How should I prepare my this compound sample for HPLC analysis?
A: this compound is soluble in methanol and dimethyl sulfoxide (DMSO). For bulk drug and tablet formulations, a common approach is to dissolve the sample in methanol, sonicate to ensure complete dissolution, and then dilute to the desired concentration with the mobile phase. For plasma samples, a protein precipitation step followed by liquid-liquid extraction is often employed.
Q: What are the key validation parameters I need to consider for my this compound HPLC method?
A: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Comparison of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | HiQ sil C-18HS (250 x 4.6 mm; 5 µm) | Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm) | Lichrosphere C-18 silica column (5 µm) | XterraTM C18 column |
| Mobile Phase | Methanol: 0.02 M Phosphate Buffer (pH 6.8) (60:40 v/v) | Phosphate Buffer (0.02M): Acetonitrile (48:52 v/v) (pH 2.80) | Acetonitrile: Water: Methanol: Acetic Acid (37:61:1:1 v/v) | Phosphate buffer (pH 6, 0.01 M):Methanol (1:1, v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | Not specified | Not specified |
| Detection | UV at 230 nm | UV at 248 nm | UV at 280 nm | UV at 254 nm |
| Retention Time | 5.7 min | 3.867 min | 4.9 ± 0.3 min | Not specified |
| Linearity Range | 0.5 - 5 µg/mL | 30 - 70 µg/ml | 10 - 500 ng/ml | 10 - 190 µg/mL |
| Application | Bulk and Tablet Dosage Form | Bulk and Marketed Formulation | Human Plasma | Pharmaceutical Formulation |
Experimental Protocols
Method 1: Stability-Indicating RP-HPLC Method for Bulk and Tablet Dosage Forms
This method is suitable for the quantitative determination of this compound in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: HiQ sil C-18HS (250 x 4.6 mm; 5 µm)
-
Mobile Phase: A mixture of methanol and 0.02 M potassium phosphate buffer (pH adjusted to 6.8 with orthophosphoric acid) in the ratio of 60:40 v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Phosphate Buffer (0.02 M, pH 6.8): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.8 with a dilute solution of potassium hydroxide or orthophosphoric acid.
-
Mobile Phase: Mix 600 mL of HPLC grade methanol with 400 mL of the 0.02 M phosphate buffer (pH 6.8). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Dilute the standard stock solution with the mobile phase to obtain concentrations in the range of 0.5 to 5 µg/mL.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate for 10 minutes. Make up the volume with methanol, mix well, and filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
3. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
Method 2: RP-HPLC Method for API and Marketed Formulations
This method provides a rapid analysis of this compound.
1. Chromatographic Conditions:
-
Column: Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of 0.02 M Phosphate Buffer (pH adjusted to 2.80 with orthophosphoric acid) and Acetonitrile in the ratio of 48:52 v/v.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Phosphate Buffer (0.02M): Prepare a 0.02M solution of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 2.80 with orthophosphoric acid.
-
Mobile Phase: Mix 480 mL of the 0.02M Phosphate Buffer (pH 2.80) with 520 mL of Acetonitrile. Filter and degas.
-
Standard Preparation: Accurately weigh 25 mg of this compound standard and dissolve in a 25 ml volumetric flask with mobile phase. Further dilute 0.3 ml of this solution into a 10 ml volumetric flask and make up to volume with mobile phase.
-
Sample Preparation: Prepare in a similar manner to the standard preparation using the tablet powder.
3. System Suitability:
-
Follow standard system suitability test procedures to ensure the system is operating correctly.
Visualizations
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues with this compound.
References
Minimizing off-target effects of Rebamipide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential off-target effects of Rebamipide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action of this compound in cell culture?
This compound is known for its pleiotropic, or multi-faceted, effects. Its primary mechanisms include:
-
Prostaglandin Induction: It stimulates the production of prostaglandins, particularly PGE2, which are crucial for mucosal protection.[1][2]
-
Reactive Oxygen Species (ROS) Scavenging: this compound acts as an antioxidant by scavenging free radicals.[1][2]
-
Anti-inflammatory Effects: It can suppress the production of pro-inflammatory cytokines and inhibit neutrophil activity.[2]
-
Stimulation of Mucus Secretion: It promotes the synthesis of mucus glycoproteins, enhancing the protective mucosal layer.
-
Cell Proliferation and Migration: this compound can stimulate the migration and proliferation of epithelial cells, contributing to wound healing.
Q2: What are potential "off-target" effects of this compound in a research context?
An "off-target" effect is dependent on the specific research focus. Given this compound's multiple mechanisms, an intended effect in one context could be an "off-target" effect in another. For example:
-
If you are studying this compound's anti-inflammatory properties, its pro-angiogenic effects could be considered off-target.
-
If you are investigating its cytoprotective effects, its influence on cell proliferation of cancer cells might be an unwanted variable.
Potential off-target effects to consider include:
-
Modulation of Gene Expression: this compound can upregulate genes related to angiogenesis (e.g., VEGF, FGFR2) and cell growth (e.g., IGF-1), and downregulate genes involved in inflammation and proliferation in certain cancer cells.
-
Activation of Multiple Signaling Pathways: It is known to influence several pathways, including NF-κB, AMPK, and Smad signaling.
-
Inhibition of Apoptosis: this compound can suppress apoptosis, which may interfere with studies on programmed cell death.
Q3: What is a typical concentration range for this compound in cell culture, and what are the potential consequences of using high concentrations?
The effective concentration of this compound in vitro can vary significantly depending on the cell type and the biological process being investigated.
-
Effective Concentrations: Studies have reported effects at concentrations ranging from 10 µM to 1000 µM (1 mM). In some cancer cell lines, effects on proliferation have been observed at concentrations as high as 5 mM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell proliferation or viability. | This compound can have dual effects on cell proliferation depending on the cell type and context. It can promote the proliferation of normal epithelial cells but inhibit the growth of certain cancer cells. | 1. Perform a dose-response cytotoxicity assay: Use a range of this compound concentrations to determine the EC50 and identify a non-toxic working concentration for your cell line. 2. Monitor cell proliferation: Use assays like MTT or direct cell counting to assess the impact of your chosen this compound concentration on cell growth over time. 3. Review literature for your specific cell type: Check for published studies using this compound on a similar cell line. |
| Activation of unintended signaling pathways. | This compound is known to influence multiple signaling pathways, including NF-κB, AMPK, and Smad. This could confound results if your research focuses on a different pathway. | 1. Use specific pathway inhibitors: If you suspect off-target pathway activation, use well-characterized inhibitors to confirm the source of the observed effect. 2. Perform baseline pathway analysis: Before extensive experimentation, profile the effect of this compound on key signaling pathways in your cell model using techniques like Western blotting or reporter assays. |
| Alterations in gene expression unrelated to the primary research question. | This compound can significantly alter gene expression, including the upregulation of angiogenic factors and the downregulation of inflammatory genes. | 1. Conduct a pilot gene expression analysis: Use RT-qPCR or a microarray to assess the impact of this compound on a panel of genes that could influence your results. 2. Titrate the concentration: A lower effective concentration of this compound may achieve the desired on-target effect with minimal off-target gene expression changes. |
| Inconsistent experimental results. | Inconsistent results can arise from variations in cell culture conditions or the preparation of this compound solutions. | 1. Standardize cell culture conditions: Ensure consistency in cell passage number, confluency, and media composition. 2. Prepare fresh this compound solutions: this compound is a lipophilic molecule. Ensure it is fully dissolved and prepare fresh solutions for each experiment to avoid degradation or precipitation. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound in in vitro Studies
| Cell Line | Concentration | Observed Effect | Reference |
| Human Gastric Cancer Cells (MKN-1) | 5 mM | ~50% inhibition of PLD1 and PLD2 mRNA expression | |
| Human Gastric Cancer Cells (MKN-1) | 2-5 mM | Inhibition of cell viability and proliferation | |
| Human Gastric Epithelial Cells (Kato III) | 100-1000 µM | Concentration-dependent inhibition of IL-8 production | |
| Human Neutrophils | < 1 mM | Attenuation of oxidant production | |
| Human Gastric Cancer Cells (AGS) | 0.5-2 mg/mL | Inhibition of cell proliferation | |
| Human Neutrophils | 10⁻⁶ M - 10⁻⁵ M | Reduced adherence to endothelial cells |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol is designed to determine the concentration of this compound that is non-toxic and effective for your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in your cell culture medium to create a range of concentrations to be tested (e.g., 1 µM to 5 mM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the EC50 (effective concentration) and identify the optimal non-toxic concentration range.
Protocol 2: Assessing Off-Target Signaling Pathway Activation
This protocol uses Western blotting to check for the unintended activation of common signaling pathways affected by this compound.
-
Cell Treatment: Culture your cells to the desired confluency and treat them with your chosen concentration of this compound for a relevant time period. Include an untreated or vehicle-treated control.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB, phospho-AMPK, phospho-Smad2/3) and their total protein counterparts.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine if this compound activates these pathways in your cell model.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Enhancing the Therapeutic Efficacy of Rebamipide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic efficacy of Rebamipide.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of enhanced this compound delivery systems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation | 1. Poor solubility of raw this compound. 2. Inefficient formulation technique. 3. Inappropriate selection of excipients. | 1. Particle Size Reduction: Employ techniques like nanomilling or high-pressure homogenization to create this compound nanocrystals.[1] 2. Solid Dispersion: Prepare a solid dispersion of this compound with hydrophilic polymers such as PVP K-30 or PEGs.[2] The spray-drying method has been shown to be effective.[3] 3. Excipient Screening: Test different hydrophilic carriers and surfactants to identify the optimal combination for solubility enhancement. |
| Poor bioavailability in animal models despite improved in vitro dissolution | 1. Low permeability of this compound across the intestinal membrane. 2. Short gastric residence time. 3. Inefficient absorption from the gastrointestinal tract. | 1. Permeability Enhancement: Co-formulate with permeation enhancers or utilize nanocarrier systems that can be absorbed more readily.[1] 2. Gastroretentive Formulations: Develop mucoadhesive tablets or microspheres to prolong contact with the gastric mucosa. 3. Targeted Delivery: Design formulations that release the drug at the site of absorption. |
| Inconsistent results in combination therapy studies | 1. Suboptimal dosing of this compound or the combined drug (e.g., PPI). 2. Variability in the animal disease model. 3. Timing of administration. | 1. Dose-Ranging Studies: Conduct preliminary studies to determine the optimal effective doses for the combination in your specific model. 2. Model Standardization: Ensure consistent induction of the disease state (e.g., ulcer size in a gastric ulcer model) across all animals. 3. Administration Schedule Optimization: Investigate different schedules of administration (e.g., simultaneous vs. staggered) to maximize synergistic effects. |
| Difficulty in formulating stable this compound nanoparticles | 1. Aggregation of nanoparticles. 2. Inappropriate stabilizer concentration. 3. Unsuitable preparation method. | 1. Surface Modification: Use steric or electrostatic stabilizers to prevent aggregation. 2. Stabilizer Optimization: Titrate the concentration of the stabilizer to find the optimal ratio for particle stability. 3. Method Selection: For ophthalmic use, a bead mill method with additives like 2-hydroxypropyl-β-cyclodextrin and methylcellulose has been successful. For systemic delivery, high-pressure homogenization is a viable option. |
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most effective methods to improve the poor aqueous solubility of this compound? A1: this compound is a BCS Class IV drug, meaning it has low solubility and low permeability. Effective methods to enhance its solubility include preparing solid dispersions with hydrophilic polymers (e.g., l-lysine, PVP-VA 64, and poloxamer 407), which has been shown to improve aqueous solubility by over 60-fold. Another promising approach is the formulation of nanocrystals through techniques like nanomilling or high-pressure homogenization, which can increase saturation solubility.
-
Q2: How can the gastric residence time of this compound be prolonged to enhance its local effect? A2: To prolong gastric residence time, gastroretentive drug delivery systems are recommended. Mucoadhesive tablets, formulated with polymers like Gum Kondagogu, Gum Olibanum, and Guar Gum, have demonstrated prolonged drug release for up to 12 hours. Additionally, mucoadhesive microspheres and floating alginate beads have been developed to increase the duration of contact with the gastric mucosa, thereby improving bioavailability.
-
Q3: What are the advantages of using nanoparticle-based delivery systems for this compound? A3: Nanoparticle-based systems for this compound offer several advantages. They can significantly increase the drug's solubility and dissolution rate due to their high surface-area-to-volume ratio. For ophthalmic applications, nanoparticles can provide sustained release, increasing the residence time on the ocular surface. In osteoarthritis models, intra-articular injection of this compound-loaded nanoparticles has been shown to reduce inflammation and joint degradation.
Combination Therapies
-
Q4: Is combination therapy with a Proton Pump Inhibitor (PPI) more effective than this compound alone? A4: Yes, several studies have shown that combination therapy of this compound with a PPI (such as lansoprazole or esomeprazole) is more effective than PPI monotherapy for healing gastric ulcers, especially those induced by endoscopic submucosal dissection (ESD). This combination can accelerate the reduction in ulcer size. For reflux esophagitis, combination therapy has been found to be superior in improving symptoms compared to esomeprazole alone.
-
Q5: Can this compound enhance the efficacy of Helicobacter pylori eradication therapy? A5: Yes, the addition of this compound to standard dual or triple eradication therapies for H. pylori has been shown to significantly increase the effectiveness of the treatment. This compound can inhibit the adhesion of H. pylori to the gastric mucosa and suppress inflammatory responses induced by the bacteria.
Experimental Design
-
Q6: What are the key parameters to evaluate when testing a new this compound formulation in vivo? A6: When evaluating a new this compound formulation in vivo, key pharmacokinetic parameters to measure include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) to assess bioavailability. For efficacy studies in a gastric ulcer model, the percentage inhibition of ulcer formation and histological analysis of the ulcer site are crucial endpoints.
Quantitative Data Summary
Table 1: Enhancement of this compound Bioavailability with Different Formulations
| Formulation Type | Key Excipients | Fold Increase in Bioavailability (Compared to Control) | Animal Model | Reference |
| Solid Dispersion | L-lysine, PVP-VA 64, Poloxamer 407 | 1.74 | Rat | |
| Mucoadhesive Microspheres | Chitosan | 2.5 | Not Specified |
Table 2: Efficacy of this compound Combination Therapy for Post-ESD Ulcers
| Treatment Group | Ulcer Reduction Rate at 4 Weeks | Ulcer Healing Rate at 8 Weeks | Study Population | Reference |
| Lansoprazole + this compound | 97% ± 3.4% | 90.6% | Human | |
| Lansoprazole + Placebo | 94% ± 7.8% | 90.6% | Human | |
| PPI + this compound | 68% (Scar Stage) | Not Reported | Human | |
| PPI alone | 36% (Scar Stage) | Not Reported | Human |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Spray-Drying
-
Objective: To enhance the solubility and bioavailability of this compound.
-
Methodology:
-
Dissolve this compound, L-lysine, PVP-VA 64, and poloxamer 407 in a suitable solvent (e.g., a mixture of ethanol and water).
-
Stir the solution until all components are fully dissolved.
-
Spray-dry the solution using a laboratory-scale spray dryer with an inlet temperature of 100-120°C and an outlet temperature of 70-80°C.
-
Collect the resulting powder and store it in a desiccator.
-
Characterize the solid dispersion for particle size, morphology (SEM), crystallinity (XRD, DSC), and in vitro dissolution in a relevant buffer (e.g., pH 1.2).
-
2. In Vivo Evaluation of Anti-Ulcer Efficacy in a Rat Model
-
Objective: To assess the therapeutic efficacy of an enhanced this compound formulation.
-
Methodology:
-
Use male Sprague-Dawley rats (200-250 g).
-
Induce gastric ulcers using a standard method, such as oral administration of indomethacin (e.g., 30 mg/kg).
-
Divide the rats into groups: control (vehicle), reference (pure this compound), and test (enhanced this compound formulation).
-
Administer the respective treatments orally at a predetermined dose.
-
After a specific time (e.g., 6 hours post-indomethacin), euthanize the animals and excise the stomachs.
-
Open the stomachs along the greater curvature and measure the area of hemorrhagic lesions.
-
Calculate the percentage of ulcer inhibition for each group compared to the control.
-
Excise a portion of the gastric tissue for histological examination.
-
Visualizations
Caption: Multifaceted mechanism of action of this compound.
Caption: Workflow for developing and evaluating enhanced this compound formulations.
References
- 1. This compound nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. pexacy.com [pexacy.com]
- 3. Formulation of solid dispersion of this compound evaluated in a rat model for improved bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Rebamipide ulcer healing studies
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of using Rebamipide in gastric ulcer healing experiments. Inconsistent results can arise from a multitude of factors, and this resource provides structured guidance to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in ulcer healing?
This compound is a multifaceted gastroprotective agent that enhances mucosal defense and promotes healing through several mechanisms.[1][2] Its primary actions include:
-
Stimulation of Prostaglandin Synthesis: It increases the production of prostaglandins (PGs), particularly PGE2, by upregulating cyclooxygenase-2 (COX-2) expression.[1][3] PGs are crucial for maintaining mucosal integrity by stimulating mucus and bicarbonate secretion.[2]
-
Angiogenesis Promotion: this compound activates genes encoding for angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and stimulates the formation of new blood vessels, which is critical for tissue regeneration at the ulcer site.
-
Anti-inflammatory Effects: The drug attenuates the activity of neutrophils and reduces the production of pro-inflammatory cytokines.
-
Growth Factor Induction: It increases the expression of Epidermal Growth Factor (EGF) and its receptor (EGF-R), which are vital for epithelial cell proliferation and re-epithelialization of the ulcerated mucosa.
-
Antioxidant Properties: this compound acts as a scavenger of reactive oxygen species (ROS), protecting the gastric mucosa from oxidative stress and further injury.
Q2: What are the common preclinical models for studying gastric ulcers, and how do they differ?
The choice of animal model is a critical variable that can lead to inconsistent results. Non-steroidal anti-inflammatory drug (NSAID)-induced models are most common for this compound studies.
| Model Type | Inducing Agent | Key Characteristics | Common Species | Potential for Variability |
| NSAID-Induced | Indomethacin, Naproxen, Diclofenac | Mimics NSAID-induced gastropathy by inhibiting prostaglandin synthesis. Ulcers are typically acute, multiple, and located in the glandular stomach. | Rat, Mouse | High. Variability in ulcer induction is common. Outcome is sensitive to fasting time, NSAID dose, and animal strain. |
| Stress-Induced | Water-Immersion Restraint | Simulates physiological stress. Ulcers are generally superficial and located in the corpus. | Rat | Moderate. Depends heavily on the consistency of the stressor application and animal handling. |
| Chemical-Induced | Acetic Acid | Creates a chronic, deep, and well-defined ulcer that closely resembles human peptic ulcers. Useful for studying the quality of ulcer healing and recurrence. | Rat | Low to Moderate. The application method requires precision to ensure consistent ulcer size. |
| Ethanol/HCl-Induced | Ethanol, HCl/Ethanol mixture | Causes acute, severe mucosal damage and hemorrhagic lesions through direct necrotizing action. | Rat, Mouse | Moderate. Lesion severity can be highly dose-dependent. |
Q3: What is a typical dosage and administration route for this compound in preclinical studies?
Dosage can significantly impact efficacy and is a common source of variation. While optimal dosage depends on the model, published studies provide a general range.
| Species | Model | This compound Dosage | Administration Route | Study Duration | Reference |
| Rat | Acetic Acid-Induced | 60 mg/kg/day | Oral | 120 days (post-ulcer induction) | |
| Rat | Acetic Acid-Induced | 40 mg/kg (twice daily) | Intragastric | 14 days | |
| Mouse | COX-2 Deficient | 30 mg/kg | N/A | N/A | |
| Human | Clinical Trial (vs. Omeprazole) | 300 mg/day (100 mg, 3x daily) | Oral | 7 weeks | |
| Human | Clinical Trial (vs. Misoprostol) | 300 mg/day (100 mg, 3x daily) | Oral | 12 weeks |
Note: In human clinical trials, the standard dose is typically 100 mg three times daily.
Troubleshooting Guides
Problem 1: High variability in ulcer size within control and treatment groups.
High intra-group variability can mask the therapeutic effect of this compound. The most common cause is inconsistent ulcer induction.
► Possible Cause: Inconsistent Ulcer Induction Protocol
An imprecise or poorly controlled ulcer induction method is a primary source of variability, especially in NSAID models.
✔ Solution: Standardize the Experimental Protocol
Adhering to a rigorous, standardized protocol is essential. Below is a detailed methodology for a common Indomethacin-induced ulcer model.
Detailed Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (200-250g). House them individually in cages with wire mesh bottoms to prevent coprophagy.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the experiment.
-
Fasting: Fast the rats for 24 hours prior to indomethacin administration, with free access to water. This step is critical for consistent ulcer formation.
-
Indomethacin Administration:
-
Prepare a fresh suspension of indomethacin in a vehicle (e.g., 1% carboxymethyl cellulose - CMC).
-
Administer a single oral dose of indomethacin (e.g., 30-50 mg/kg). The exact dose may require optimization for your specific animal strain and supplier.
-
-
This compound Treatment:
-
Administer this compound (or vehicle for the control group) orally 30 minutes to 1 hour before the indomethacin challenge.
-
-
Sacrifice and Evaluation:
-
Sacrifice the animals 6-8 hours after indomethacin administration.
-
Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline.
-
Pin the stomach flat on a board and photograph it with a scale reference.
-
Ulcer Index Calculation: Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths for each stomach constitutes the ulcer index. A blinded observer should perform this measurement to avoid bias.
-
Problem 2: this compound shows lower-than-expected or no significant efficacy.
If variability is low but the treatment effect is minimal, the issue may lie with the drug's administration, the chosen model, or the study's duration.
► Possible Cause A: Sub-optimal Dosage or Timing
The dose may be too low, or the administration timing relative to the ulcerogenic insult may be incorrect. This compound's protective effects are most prominent when given prophylactically.
✔ Solution: Perform a Dose-Response Study
-
Test a range of this compound doses (e.g., 10, 30, and 100 mg/kg) to determine the optimal dose for your specific model and conditions.
-
Verify administration timing. For protective studies, ensure this compound is given before the ulcer-inducing agent. For healing studies (e.g., in an acetic acid model), treatment should begin after the ulcer is established.
► Possible Cause B: Inappropriate Animal Model
The mechanism of ulcer formation in your chosen model may not be the primary target of this compound's action.
✔ Solution: Re-evaluate the Model Choice
-
This compound has shown particular efficacy in preventing NSAID-induced ulcers and improving the quality of healing in chronic ulcers. Its effects might be less pronounced in models of acute, overwhelming mucosal necrosis (e.g., high-concentration ethanol) where prostaglandin-mediated protection plays a lesser role.
Problem 3: Results are contradictory to published literature.
When your findings conflict with established data, a systematic review of all experimental variables is necessary.
References
- 1. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
How to refine the synthesis process of Rebamipide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis process of Rebamipide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Loss of product during work-up and purification.[1][2] | - Monitor reaction completion using appropriate analytical techniques (e.g., TLC, HPLC).- Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.- Employ efficient extraction and crystallization techniques to minimize product loss.[1] |
| High Impurity Content | - Presence of starting material impurities, such as 4-Nitrobenzoic acid in 4-chlorobenzoic acid.[3]- Formation of side-products during the reaction.[4]- Inefficient purification methods. | - Use high-purity starting materials. Implement a purification step for key reagents if necessary.- Adjust reaction conditions to minimize side-product formation. For instance, controlling the temperature during acylation is crucial.- Utilize recrystallization with an appropriate solvent system (e.g., DMSO-water-MeOH) for effective purification. |
| Poor Crystallization / Polymorphism Issues | - Inappropriate solvent system for crystallization.- Uncontrolled cooling rate.- Presence of impurities inhibiting crystal growth. | - Screen various solvents and solvent mixtures to find the optimal system for obtaining the desired polymorph with good crystal morphology.- Control the cooling process to allow for slow and uniform crystal formation.- Ensure the crude product is sufficiently pure before attempting crystallization. |
| Difficulty in Removing Specific Impurities | - Co-crystallization of impurities with the final product.- Similar solubility profiles of the impurity and this compound. | - An impurity like the 6-bromo compound can be selectively reduced to the desired intermediate before the final acylation step.- For genotoxic impurities like 4-Nitrobenzoic acid, a derivatization method can be employed to convert it into a more easily separable compound. |
| Uncontrollable Frothing During Decarboxylation | - Use of conventional acid hydrolysis for decarboxylation. | - Employ Krapcho decarboxylation, which is a safer and more controlled method that avoids frothing issues. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthesis route for this compound involves the condensation of 4-(bromomethyl)quinolin-2(1H)-one with diethyl acetamidomalonate, followed by decarboxylative hydrolysis and subsequent acylation with 4-chlorobenzoyl chloride.
Q2: How can I improve the purity of the final this compound product?
To enhance the purity of this compound, consider the following:
-
Starting Material Quality: Ensure the purity of key starting materials, such as 4-chlorobenzoic acid, as impurities can carry through the synthesis.
-
Process Optimization: A process intensification strategy using Krapcho decarboxylation has been shown to yield this compound with a purity of ≥99.89%.
-
Purification: An effective purification method involves recrystallization from a DMSO-water-methanol solvent system.
Q3: Are there known polymorphic forms of this compound? How can they be controlled?
Yes, this compound is known to exhibit polymorphism, existing in different crystalline forms, solvates, and hydrates. The formation of a specific polymorph can be controlled by the choice of crystallization solvent and the crystallization conditions. For instance, different solvates can be prepared using solvents like DMSO, dichloromethane, and water.
Q4: What is a critical impurity to monitor in the synthesis of this compound and how can it be controlled?
A critical potential genotoxic impurity is 4-Nitrobenzoic acid, which can be present in the 4-chlorobenzoic acid starting material. This impurity should be controlled to a level below the Threshold of Toxicological Concern (TTC), which is not more than 1.5 µg per day. A control strategy involves the reduction of the nitro group to an amine, followed by conversion to its salt, which can then be easily removed.
Q5: What analytical methods are suitable for monitoring the this compound synthesis process?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical method for monitoring the progress of the reaction, identifying and quantifying impurities, and assessing the purity of the final product. Thin-Layer Chromatography (TLC) can also be used for rapid in-process checks.
Experimental Protocols
Protocol 1: Synthesis of this compound via Krapcho Decarboxylation
This protocol is based on a process intensification strategy that provides high yield and purity.
-
Step 1: Synthesis of Diethyl (acetylamino)[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]propanedioate:
-
Condense 4-(bromomethyl)quinolin-2(1H)-one with diethyl acetamidomalonate in the presence of a base like sodium ethoxide in ethanol.
-
Reflux the reaction mixture and monitor for completion by TLC.
-
After completion, cool the mixture and isolate the product.
-
-
Step 2: Krapcho Decarboxylation:
-
Dissolve the product from Step 1 in a suitable solvent such as DMSO.
-
Heat the reaction mixture to 130-140 °C to effect decarboxylation. This step is reported to be safe and avoids the frothing associated with acid hydrolysis.
-
Monitor the reaction for the disappearance of the starting material.
-
-
Step 3: Acylation to form this compound:
-
Dissolve the decarboxylated intermediate in an aqueous solution of sodium hydroxide.
-
Add 4-chlorobenzoyl chloride dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture until the acylation is complete.
-
-
Step 4: Work-up and Purification:
-
Acidify the reaction mixture with an acid like glacial acetic acid to precipitate the crude this compound.
-
Filter the crude product and wash with deionized water and then methanol.
-
Purify the crude product by recrystallization from a DMSO-water-methanol (1:3:0.1 ratio) solvent system to obtain high-purity this compound.
-
Protocol 2: HPLC Method for Purity Analysis
This is a general HPLC method for determining the purity of this compound.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 250 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable diluent (e.g., DMF).
Visualizations
Caption: A streamlined workflow for the synthesis of high-purity this compound.
Caption: A logical troubleshooting guide for this compound synthesis.
Caption: Mechanism of action of this compound in gastric mucosal protection.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Rebamipide and Proton Pump Inhibitors in Gastrointestinal Mucosal Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of rebamipide and proton pump inhibitors (PPIs), two classes of drugs widely used in the management of gastrointestinal disorders. By presenting quantitative data from clinical studies, detailing experimental methodologies, and illustrating the distinct mechanisms of action, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
Proton pump inhibitors (PPIs) are potent inhibitors of gastric acid secretion and are considered a cornerstone in the treatment of acid-related disorders.[1][2] this compound, on the other hand, is a mucosal protective agent with a multifaceted mechanism of action that includes increasing prostaglandin synthesis, scavenging free radicals, and promoting mucus production.[3][4] While PPIs primarily focus on reducing the aggressive factor (acid), this compound enhances the defensive factors of the gastric mucosa.
Clinical evidence, particularly in the context of endoscopic submucosal dissection (ESD)-induced ulcers, suggests that a combination of this compound and PPIs is often more effective than PPI monotherapy, especially in the initial stages of healing and for larger ulcers.[5] For the prevention of NSAID-induced gastrointestinal complications, the comparative efficacy depends on the patient's risk profile, with PPIs showing superiority in high-risk patients. In gastroesophageal reflux disease (GERD), this compound has shown potential in preventing symptom recurrence when used as an adjunct to PPIs.
This guide will delve into the specifics of these findings, presenting the data in a structured format to facilitate a comprehensive understanding of the relative efficacies of these two important classes of gastroprotective agents.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various comparative studies, highlighting the healing rates of ulcers and the prevention of gastrointestinal complications.
Table 1: Healing Rates of Endoscopic Submucosal Dissection (ESD)-Induced Ulcers
| Study/Meta-analysis | Treatment Group | N | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Ulcer Size >20 mm Healing Rate (4 weeks) |
| Liu J, et al. (Meta-analysis) | This compound + PPI | 585 | 1.42 (RR) (p=0.003) | 1.03 (RR) (p=0.315) | 1.98 (RR) (p=0.006) |
| PPI alone | 585 | ||||
| Wang J, et al. (Meta-analysis) | This compound + PPI | 362 | 2.22 (OR) (p<0.001) | 3.19 (OR) (p=0.01) | 4.77 (OR) (p<0.001) |
| PPI alone | 362 | ||||
| Fujiwara S, et al. | This compound + PPI | 31 | 68% | - | 68% |
| PPI alone | 31 | 36% | - | 36% |
RR = Risk Ratio; OR = Odds Ratio. A higher ratio indicates better efficacy of the combination therapy.
Table 2: Prevention of NSAID-Induced Serious Gastrointestinal Complications in Elderly Patients
| Risk Group | Treatment Group | N | Hazard Ratio (aHR) | 95% Confidence Interval | p-value |
| High Risk | This compound | 4,874 | 2.63 | 1.24–5.59 | <0.01 |
| PPI | 4,874 | (Reference) | |||
| Moderate Risk (2 factors) | This compound | 7,898 | 2.42 | 1.21–4.83 | <0.01 |
| PPI | 7,898 | (Reference) | |||
| No Additional Risk Factors | This compound | 1,512 | 0.69 | 0.27–1.76 | 0.43 |
| PPI | 1,512 | (Reference) |
aHR = adjusted Hazard Ratio. An aHR > 1 indicates a higher risk of complications with this compound compared to PPIs.
Experimental Protocols
Understanding the methodologies behind the clinical data is crucial for a critical evaluation of the findings. Below are summaries of typical experimental protocols used in comparative studies of this compound and PPIs.
General Clinical Trial Design for ESD-Induced Ulcer Healing
A common design is a prospective, randomized, controlled trial.
-
Patient Population: Patients who have undergone ESD for early gastric cancer or gastric adenoma, resulting in an artificial ulcer.
-
Inclusion Criteria: Typically includes adult patients with a single, non-bleeding ulcer of a certain minimum size (e.g., >20 mm).
-
Exclusion Criteria: Often include patients with a history of gastric surgery, those on long-term NSAIDs or anticoagulants, and those with severe concomitant diseases.
-
Randomization: Patients are randomly assigned to receive either PPI monotherapy or a combination of a PPI and this compound.
-
Treatment Regimen:
-
PPI Monotherapy Group: A standard dose of a PPI (e.g., omeprazole 20 mg/day, lansoprazole 30 mg/day, or rabeprazole 10 mg/day) is administered for 4 to 8 weeks.
-
Combination Therapy Group: The same PPI regimen is administered along with this compound, typically at a dose of 100 mg three times a day.
-
-
Outcome Measures:
-
Primary Endpoint: The complete healing rate of the ulcer at 4 and/or 8 weeks, as assessed by endoscopy. Ulcer healing is often defined by reaching the scar stage (S-stage) of the Sakita-Miwa classification.
-
Secondary Endpoints: May include the quality of ulcer healing, the incidence of delayed bleeding, and changes in ulcer size.
-
-
Statistical Analysis: The healing rates between the two groups are compared using statistical tests such as the chi-square test or Fisher's exact test. Odds ratios or risk ratios with 95% confidence intervals are calculated to express the treatment effect.
Typical Experimental Workflow
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and PPIs are visualized in the following diagrams.
This compound's Multifaceted Mechanism of Action
This compound works through several pathways to protect the gastric mucosa and promote healing. It stimulates the synthesis of prostaglandins, which in turn increase the production of protective mucus and bicarbonate. It also scavenges reactive oxygen species (ROS), reducing oxidative stress, and inhibits the production of pro-inflammatory cytokines. Furthermore, this compound can upregulate the expression of growth factors like epidermal growth factor (EGF) and its receptor, which are crucial for epithelial cell proliferation and tissue repair.
Proton Pump Inhibitors' Mechanism of Action
PPIs are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculus. The activated form of the PPI then irreversibly binds to the H+/K+ ATPase (the proton pump), inhibiting its ability to pump hydrogen ions into the gastric lumen. This is the final step in gastric acid secretion, and its inhibition leads to a profound and long-lasting reduction in stomach acidity.
Conclusion
This comparative guide illustrates that both this compound and proton pump inhibitors are effective agents in the management of various gastrointestinal mucosal disorders, albeit through different mechanisms of action. PPIs excel in their potent and sustained inhibition of gastric acid secretion, making them highly effective in acid-related conditions. This compound, with its multifaceted mucosal protective and healing properties, offers a complementary therapeutic approach.
The presented data indicate that for conditions such as large ESD-induced ulcers, a combination therapy of this compound and a PPI may be superior to PPI monotherapy, leading to faster and better-quality healing. In the context of NSAID-induced gastrointestinal injury, the choice between these agents should be guided by the patient's individual risk profile.
For researchers and drug development professionals, these findings highlight the potential for synergistic effects when combining agents with different mechanisms of action. Further research into the specific signaling pathways and the development of novel compounds that target both acid secretion and mucosal defense could lead to even more effective treatments for a wide range of gastrointestinal diseases.
References
- 1. Limited Effect of this compound in Addition to Proton Pump Inhibitor (PPI) in the Treatment of Post-Endoscopic Submucosal Dissection Gastric Ulcers: A Randomized Controlled Trial Comparing PPI Plus this compound Combination Therapy with PPI Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. | Semantic Scholar [semanticscholar.org]
- 5. ClinPGx [clinpgx.org]
A Comparative Guide to Rebamipide and Sucralfate for Mucosal Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rebamipide and sucralfate, two prominent agents utilized for the protection of the gastrointestinal mucosa. The following sections detail their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies of key clinical trials.
At a Glance: this compound vs. Sucralfate
| Feature | This compound | Sucralfate |
| Primary Mechanism | Multifaceted: Stimulates prostaglandin synthesis, scavenges free radicals, increases mucus production, and inhibits inflammation. | Forms a physical barrier over ulcerated tissue by adhering to proteinaceous exudate. |
| Efficacy | Often demonstrates superior or equivalent efficacy to sucralfate, particularly in chronic gastritis and NSAID-induced injury.[1][2] | Effective in healing duodenal and gastric ulcers and protecting against various injurious agents.[3] |
| Mode of Action | Systemic and local effects. | Primarily local action at the site of mucosal damage.[4][5] |
| Prostaglandin Synthesis | Stimulates the synthesis of endogenous prostaglandins, particularly PGE2. | Evidence is conflicting; some studies suggest stimulation of prostaglandin synthesis, while others show no significant effect. |
| Tolerability | Generally well-tolerated with mild side effects. | Considered to have an excellent safety profile due to minimal systemic absorption. |
Mechanism of Action
This compound and sucralfate employ distinct primary mechanisms to exert their mucosal protective effects.
This compound offers a multi-pronged approach to mucosal defense. It is known to increase the production of endogenous prostaglandins, which are crucial for maintaining mucosal integrity. This compound also functions as a free radical scavenger, mitigating oxidative stress-induced cellular damage. Furthermore, it enhances the production of gastric mucus and stimulates the proliferation and migration of epithelial cells, thereby promoting ulcer healing.
Sucralfate , a basic aluminum salt of sucrose octasulfate, acts primarily by forming a viscous, adhesive barrier at the ulcer site. In the acidic environment of the stomach, sucralfate polymerizes and binds to positively charged proteins in the ulcer crater, creating a protective layer against gastric acid, pepsin, and bile salts. Secondary mechanisms include the stimulation of mucus and bicarbonate secretion, and potentially the local production of prostaglandins and epidermal growth factor.
Signaling Pathways and Protective Mechanisms
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and sucralfate.
Comparative Efficacy: Experimental Data
A significant head-to-head comparison of this compound and sucralfate was conducted in the "STARS study," a randomized, multicenter trial in patients with chronic erosive gastritis.
Table 1: Symptom and Endoscopic Inflammation Scores
| Parameter | This compound (n=311) | Sucralfate (n=104) | p-value |
| Baseline Accumulated Symptom Score | 5.54 ± 0.97 | 5.54 ± 0.97 | - |
| Week 8 Accumulated Symptom Score | 0.80 ± 0.47 | - | < 0.001 (vs. control) |
| Baseline Endoscopic Inflammation Score | 2.65 ± 0.09 | - | - |
| Week 8 Endoscopic Inflammation Score | 0.60 ± 0.10 | Lower than this compound | < 0.05 (vs. sucralfate) |
Data presented as mean ± standard deviation. The study notes a greater reduction in scores for this compound compared to sucralfate.
Table 2: Biochemical Markers in Gastric Mucosa
| Parameter | This compound (n=56) | Sucralfate (n=19) |
| Baseline Prostaglandin E2 (PGE2) (pg/g) | 225.4 ± 18.3 | - |
| Week 8 Prostaglandin E2 (PGE2) (pg/g) | 266.7 ± 14.7 | No significant change |
| Malondialdehyde (MDA) Content | Significantly depressed | Significantly depressed |
Data presented as mean ± standard deviation. This compound significantly increased PGE2 levels, while both drugs reduced the oxidative stress marker MDA.
Experimental Protocols
STARS Study: A Randomized Sucralfate-Controlled Multicenter Trial
-
Objective: To investigate the effects of this compound on symptoms, histology, endogenous prostaglandins, and mucosal oxygen free radicals in patients with chronic erosive gastritis, using sucralfate as a control.
-
Study Design: A randomized, multicenter trial with a 3:1 allocation ratio to this compound or sucralfate.
-
Participants: 453 patients with endoscopically confirmed chronic erosive gastritis from 11 hospitals.
-
Intervention:
-
This compound group: 100 mg three times daily for 8 weeks.
-
Sucralfate group: 1.0 g three times daily for 8 weeks.
-
-
Outcome Measures:
-
Primary: Accumulated symptom score and endoscopic inflammation score at baseline and after 8 weeks.
-
Secondary: Prostaglandin E2 (PGE2) and malondialdehyde (MDA) content in the gastric mucosa.
-
-
Statistical Analysis: Per-protocol analysis was performed on 415 patients.
The following diagram outlines the experimental workflow of the STARS study.
Conclusion
Both this compound and sucralfate are effective agents for mucosal protection, albeit through different primary mechanisms. Sucralfate's strength lies in its ability to form a direct physical barrier over damaged mucosa, offering localized protection with minimal systemic side effects. This compound, in contrast, provides a more comprehensive, multi-modal approach by enhancing physiological defense mechanisms, including prostaglandin synthesis and mucus production, and by exerting anti-inflammatory and antioxidant effects.
Experimental data, particularly from head-to-head clinical trials like the STARS study, suggest that this compound may offer superior efficacy in reducing inflammation and symptoms in chronic erosive gastritis. The choice between these two agents may therefore depend on the specific clinical context, the underlying pathology, and the desired therapeutic outcome. For drug development professionals, the distinct mechanisms of these two compounds offer different platforms for the design of novel gastroprotective therapies.
References
- 1. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound according to Helicobacter pylori status in patients with chronic erosive gastritis: a randomized sucralfate-controlled multicenter trial in China-STARS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective and therapeutic mechanisms of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sucralfate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
Rebamipide: An In-Vivo Examination of its Anti-inflammatory Efficacy Compared to Alternative Agents
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in-vivo anti-inflammatory effects of Rebamipide against other therapeutic alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways and workflows.
Comparative Analysis of Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties across various in-vivo models, positioning it as a considerable agent in the treatment of inflammatory conditions. This guide synthesizes data from several studies to compare its efficacy against established alternatives such as sucralfate, misoprostol, and lansoprazole.
This compound vs. Sucralfate in Chronic Erosive Gastritis
A multicenter, randomized controlled trial in patients with chronic erosive gastritis provides a clear comparison of the anti-inflammatory effects of this compound and sucralfate.[1] The study evaluated the reduction in endoscopic inflammation scores and the modulation of key inflammatory mediators.
| Parameter | This compound (100 mg t.i.d.) | Sucralfate (1.0 g t.i.d.) | p-value |
| Change in Endoscopic Inflammation Score (8 weeks) | Decrease from 2.65 ± 0.09 to 0.60 ± 0.10 | Less effective reduction (data not fully quantified in abstract) | < 0.001 (this compound vs. control) |
| Prostaglandin E2 (PGE2) Levels in Gastric Mucosa (pg/g) | Increased from 225.4 ± 18.3 to 266.7 ± 14.7 | Statistically significant improvement, but less than this compound | < 0.01 (this compound vs. Sucralfate) |
| Malondialdehyde (MDA) Content | Significantly depressed | Significantly depressed | No significant difference between groups |
Data sourced from a randomized controlled trial in patients with chronic erosive gastritis.[1]
This compound vs. Misoprostol in NSAID-Induced Gastrointestinal Complications
In a randomized, multicenter, controlled trial, the efficacy of this compound in preventing nonsteroidal anti-inflammatory drug (NSAID)-induced peptic ulcers was compared to that of misoprostol.[2][3]
| Outcome | This compound | Misoprostol | Odds Ratio (95% CI) | p-value |
| Incidence of Peptic Ulcer (12 weeks) | 4.5% (8/176) | 4.4% (7/156) | 0.98 (0.33-2.81) | 0.9796 |
| Incidence of Gastric Ulcer (12 weeks) | 3.9% (7/176) | 1.9% (3/156) | - | - |
| Patient Withdrawal Rate | 10.3% | 18.6% | - | 0.0103 |
Data from a study on the prevention of NSAID-induced gastrointestinal complications.[2] A meta-analysis also suggests that while misoprostol is highly effective for treating existing small bowel injuries, this compound shows a significant prophylactic effect against such injuries.
This compound vs. Lansoprazole in Post-Endoscopic Submucosal Dissection Ulcers
The healing efficacy of this compound in combination with a proton pump inhibitor (PPI), lansoprazole, was compared to lansoprazole alone in patients with ulcers induced by endoscopic submucosal dissection (ESD).
| Parameter (at 4 weeks) | This compound + Lansoprazole | Lansoprazole Alone | p-value |
| Ulcer Reduction Rate | 0.97 ± 0.034 | 0.94 ± 0.078 | < 0.001 |
| Ulcer Healing Rate | 18.2% | 20.3% | 0.669 |
| Ulcer Area (mm²) | 36.35 ± 51.36 | 55.04 ± 67.56 | 0.011 |
Data from a randomized controlled trial on post-ESD ulcer treatment. Another study found that this compound monotherapy had a similar ulcer healing rate to lansoprazole monotherapy at 4 and 8 weeks.
Experimental Protocols
Detailed methodologies for key in-vivo experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model is widely used to induce an inflammatory condition in the colon that mimics inflammatory bowel disease.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Colitis:
-
Rats are fasted for 24 hours with free access to water.
-
Under light anesthesia, a catheter is inserted rectally into the colon to a depth of approximately 8 cm.
-
A solution of TNBS (e.g., 10 mg in 0.25 mL of 50% ethanol) is instilled into the colon.
-
-
Drug Administration:
-
This compound can be administered intrarectally as an enema (e.g., 1% solution) starting from a specific day post-TNBS induction (e.g., day 7) and continued for a defined period (e.g., until day 14).
-
-
Assessment of Inflammation:
-
Macroscopic Scoring: The colon is excised, and the extent of mucosal damage, ulceration, and inflammation is scored based on established criteria.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
-
Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in the colonic tissue are measured.
-
Murine Model of Sjögren's Syndrome
This autoimmune disease model is characterized by inflammation of the lacrimal and salivary glands, leading to dry eyes and mouth.
-
Animal Model: NFS/sld mice are a commonly used strain that spontaneously develops Sjögren's syndrome-like symptoms. Another model uses NOD/ShiLtJ mice.
-
Drug Administration:
-
This compound can be administered orally (e.g., 3 mg/kg daily) or topically as eye drops. Treatment typically starts at a young age (e.g., 4 weeks) and continues for several weeks.
-
-
Assessment of Inflammation and Disease Progression:
-
Tear and Saliva Secretion: The volume of tears and saliva is measured to assess glandular function.
-
Histopathology: Lacrimal and salivary glands are examined for lymphocyte infiltration and tissue damage.
-
Immunological Analysis: Levels of serum autoantibodies and the expression of inflammatory cytokines (e.g., IL-6, TNF-α, IL-17) in the glands and spleen are determined. The populations of different immune cells, such as T and B cells, can also be analyzed.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through its influence on various signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: A generalized experimental workflow for in-vivo anti-inflammatory studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Prevention of NSAID-Induced Gastrointestinal Complications by this compound and Misoprostol: A Randomized, Multicenter, Controlled Trial—STORM STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventive Efficacy and Safety of this compound in Nonsteroidal Anti-Inflammatory Drug-Induced Mucosal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Rebamipide: A Comparative Analysis of its Antioxidant Efficacy in Gastric Injury
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rebamipide's performance against other antioxidants in the context of gastric injury, supported by experimental data and detailed methodologies.
This compound, a quinolinone derivative, is a widely used gastroprotective agent with a multifaceted mechanism of action.[1][2] Beyond its primary function of enhancing mucosal defense through the stimulation of prostaglandin and mucus secretion, this compound exhibits significant antioxidant properties that contribute to its therapeutic effects in various gastric ailments, including gastritis and peptic ulcers.[3][4][5] This guide delves into the comparative efficacy of this compound as an antioxidant in gastric injury, presenting experimental data and outlining the methodologies used in key studies.
Comparative Antioxidant Activity
This compound's antioxidant capacity has been evaluated against other known antioxidants in various in vitro and in vivo models of gastric injury. Key comparisons are summarized below.
In Vitro Antioxidant Efficacy
A study comparing this compound with N-acetylcysteine (NAC), ascorbic acid (Vitamin C), and glutathione (GSH) assessed their ability to scavenge oxygen-derived free radicals produced by Helicobacter pylori-activated human neutrophils. The antioxidant activities were determined using two primary assays: the luminol-dependent chemiluminescence (ChL) assay and the pyrogallol autoxidation assay.
In the luminol-dependent ChL assay, which measures the production of reactive oxygen species (ROS), this compound demonstrated the highest antioxidant activity among the tested compounds. Conversely, in the pyrogallol autoxidation assay, which specifically measures superoxide radicals, the potency order was observed to be GSH > Vitamin C > this compound > NAC. These results suggest that while this compound is a potent scavenger of various ROS, its efficacy can vary depending on the specific radical species.
| Antioxidant | Luminol-Dependent Chemiluminescence Assay (Overall ROS) | Pyrogallol Autoxidation Assay (Superoxide Anion) |
| This compound | Highest Activity | Moderate Activity |
| N-acetylcysteine (NAC) | Lower Activity | Lowest Activity |
| Ascorbic Acid (Vitamin C) | Moderate Activity | High Activity |
| Glutathione (GSH) | Moderate Activity | Highest Activity |
| Table 1: Comparative in vitro antioxidant activity of this compound and other antioxidants. |
In Vivo Protective Effects Against Oxidative Stress
Animal studies have further substantiated this compound's role in mitigating oxidative damage in the gastric mucosa. In a rat model of acetic acid-induced gastric ulcers, oral administration of this compound (60 mg/kg/day) was shown to suppress the recurrence of ulcers. This effect was associated with a significant reduction in myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and thiobarbituric acid reactive substance (TBARS) levels, a marker of lipid peroxidation.
| Treatment Group | Ulcer Index (Day 140) | MPO Activity (Days 100 & 140) | TBARS Levels (Day 140) |
| Control | Increased | Markedly Elevated | Significantly Elevated |
| This compound | Significantly Smaller | No Significant Elevation | No Significant Elevation |
| Table 2: Effect of this compound on markers of oxidative stress in a rat model of gastric ulcer recurrence. |
Furthermore, in a study investigating this compound's protective effects against oxygen radical-mediated gastric mucosal injury in rats, this compound was found to reduce the increase in [51Cr]EDTA clearance induced by both ischemia and hydrogen peroxide (H2O2). This indicates a protective effect against increased mucosal permeability caused by oxidative stress. The study also demonstrated that deferoxamine, an iron chelator, attenuated the H2O2-induced injury, suggesting the involvement of hydroxyl radicals, which this compound has been shown to scavenge effectively.
Signaling Pathways and Mechanisms of Action
This compound's antioxidant and gastroprotective effects are mediated through multiple signaling pathways. A key aspect of its action is the inhibition of neutrophil activation and the subsequent production of inflammatory cytokines and reactive oxygen species.
Figure 1. Signaling pathway of this compound's antioxidant action.
Experimental Protocols
Luminol-Dependent Chemiluminescence (ChL) Assay
This assay is used to measure the generation of reactive oxygen species by activated neutrophils.
Figure 2. Workflow for the luminol-dependent chemiluminescence assay.
Detailed Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using a standard density gradient centrifugation method.
-
Pre-incubation: The isolated neutrophils are pre-incubated with varying concentrations of this compound or other test antioxidants (e.g., NAC, ascorbic acid, GSH) for a specified period.
-
Chemiluminescence Measurement: The neutrophil suspension is mixed with luminol, a chemiluminescent probe.
-
Stimulation: Neutrophil activation is induced by adding an H. pylori water extract.
-
Data Acquisition: The resulting chemiluminescence, which is proportional to the amount of ROS produced, is measured continuously using a luminometer. The antioxidant activity is determined by the degree of inhibition of the chemiluminescence signal compared to the control (neutrophils without antioxidant treatment).
Pyrogallol Autoxidation Assay
This assay specifically quantifies the presence of superoxide anions.
Figure 3. Workflow for the pyrogallol autoxidation assay.
Detailed Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer solution (e.g., Tris-HCl) and pyrogallol.
-
Antioxidant Addition: this compound or other test antioxidants are added to the reaction mixture.
-
Autoxidation: The autoxidation of pyrogallol is initiated, which leads to the generation of superoxide radicals and a colored product.
-
Spectrophotometric Measurement: The rate of pyrogallol autoxidation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 420 nm) using a spectrophotometer.
-
Inhibition Calculation: The percentage of inhibition of pyrogallol autoxidation by the antioxidant is calculated by comparing the rate of the reaction in the presence and absence of the antioxidant.
Conclusion
This compound demonstrates significant antioxidant properties that are integral to its gastroprotective effects. Experimental evidence indicates that it is a potent scavenger of various reactive oxygen species, although its efficacy relative to other antioxidants can be context-dependent. Its ability to inhibit neutrophil activation and subsequent oxidative damage underscores its therapeutic value in managing gastric injuries where oxidative stress plays a crucial pathogenic role. The detailed experimental protocols provided offer a framework for the continued investigation and comparison of this compound's antioxidant capabilities.
References
- 1. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in gastric mucosal protection and healing: An Asian perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Rebamipide's Multifaceted Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide, a quinolinone derivative, is a gastroprotective agent widely used in the treatment of gastritis and peptic ulcers.[1] Its therapeutic efficacy stems from a multi-pronged mechanism of action that enhances the mucosal defense system. This guide provides a comparative overview of this compound's mechanism of action across different species, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways. While direct cross-species comparative studies are limited, this guide synthesizes available data from preclinical and clinical research to offer valuable insights for researchers and drug development professionals.
Core Mechanisms of Action: A Comparative Analysis
This compound's protective effects on the gastrointestinal mucosa are primarily attributed to its ability to stimulate prostaglandin synthesis, enhance mucus production, exert anti-inflammatory effects, scavenge free radicals, and promote angiogenesis.[1][2] The extent and nuances of these actions can vary across different species.
Stimulation of Prostaglandin Synthesis
Prostaglandins, particularly PGE2, are crucial for maintaining gastric mucosal integrity. This compound has been shown to increase the production of endogenous prostaglandins in the gastric mucosa.[1]
Experimental Data:
| Species | Model | Treatment | Outcome | Reference |
| Mouse | In vivo | This compound | 1.4-fold increase in PGE2 concentration in gastric tissue compared to vehicle-treated controls. | [3] |
| Rat | In vivo (Acetic acid-induced ulcer) | This compound (60 mg/kg/day) | Increased PGE2 levels in gastric mucosa. |
Experimental Protocol: Measurement of PGE2 in Gastric Tissue (Mouse Model)
-
Animal Model: Seven-week-old C57BL/6 mice are used.
-
Treatment: this compound is administered to the mice.
-
Tissue Collection: Gastric tissue is collected from the mice.
-
PGE2 Extraction: The gastric tissue is homogenized and PGE2 is extracted.
-
Quantification: PGE2 levels are quantified using a competitive enzyme immunoassay (EIA) kit. The results are expressed as picograms of PGE2 per milligram of tissue.
Enhancement of Mucin Secretion
Mucus forms a protective barrier against gastric acid and other noxious agents. This compound stimulates the synthesis and secretion of gastric mucin.
Experimental Data:
| Species | Model | Treatment | Outcome | Reference |
| Rat | In vivo | Intraperitoneal administration of this compound | Approximately 160% increase in the content of soluble mucus in the gastric contents compared to the control group. | |
| Human | In vitro (LS174T cells - goblet-like) | This compound (1-100 µM) for 24h | Upregulation of MUC2 mRNA expression. |
Experimental Protocol: Quantification of Soluble Mucus in Rats
-
Animal Model: Male Wistar rats are used.
-
Treatment: this compound is administered intraperitoneally.
-
Sample Collection: One hour after administration, the stomach is removed, and the gastric contents are collected.
-
Mucus Isolation: The gastric contents are centrifuged, and the supernatant containing soluble mucus is collected.
-
Quantification: The amount of mucus glycoprotein is measured using a biochemical method, and the results are expressed as a percentage of the control value.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the infiltration and activation of inflammatory cells, such as neutrophils, and by reducing the production of pro-inflammatory cytokines.
Experimental Data:
| Species | Model | Treatment | Outcome | Reference |
| Human | In vitro (Neutrophils) | This compound (10⁻⁶ M and 10⁻⁵ M) | Reduced adherence of neutrophils to endothelial cells and suppressed CD18 expression on neutrophils induced by H. pylori extract. | |
| Human | In vitro (Gastric epithelial cells) | This compound | Inhibition of H. pylori-induced IL-8 production. | |
| Rat | In vivo (Indomethacin-induced injury) | This compound | Inhibition of neutrophil activation. | |
| Rabbit | In vitro (Gastric mucosal cells) | This compound | Attenuation of H. pylori-activated neutrophil-dependent gastric epithelial cell injury in a dose-dependent manner. |
Experimental Protocol: Neutrophil Adhesion Assay (Human In Vitro Model)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a monolayer.
-
Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of healthy human donors.
-
Stimulation: The HUVEC monolayer is stimulated with a water extract of H. pylori.
-
Treatment: Isolated neutrophils are treated with this compound at various concentrations.
-
Co-culture: The treated neutrophils are added to the stimulated HUVEC monolayer.
-
Quantification: After an incubation period, non-adherent neutrophils are washed away, and the number of adherent neutrophils is quantified by microscopy or a colorimetric assay.
Free Radical Scavenging
Reactive oxygen species (ROS) contribute to gastric mucosal damage. This compound acts as a potent scavenger of free radicals.
Experimental Data:
| Species | Model | Treatment | Outcome | Reference |
| Human | In vitro (Neutrophils) | This compound | Dose-dependent decrease in the intensity of the superoxide spin adduct signal generated from opsonized zymosan-stimulated neutrophils. | |
| Rat | In vitro (Gastric mucosal homogenates) | This compound | Inhibition of lipid peroxidation induced by a free radical initiator. | |
| N/A | In vitro (Cell-free system) | This compound | Second-order rate constant for the reaction between this compound and hydroxyl radicals was 2.24 x 10¹⁰ M⁻¹s⁻¹. |
Experimental Protocol: Electron Spin Resonance (ESR) Spectroscopy for Free Radical Scavenging
-
Radical Generation: Hydroxyl radicals are generated by the Fenton reaction (FeSO₄ + H₂O₂).
-
Spin Trapping: 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) is used as a spin trapping agent to form a stable spin adduct with the hydroxyl radicals.
-
Treatment: this compound is added to the reaction mixture at various concentrations.
-
ESR Measurement: The ESR spectrum of the DMPO-OH adduct is recorded using an ESR spectrometer.
-
Quantification: The scavenging activity is determined by the decrease in the signal intensity of the DMPO-OH adduct in the presence of this compound.
Promotion of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for ulcer healing. This compound has been shown to stimulate angiogenesis.
Experimental Data:
| Species | Model | Treatment | Outcome | Reference |
| Rat | In vitro (Gastric epithelial cells - RGM1) | This compound | Upregulation of proangiogenic genes: VEGF (7.5-fold), HB-EGF (~5-fold), FGFR2 (4.4-fold), and Cox2 (9.3-fold). | |
| Rat | In vitro (Gastric mucosal endothelial cells) | This compound | Approximately 240% stimulation of in vitro angiogenesis compared to controls. |
Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Cell Culture: Rat gastric mucosal endothelial cells are cultured.
-
Matrix Coating: A 96-well plate is coated with Matrigel, a basement membrane extract.
-
Cell Seeding: The endothelial cells are seeded onto the Matrigel-coated wells in the presence or absence of this compound.
-
Incubation: The plate is incubated to allow the cells to form capillary-like structures (tubes).
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring the total tube length or the number of branch points.
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of action of this compound involves the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Core signaling pathways modulated by this compound.
Caption: A generalized experimental workflow for assessing this compound's effects.
Conclusion
This compound's mechanism of action is pleiotropic, involving the enhancement of mucosal defense mechanisms through various pathways. While the available literature provides strong evidence for its efficacy in different species, including rats, mice, rabbits, and humans, there is a notable lack of direct, head-to-head comparative studies. The data presented in this guide, compiled from various preclinical and clinical investigations, underscores the consistent gastroprotective effects of this compound across species. However, for more precise cross-species comparisons, future research should focus on standardized experimental protocols and direct comparative studies. This will enable a more definitive understanding of any species-specific differences in the pharmacodynamics of this compound and further aid in its clinical application and the development of novel therapeutic strategies.
References
- 1. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers and Drug Development Professionals
A Comparative Analysis of Rebamipide and Ecabet Sodium for Gastroprotective Applications
This guide offers an in-depth comparative analysis of two widely utilized gastroprotective agents, this compound and Ecabet Sodium. While both are prescribed for the management of gastritis and gastric ulcers, their distinct pharmacological profiles warrant a detailed examination. This document is intended to provide researchers, scientists, and professionals in drug development with a robust, data-driven comparison to inform further research and therapeutic strategies.
Mechanisms of Action: A Tale of Two Pathways
This compound and Ecabet Sodium both bolster the gastric mucosal defense but through different primary mechanisms.
This compound , a quinolinone derivative, is known to enhance the physiological defense mechanisms of the gastric mucosa. Its primary mode of action involves the induction of endogenous prostaglandin (PGE2 and PGI2) synthesis within the gastric lining. This leads to increased secretion of gastric mucus and bicarbonate, which form a protective barrier against acidic gastric contents. Furthermore, this compound exhibits potent anti-inflammatory properties by inhibiting the activation of neutrophils and the subsequent release of inflammatory cytokines. It also functions as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress-induced mucosal injury.
Ecabet Sodium , on the other hand, is a sulfated polysaccharide that primarily exerts its effect through a topical action. It forms a viscous, adherent layer over the gastric mucosa, providing a physical barrier against luminal aggressors, particularly at the site of ulceration. Ecabet Sodium also directly inhibits the proteolytic activity of pepsin, a key contributor to mucosal damage. Additionally, it has been shown to stimulate the production of endogenous prostaglandins and enhance the expression of epidermal growth factor (EGF) and its receptor, thereby promoting mucosal repair and regeneration.
Signaling Pathway of this compound's Gastroprotective Effects
Rebamipide's Efficacy Validated in Randomized Controlled Trials: A Comparative Analysis
A comprehensive review of randomized controlled trials (RCTs) demonstrates the efficacy of Rebamipide in the treatment of various mucosal injuries, including erosive gastritis, gastric ulcers, and dry eye disease. This guide provides a detailed comparison of this compound's performance against placebo and other active treatments, supported by experimental data and mechanistic insights.
This compound, a mucoprotective agent, has shown significant therapeutic effects by enhancing physiological defense mechanisms in mucosal tissues.[1] Its multifaceted mechanism of action, which includes stimulating prostaglandin synthesis, scavenging free radicals, and increasing mucin production, contributes to its clinical effectiveness in both gastrointestinal and ocular conditions.[1][2][3]
Gastrointestinal Applications: Healing and Protection
In the realm of gastroenterology, this compound has been extensively studied for its role in healing gastric erosions and ulcers, particularly those induced by procedures like endoscopic submucosal dissection (ESD).
Erosive Gastritis
A phase 3, randomized, double-blind, noninferiority trial compared a new formulation of this compound (AD-203, 150 mg twice daily) with the conventional dosage (Mucosta®, 100 mg thrice daily) in patients with erosive gastritis. The study concluded that the new formulation was not inferior to the conventional one, with both showing similar efficacy in improving gastric erosions.[4]
| Treatment Group | Dosage | N (ITT analysis) | Erosion Improvement Rate | N (PP analysis) | Erosion Improvement Rate |
| AD-203 (this compound) | 150 mg, twice daily | 229 | 39.7% | 224 | 39.3% |
| Mucosta® (this compound) | 100 mg, thrice daily | 224 | 43.8% | 215 | 43.7% |
Experimental Protocol: Erosive Gastritis Study
-
Study Design: A double-blind, active control, noninferiority, multicenter, phase 3 clinical trial.
-
Participants: 475 patients with endoscopically confirmed erosive gastritis were randomly assigned to two groups.
-
Intervention: One group received AD-203 (this compound 150 mg) twice daily, and the other received Mucosta® (this compound 100 mg) thrice daily for 2 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the erosion improvement rate assessed by endoscopy two weeks after treatment initiation.
-
Analysis: Both intention-to-treat (ITT) and per-protocol (PP) analyses were conducted.
Post-Endoscopic Submucosal Dissection (ESD) Ulcers
This compound has demonstrated a significant benefit in accelerating the healing of ulcers following ESD, a procedure for removing gastric tumors. A randomized controlled study showed that the combination of a proton pump inhibitor (PPI) and this compound was more effective than PPI alone in healing large post-ESD ulcers.
| Treatment Group | N | Ulcer Scar Stage (S1) Reached at 4 Weeks |
| PPI + this compound | 31 | 68% |
| PPI only | 31 | 36% |
Another multicenter, randomized, controlled trial confirmed that the combination therapy of this compound and lansoprazole led to a significantly higher ulcer reduction rate at 4 weeks compared to lansoprazole monotherapy.
| Treatment Group | Ulcer Reduction Rate at 4 Weeks (mean ± SD) |
| This compound + Lansoprazole | 0.97 ± 0.034 |
| Placebo + Lansoprazole | 0.94 ± 0.078 |
Experimental Protocol: Post-ESD Ulcer Healing Study
-
Study Design: A randomized controlled trial.
-
Participants: 62 consecutive patients with gastric tumors and an estimated post-ESD ulcer size larger than 20 mm.
-
Intervention: Patients were randomly assigned to receive either a combination of a PPI and this compound or a PPI alone. Oral administration started on the second day post-ESD and continued for 28 days.
-
Primary Endpoint: The proportion of patients whose ulcers reached the S1 (scar) stage at 4 weeks.
Ophthalmic Applications: Dry Eye Disease
This compound has also been formulated as an ophthalmic suspension for the treatment of dry eye disease, where it is thought to increase mucin levels on the ocular surface.
Comparison with Placebo
A phase II, randomized, double-masked, multicenter study demonstrated that both 1% and 2% this compound ophthalmic solutions were significantly more effective than placebo in improving both the objective signs and subjective symptoms of dry eye over a 4-week period.
| Treatment Group | Change from Baseline in Fluorescein Corneal Staining (FCS) Score |
| 2% this compound | Significant Improvement vs. Placebo |
| 1% this compound | Significant Improvement vs. Placebo |
| Placebo | - |
Comparison with Sodium Hyaluronate
A phase 3, randomized, multicenter, active-controlled study compared 2% this compound with 0.1% sodium hyaluronate for dry eye treatment. The results showed that 2% this compound was superior to 0.1% sodium hyaluronate in improving lissamine green conjunctival staining scores and was non-inferior in improving fluorescein corneal staining scores. Patients also reported a significantly more favorable impression of the treatment with 2% this compound (64.5%) compared to 0.1% sodium hyaluronate (34.7%).
| Outcome Measure | 2% this compound | 0.1% Sodium Hyaluronate |
| Lissamine Green Conjunctival Staining (LGCS) Score | Superior Improvement | - |
| Fluorescein Corneal Staining (FCS) Score | Non-inferior Improvement | - |
| Patient's Overall Treatment Impression (Improved/Markedly Improved) | 64.5% | 34.7% |
Experimental Protocol: Dry Eye Study (vs. Sodium Hyaluronate)
-
Study Design: A randomized, multicenter, active-controlled, parallel-group study.
-
Participants: 188 patients with dry eye.
-
Intervention: Patients were randomly allocated to receive either 2% this compound (1 drop, 4 times daily) or 0.1% sodium hyaluronate (1 drop, 6 times daily) for 4 weeks.
-
Primary Endpoints: Changes in fluorescein corneal staining (FCS) score (to determine noninferiority) and lissamine green conjunctival staining (LGCS) score (to determine superiority).
Mechanistic Insights: Signaling Pathways
This compound's protective and healing effects are mediated through multiple signaling pathways. It enhances mucosal defense by increasing the production of prostaglandins and mucin. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and attenuates oxidative stress by scavenging reactive oxygen species.
Caption: Simplified signaling pathway of this compound's action.
Experimental Workflow: A Typical Randomized Controlled Trial
The validation of this compound's efficacy relies on a robust clinical trial methodology. The following diagram illustrates a typical workflow for an RCT investigating this compound.
Caption: Generalized workflow of a randomized controlled trial for this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
Rebamipide: Enhancing Therapeutic Outcomes Through Combination Therapy
A comparative analysis of rebamipide as a monotherapy versus its use in combination regimens reveals a significant enhancement of clinical efficacy across multiple gastrointestinal and ophthalmological conditions. The addition of this compound to standard treatments has been shown to improve Helicobacter pylori eradication rates, accelerate the healing of ulcers following endoscopic procedures, mitigate non-steroidal anti-inflammatory drug (NSAID)-induced gut injury, and improve signs and symptoms of dry eye disease.
This compound, a quinolinone derivative, exerts its therapeutic effects through a multifaceted mechanism of action. It enhances mucosal defense by stimulating the synthesis of prostaglandins, which in turn increases mucus and bicarbonate production.[1] Its antioxidant properties allow it to scavenge harmful free radicals, reducing oxidative stress on the gastric mucosa.[1] Furthermore, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the healing of gastric ulcers by stimulating the proliferation and migration of epithelial cells.[1]
This guide provides a comprehensive comparison of this compound in combination therapy versus monotherapy, supported by experimental data from clinical studies.
Helicobacter pylori Eradication
The addition of this compound to standard dual and triple-drug eradication regimens for H. pylori has been shown to significantly improve treatment success rates.
A meta-analysis of 11 randomized controlled trials (RCTs) involving 1,227 patients demonstrated that the addition of this compound to eradication regimens significantly increased the effectiveness of the treatment.[2] The overall eradication efficacy was 82.72% in patients receiving this compound compared to 73.99% in those who did not.[2] Subgroup analysis revealed that the benefit of adding this compound was most pronounced in dual-therapy regimens.
Another study involving 120 patients with peptic ulcers and H. pylori infection found that the cure rate for the infection was significantly higher in the group receiving omeprazole, amoxicillin, and this compound (OAR) compared to the group receiving only omeprazole and amoxicillin (OA). The intent-to-treat analysis showed a 73.3% cure rate in the OAR group versus 51.7% in the OA group.
| H. pylori Eradication Rates | This compound Combination Therapy | Control (without this compound) | p-value | Reference |
| Overall Efficacy (Meta-analysis) | 82.72% | 73.99% | < 0.001 | |
| Dual Therapy (Omeprazole + Amoxicillin) | 73.3% (Intent-to-treat) | 51.7% (Intent-to-treat) | 0.014 | |
| Dual Therapy (Lansoprazole + Amoxicillin) | 68.4% (Per-protocol) | 47.7% (Teprenone group) | 0.043 | |
| Triple Therapy Addition | 88% | 70% | 0.027 |
Experimental Protocols:
-
Study 1: Omeprazole, Amoxicillin, and this compound Combination
-
Patient Population: 120 patients with endoscopically diagnosed gastric or duodenal ulcers and H. pylori infection.
-
Treatment Groups:
-
Group OAR (n=60): 40 mg omeprazole twice a day, 1500 mg amoxicillin three times a day, and 300 mg this compound three times a day for two weeks.
-
Group OA (n=60): Same dosage of omeprazole and amoxicillin without this compound for two weeks.
-
-
Follow-up: All patients received an H2-receptor antagonist for six weeks following the initial treatment.
-
Assessment: Endoscopy was performed at the end of treatment to assess ulcer status and H. pylori infection.
-
-
Study 2: Addition to Standard Eradication Therapy
-
Patient Population: 100 patients with H. pylori infection confirmed by tissue histopathology.
-
Treatment Groups:
-
This compound group: Standard H. pylori eradication therapy plus this compound.
-
Control group: Standard H. pylori eradication therapy alone.
-
-
Assessment: Outcome was assessed to determine the success of eradication. Side effects were also monitored.
-
Healing of Post-Endoscopic Submucosal Dissection (ESD) Ulcers
Combination therapy with a proton pump inhibitor (PPI) and this compound has demonstrated superior efficacy in promoting the healing of gastric ulcers induced by ESD compared to PPI monotherapy.
A meta-analysis of five RCTs involving 626 patients showed that the scarring stage 1 rate, a primary endpoint for ulcer healing, was significantly higher in the group receiving combination therapy (115/317) compared to the PPI alone group (63/309). Another multicenter, randomized, controlled study involving 290 adults found that the ulcer healing rates at 4 weeks post-ESD were significantly higher in the PPI and this compound combination therapy group (94.9%) compared to the PPI alone group (89.9%). This combination therapy was identified as an independent predictive factor for a high ulcer healing rate.
| Post-ESD Ulcer Healing | This compound + PPI Combination Therapy | PPI Monotherapy | p-value | Reference |
| Scarring Stage 1 Rate (Meta-analysis) | 36.3% | 20.4% | < 0.0001 | |
| Ulcer Healing Rate (4 weeks) | 94.9% | 89.9% | < 0.0001 | |
| Ulcer Healing Rate (4 weeks, for ulcers >20mm) | 68% | 36% | 0.010 | |
| Ulcer Reduction Rate (4 weeks) | 0.97 ± 0.034 | 0.94 ± 0.078 | Statistically Significant |
Experimental Protocols:
-
Study 1: PPI and this compound Combination for ESD-induced Ulcers
-
Patient Population: 290 adults who underwent ESD for gastric adenoma or early gastric cancer.
-
Treatment Groups:
-
Combination group: PPI and this compound combination therapy.
-
Monotherapy group: PPI alone.
-
-
Assessment: The primary outcome was the ulcer healing rate at 4 weeks after ESD.
-
-
Study 2: this compound and Lansoprazole for Post-ESD Ulcers
-
Patient Population: 300 patients who underwent ESD.
-
Treatment Groups:
-
Experimental group: Intravenous pantoprazole (30 mg) every 12 hours and oral this compound (100 mg) three times daily on days 1-3, followed by oral lansoprazole (15 mg) once daily and oral this compound (100 mg) three times daily until week 4.
-
Control group: Same regimen with a placebo instead of this compound.
-
-
Assessment: The ulcer reduction rate was measured at 4 weeks.
-
NSAID-Induced Gastroenteropathy
This compound has shown promise in preventing and treating gastrointestinal injuries induced by NSAIDs, with some studies suggesting it may be more effective than PPIs in protecting the small intestine.
In a multicenter, randomized pilot study, while not statistically significant due to the small sample size, mucosal breaks observed via capsule endoscopy suggested that this compound was likely more effective than lansoprazole in preventing NSAID-induced small intestine damage. Furthermore, fewer side effects were reported with this compound. Another double-blind, randomized, controlled trial involving 80 healthy male volunteers found that co-administration of this compound with an NSAID and omeprazole had the potential to reduce the intensity of small intestinal injury.
| NSAID-Induced Small Intestinal Injury | This compound Combination/Monotherapy | Control (Placebo/PPI) | p-value | Reference |
| Change in Number of Small Bowel Erosions/Ulcers | -0.6 ± 3.06 | 1.33 ± 4.71 | Not Statistically Significant | |
| Subjects with Mucosal Breaks | 20% | 40% | 0.427 | |
| Mean Number of Mucosal Injuries (Post-treatment) | 4.2 ± 7.8 | 16 ± 71 | Not Significant |
Experimental Protocols:
-
Study 1: this compound vs. Lansoprazole for NSAID-induced Gastroenteropathy
-
Patient Population: 33 patients requiring long-term NSAID use.
-
Treatment Groups:
-
Study group (n=15): this compound.
-
Control group (n=18): Lansoprazole.
-
-
Assessment: The primary outcome was the occurrence of NSAID-induced gastric ulcers. Changes in the number of small bowel erosions and ulcers were also evaluated.
-
-
Study 2: this compound Co-administration with NSAID and PPI
-
Patient Population: 80 healthy male volunteers.
-
Treatment Groups:
-
This compound group: NSAID (diclofenac sodium, 75 mg/day), omeprazole (20 mg/day), and this compound (300 mg/day).
-
Control group: NSAID, omeprazole, and a placebo.
-
-
Assessment: Small intestinal injuries were evaluated by capsule endoscopy before and after 14 days of treatment.
-
Dry Eye Disease
In ophthalmology, this compound is used to treat dry eye disease by increasing mucin production on the ocular surface. Combination therapy with other lubricating agents appears to offer additional benefits.
A study comparing 2% this compound monotherapy with a combination of 2% this compound and 0.15% hyaluronic acid for dry eye after cataract surgery found that the combination group showed greater improvements in tear breakup time and corneal staining at 1 and 2 months postoperatively.
| Dry Eye Disease Post-Cataract Surgery | This compound + Hyaluronic Acid Combination | This compound Monotherapy | p-value at 1 month | Reference |
| Tear Breakup Time | Higher | Lower | 0.014 | |
| Ocular Surface Disease Index Score | Higher | Lower | 0.004 |
Experimental Protocols:
-
Study 1: this compound and Hyaluronic Acid for Post-Cataract Surgery Dry Eye
-
Patient Population: Patients with dry eye syndrome one week after cataract surgery.
-
Treatment Groups:
-
Combination therapy group: this compound and hyaluronic acid eye drops.
-
Monotherapy group: this compound eye drops only.
-
-
Assessment: Evaluations were conducted at 1 week, 1 month, and 2 months postoperatively, including tear breakup time, conjunctival and corneal staining, and the Ocular Surface Disease Index.
-
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of action of this compound involves several key signaling pathways that contribute to its gastroprotective and healing effects.
Caption: Mechanism of action of this compound.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Rebamipide
Essential protocols for the safe handling, personal protection, and disposal of Rebamipide are critical for ensuring the well-being of laboratory personnel and maintaining environmental integrity. This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, particularly in its powdered form, adherence to appropriate personal protective equipment (PPE) protocols is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheet analysis.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or NIOSH (US) standards. A face shield may be required for operations with a significant risk of splashing or dust generation.[1][2][3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices. Proper glove removal technique should be followed to avoid skin contact.[2] |
| Laboratory coat or impervious clothing | Should be worn to prevent skin contact. Fire/flame resistant clothing is also recommended. | |
| Respiratory | Respirator | Recommended if exposure limits are exceeded, if irritation is experienced, or if handling large quantities of powder. Use a full-face respirator in such cases. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid dust formation. |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep it away from strong oxidizing agents.
2. Preparation and Handling:
-
Before handling, ensure that the Safety Data Sheet (SDS) is readily accessible and has been reviewed by all personnel involved.
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation of dust.
-
Don the appropriate PPE as outlined in the table above.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
4. Accidental Release Measures:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan: Managing this compound Waste
While this compound is not classified as a hazardous substance, it is crucial to manage its disposal as a non-hazardous pharmaceutical waste to prevent environmental contamination. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Collect unused this compound powder and materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled waste container.
-
The label should identify the contents as "Non-Hazardous Pharmaceutical Waste: this compound."
2. Storage of Waste:
-
Store the waste container in a secure, designated area away from incompatible materials.
-
Ensure the container is kept closed to prevent accidental spills or releases.
3. Final Disposal:
-
Dispose of the collected waste through a licensed chemical waste disposal company.
-
The preferred method for the disposal of non-hazardous pharmaceutical waste is incineration to ensure complete destruction and prevent its entry into the environment.
-
Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
